2-Amino-7-nitrofluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMROTSXJSMTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153259 | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-32-0 | |
| Record name | 7-Nitro-9H-fluoren-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-7-nitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-nitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-7-nitrofluorene chemical properties and structure
An In-depth Technical Guide to 2-Amino-7-nitrofluorene
Introduction
This compound (ANF) is a polycyclic aromatic compound belonging to the family of nitroarenes. It is characterized by a fluorene backbone substituted with an amino group at position 2 and a nitro group at position 7. ANF is primarily encountered as a research chemical and is a known mutagenic and carcinogenic substance.[1][2] Its genotoxic properties stem from its metabolic activation into reactive intermediates that can form adducts with DNA. A thorough understanding of its chemical properties, structure, and biological interactions is critical for researchers in toxicology, carcinogenesis, and drug development who may use it as a model compound for studying DNA damage and repair mechanisms. This guide provides a comprehensive technical overview of ANF, intended for scientists and professionals in related fields.
Part 1: Chemical Properties and Structure
The unique biological activity of this compound is a direct consequence of its distinct chemical structure and resulting physicochemical properties.
Physicochemical Data
A summary of the key physicochemical properties of ANF is presented below. These parameters are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1214-32-0 | [1][3] |
| Molecular Formula | C13H10N2O2 | [1][3] |
| Molecular Weight | 226.23 g/mol | [1][3] |
| Melting Point | 234-235°C | [1][4] |
| Boiling Point (Predicted) | 458.4 ± 38.0 °C | [1] |
| Density (Predicted) | 1.392 ± 0.06 g/cm3 | [1] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated), Acetone, Ethanol | [1][4] |
| Appearance | Not specified, but related compounds are powders/crystals. | [5][6] |
Structural Analysis
The structure of ANF consists of a tricyclic fluorene core. The electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group are positioned at opposite ends of the long axis of the molecule, creating a significant dipole moment. This "push-pull" electronic characteristic is crucial to its reactivity and interactions with biological macromolecules.
Caption: Chemical structure of this compound (ANF).
Spectral Data: While a full spectral analysis is beyond the scope of this guide, key analytical techniques for characterizing ANF include:
-
Mass Spectrometry (MS): Used to confirm the molecular weight (226.23 g/mol ).[7]
-
Synchronous Fluorescence Spectroscopy: ANF exhibits solvatochromism, where its fluorescence spectrum shifts depending on the polarity of the solvent.[8] This property can be exploited for sensitive detection.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the fluorene ring.[9]
Part 2: Synthesis and Reactivity
Synthetic Approach
ANF is not a naturally occurring compound and must be synthesized for research purposes. A common synthetic route involves the partial reduction of 2,7-dinitrofluorene.[10] The challenge in this synthesis is to selectively reduce one nitro group to an amino group while leaving the other intact.
A generalized protocol for this type of selective reduction, adapted from procedures for similar aromatic nitro compounds, is described below.[11]
Experimental Protocol: Selective Reduction of a Dinitroarene
-
Dissolution: Dissolve the starting material (e.g., 2,7-dinitrofluorene) in a suitable solvent, such as ethanol, in a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser.
-
Catalyst Addition: Warm the solution (e.g., to 50°C) and add a catalytic amount of a hydrogenation catalyst, such as palladium on activated charcoal (Pd/C).
-
Reductant Addition: Add a reducing agent, such as hydrazine hydrate, dropwise to the stirred mixture over a period of 30-60 minutes. The exothermicity of the reaction should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the dissolution of the starting material and a color change in the solution. Thin-layer chromatography (TLC) is used to confirm the consumption of starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure this compound.
Caption: Generalized workflow for the synthesis of ANF.
Part 3: Metabolic Activation and Genotoxicity
The carcinogenicity of ANF is not due to the parent molecule itself but rather to its metabolic activation into reactive electrophiles. This process is a multi-step enzymatic pathway primarily occurring in the liver.[12]
The key pathway involves the reduction of the nitro group to a hydroxylamino intermediate, which can then be further activated.[13]
-
Nitroreduction: The nitro group of ANF is reduced to a nitroso group (-NO) and then to a N-hydroxylamino group (-NHOH). This reduction is catalyzed by various nitroreductase enzymes, including cytosolic enzymes like xanthine oxidase and microsomal enzymes like cytochrome P450 reductase.[13][14]
-
Esterification (Activation): The N-hydroxylamino intermediate is a proximate carcinogen. It is further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive N-acetoxy or N-sulfonyloxy ester.
-
Formation of Nitrenium Ion: These esters are unstable and can spontaneously break down to form a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming covalent DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating cancer.
This metabolic activation pathway is similar to that of the well-studied carcinogen 2-acetylaminofluorene (AAF).[12][15] In fact, studies have shown that ANF can be metabolized to AAF in vivo, entering its carcinogenic pathway.[12][16]
Caption: Metabolic activation pathway of this compound.
Part 4: Toxicological Profile
This compound is classified as a mutagen and a carcinogen based on extensive studies in animal models and in vitro genotoxicity assays.[1][17] Its parent compound, 2-nitrofluorene, is considered possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[18]
-
Mutagenicity: ANF is mutagenic in various bacterial assays (e.g., the Ames test) and induces DNA damage in eukaryotic cells.[2][18]
-
Carcinogenicity: Animal studies have demonstrated that related compounds like 2-nitrofluorene and 2-aminofluorene can induce tumors in various organs, including the liver, bladder, and mammary gland.[18][19] The carcinogenic potential of ANF is directly linked to the metabolic activation pathway described above.
Due to its hazardous properties, ANF must be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is mandatory. All work should be conducted in a certified chemical fume hood to prevent inhalation exposure.
Part 5: Analytical Methodologies
The detection and quantification of ANF and its metabolites in biological and environmental samples are crucial for toxicological research. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Protocol: HPLC-Based Analysis of ANF
This protocol provides a general framework for the analysis of ANF. Specific parameters such as the column, mobile phase, and detector settings must be optimized for the specific sample matrix and analytical goals.
-
Sample Preparation:
-
Objective: To extract ANF from the sample matrix (e.g., urine, plasma, tissue homogenate) and remove interfering substances.
-
Procedure: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used. For LLE, the aqueous sample is adjusted to a suitable pH and extracted with an immiscible organic solvent (e.g., ethyl acetate). For SPE, the sample is passed through a cartridge that retains the analyte, which is then eluted with a small volume of solvent. The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
Objective: To separate ANF from other components in the extract.
-
System: A standard HPLC system equipped with a pump, injector, column oven, and detector.
-
Column: A reverse-phase C18 column is commonly used for separating aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
-
Detection and Quantification:
-
Objective: To detect and measure the amount of ANF eluting from the column.
-
Detectors:
-
UV-Vis Detector: Monitors the absorbance at a specific wavelength where ANF absorbs strongly.
-
Fluorescence Detector: Offers higher sensitivity and selectivity by exploiting ANF's native fluorescence.[8][20]
-
Mass Spectrometer (LC-MS): Provides the highest level of sensitivity and specificity, allowing for unambiguous identification and quantification, especially for trace-level analysis in complex matrices.[21]
-
-
Quantification: The concentration of ANF is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
-
Conclusion
This compound is a potent genotoxic agent whose hazardous properties are mediated by its metabolic activation into highly reactive DNA-binding species. Its well-characterized structure, properties, and mechanism of action make it a valuable tool for researchers investigating the fundamental processes of chemical carcinogenesis, DNA damage, and repair. The technical information and protocols provided in this guide offer a foundation for the safe handling and effective application of this compound in a research context, contributing to a deeper understanding of the molecular basis of cancer and the development of potential preventative strategies.
References
- 1. This compound CAS#: 1214-32-0 [chemicalbook.com]
- 2. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. 2-Nitrofluorene 98 607-57-8 [sigmaaldrich.com]
- 6. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
An In-depth Technical Guide to 2-Amino-7-nitrofluorene: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-7-nitrofluorene (ANF) is a polycyclic aromatic amine (PAA) that has garnered significant interest within the scientific community due to its mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of ANF, from its chemical synthesis to its historical significance as a tool in genetic toxicology and cancer research. The document delves into the detailed mechanisms of its metabolic activation, DNA adduct formation, and its application in mutagenicity assays such as the Ames test. This guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development, offering insights into the experimental methodologies and the scientific causality behind the biological activity of this important chemical compound.
Introduction: The Fluorene Backbone in Carcinogenesis Research
Fluorene and its derivatives represent a class of compounds extensively studied for their biological activities, ranging from therapeutic potential to significant toxicity. Within this chemical family, nitro- and amino-substituted fluorenes have been pivotal in advancing our understanding of chemical carcinogenesis. This compound, a member of this group, possesses a unique structure with both an electron-donating amino group and an electron-withdrawing nitro group on the fluorene backbone. This substitution pattern is critical to its biological activity, particularly its conversion into a potent mutagen and carcinogen upon metabolic activation. The historical context of research into related compounds, such as 2-aminofluorene and 2-nitrofluorene, has laid the groundwork for investigating the specific properties and hazards of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the selective reduction of a precursor molecule, 2,7-dinitrofluorene. The key to a successful synthesis lies in controlling the reaction conditions to favor the reduction of only one of the two nitro groups.
Synthesis of the Precursor: 2,7-Dinitrofluorene
The synthesis of the starting material, 2,7-dinitrofluorene, is a prerequisite for producing this compound. This is typically achieved through the nitration of fluorene.
Experimental Protocol: Nitration of Fluorene [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add 10 g (0.06 mol) of fluorene to 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath and stir for 30 minutes.[1]
-
Nitration: While maintaining the low temperature and continuous stirring, slowly add 50 mL of fuming nitric acid dropwise over a period of 45 minutes. The reaction is exothermic, and the temperature should be carefully monitored. After the addition is complete, the temperature is allowed to rise to 65 °C.[1]
-
Precipitation and Isolation: Allow the reaction mixture to cool to room temperature and let it stand overnight, during which an orange precipitate will form. Pour the mixture into 500 mL of an ice/water slurry and stir for 1 hour to ensure complete precipitation.[1]
-
Purification: Filter the crude product and wash it several times with deionized water. Dissolve the product in 150 mL of chloroform, wash the organic phase with water and brine, and then dry it over magnesium sulfate. Remove the solvent under reduced pressure to yield an orange viscous phase. Dissolve this residue in 100 mL of hot hexane and then cool in an ice-water bath to precipitate the purified 2,7-dinitrofluorene as a yellow solid.[1]
-
Characterization: The final product can be characterized by its melting point, which is approximately 295-300 °C. The yield for this reaction is typically around 79%.[1]
Selective Reduction of 2,7-Dinitrofluorene to this compound
The selective reduction of one nitro group in the presence of another is a nuanced process. A commonly employed method utilizes formic acid as a reducing agent in the presence of a palladium catalyst.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Mixture: In a suitable reaction vessel, dissolve 2,7-dinitrofluorene in an appropriate solvent.
-
Catalyst and Reducing Agent: Add palladium on activated charcoal (Pd/C) as the catalyst. Introduce formic acid and triethylamine.[2]
-
Reaction Conditions: Heat the reaction mixture for approximately 40 minutes.[2]
-
Workup and Purification: Following the reaction, the mixture is worked up to isolate the this compound. Purification can be achieved through crystallization. The reported yield for this method is 57%.[2]
Caption: Synthetic pathway of this compound from fluorene.
Historical Significance: A Tool for Unraveling Mutagenesis
The significance of this compound in scientific research is intrinsically linked to the broader study of nitroaromatic compounds and their role in carcinogenesis. While the specific historical details of its first synthesis are not prominently documented, its utility as a mutagen became apparent in the context of the development of short-term assays for carcinogenicity.
The related compound, 2-nitrofluorene, was identified as a potent genotoxic substance found in environments with incomplete combustion.[3] Its carcinogenicity in animal models spurred research into its metabolites and their mechanisms of action. This research naturally extended to other nitro- and amino-substituted fluorenes, including this compound.
The development of the Ames test by Bruce Ames in the 1970s provided a rapid and reliable method for assessing the mutagenic potential of chemical compounds.[4] In this assay, various strains of Salmonella typhimurium that are auxotrophic for histidine are used to detect reverse mutations. This compound, due to its ability to induce frameshift mutations, became a valuable positive control for certain strains in the Ames test, solidifying its place in the toolkit of genetic toxicologists.
Toxicological Profile
The toxicity of this compound is primarily associated with its genotoxicity, leading to mutagenicity and carcinogenicity.
Carcinogenicity
The National Toxicology Program (NTP) maintains a Report on Carcinogens, but this compound is not explicitly listed. However, the related compound 2-acetylaminofluorene is listed as "reasonably anticipated to be a human carcinogen".[8]
Table 1: Carcinogen Classification of Related Fluorene Derivatives
| Compound | Classifying Agency | Classification |
| 2-Nitrofluorene | IARC | Group 2B: Possibly carcinogenic to humans[3] |
| 2-Acetylaminofluorene | NTP | Reasonably anticipated to be a human carcinogen[8] |
Mutagenicity and the Ames Test
This compound is a known mutagen, and its primary application in research is as a positive control in the Ames test.[4] This bacterial reverse mutation assay is a cornerstone of genetic toxicology and is widely used to screen for the mutagenic potential of chemicals.
Principle of the Ames Test: The Ames test utilizes specific strains of Salmonella typhimurium that have mutations in the genes required for histidine synthesis, rendering them unable to grow on a histidine-deficient medium. A test chemical is considered mutagenic if it causes a significant increase in the number of "revertant" colonies that can grow on this medium, indicating a reverse mutation has occurred.[4]
Application of this compound in the Ames Test: this compound is particularly effective at inducing frameshift mutations. Therefore, it is often used as a positive control for Salmonella strains that are sensitive to this type of mutation, such as TA98 and TA1538.[9]
Experimental Protocol: Ames Test with this compound
-
Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98) in nutrient broth.[4]
-
Metabolic Activation (S9 Mix): For assessing compounds that require metabolic activation to become mutagenic, a rat liver extract (S9 fraction) is included in the test. Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and a buffer.[4]
-
Test Procedure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (this compound dissolved in a suitable solvent like DMSO at various concentrations), and 0.5 mL of either the S9 mix or a buffer (for tests without metabolic activation). b. Add 2 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate. c. As a positive control, use a known concentration of this compound. A negative control (solvent only) must also be included.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response. A result is typically considered positive if there is at least a two-fold increase in revertant colonies over the spontaneous background.[10]
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The genotoxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process is a critical step in the initiation of chemical carcinogenesis.
The Metabolic Activation Pathway
The metabolic activation of this compound primarily involves the reduction of the nitro group to a hydroxylamine, followed by esterification to a reactive ester.
-
Nitroreduction: The initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO) and then to an N-hydroxyamino (-NHOH) group. This reduction is catalyzed by various nitroreductase enzymes present in both mammalian tissues and intestinal microflora.[11]
-
Esterification: The resulting N-hydroxy arylamine can be further activated by esterification, most commonly through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs). This forms a highly reactive N-acetoxy or N-sulfonyloxy ester.
-
DNA Adduct Formation: These reactive esters are strong electrophiles that can readily react with nucleophilic sites on DNA bases, primarily the C8 and N² positions of guanine, to form covalent DNA adducts.[11] The major adduct formed from the metabolic activation of the related 2,7-dinitrofluorene is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.[1]
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
The Role of DNA Adducts in Mutagenesis
The formation of bulky DNA adducts disrupts the normal structure of the DNA double helix. If these adducts are not repaired by the cell's DNA repair machinery before DNA replication, they can lead to misincorporation of nucleotides by DNA polymerases, resulting in mutations. These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can initiate the process of carcinogenesis.
Conclusion
This compound serves as a paradigm for understanding the bioactivation of nitroaromatic compounds into potent mutagens and carcinogens. Its synthesis from readily available starting materials and its well-characterized mutagenic activity in the Ames test have made it an indispensable tool in the field of genetic toxicology. The elucidation of its metabolic activation pathway, involving nitroreduction and subsequent esterification to form DNA-reactive species, has provided crucial insights into the molecular mechanisms of chemical carcinogenesis. For researchers in drug development and safety assessment, an understanding of the principles demonstrated by this compound is essential for evaluating the potential genotoxicity of new chemical entities. Continued research into the specific enzymes involved in its metabolism and the cellular responses to the DNA damage it induces will further refine our ability to predict and mitigate the risks associated with exposure to this and similar hazardous compounds.
References
- 1. chemmethod.com [chemmethod.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glossary: epa cancer classification [greenfacts.org]
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- 9. re-place.be [re-place.be]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mutagenic Mechanism of 2-Amino-7-Nitrofluorene
This guide provides a detailed examination of the molecular mechanisms underpinning the mutagenicity of 2-amino-7-nitrofluorene (ANF), a representative nitroaromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its metabolic activation, DNA adduction, and the resultant genetic alterations. We will explore the causality behind its genotoxicity and detail the experimental methodologies used to elucidate these pathways.
Introduction: The Challenge of Nitroaromatic Hydrocarbons
Nitroaromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants primarily generated from incomplete combustion processes, such as diesel engine exhaust and industrial emissions.[1] this compound (ANF) belongs to this family and serves as a critical model compound for studying the mechanisms of chemical carcinogenesis. Like many xenobiotics, ANF is not directly mutagenic. It requires metabolic activation within the host organism to be converted into a reactive electrophile capable of damaging DNA. Understanding this activation cascade is paramount for assessing the risk associated with nitro-PAH exposure and for developing strategies to mitigate their harmful effects.
The Crucial First Step: Metabolic Activation of ANF
The conversion of the inert ANF molecule into a potent DNA-binding agent is a multi-step enzymatic process. The primary pathway involves the reduction of its nitro group, followed by an esterification reaction that creates a highly unstable and electrophilic intermediate.
Phase I: Nitroreduction to a Hydroxylamine Intermediate
The initial and rate-limiting step in the activation of many nitroaromatic compounds is the reduction of the nitro (-NO₂) group.[2] This reaction is primarily catalyzed by cytosolic nitroreductases, which are FMN- or FAD-dependent enzymes that utilize NAD(P)H as a source of reducing equivalents.[3] The process occurs in sequential two-electron reduction steps:
-
Nitro to Nitroso: The nitro group is first reduced to a nitroso (-NO) derivative.
-
Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced to form an N-hydroxy arylamine (N-hydroxy-2-amino-7-fluorene).[1][2][4]
This N-hydroxy arylamine is a more reactive molecule than the parent ANF, but it is the subsequent activation step that generates the ultimate carcinogen.
Phase II: Esterification to a Reactive Ester
While the N-hydroxy arylamine can bind directly to DNA to some extent, its mutagenic potency is dramatically increased by a phase II enzymatic reaction: O-esterification.[1][4] In this step, an acetyl group is transferred from acetyl coenzyme A (acetyl-CoA) to the hydroxylamine moiety. This reaction is catalyzed by N,O-acetyltransferases (NATs).
The product, an N-acetoxy-arylamine ester, is highly unstable. The acetoxy group is an excellent leaving group, leading to the spontaneous formation of a highly electrophilic nitrenium ion. It is this ultimate electrophile that readily attacks nucleophilic sites on DNA bases. The requirement for acetyl-CoA for maximal DNA binding has been demonstrated experimentally, where its presence significantly increases the level of adducts formed from the nitroreduction of related nitrofluorenes in rat liver cytosol.[1][4]
Caption: Metabolic activation pathway of this compound (ANF).
The Molecular Lesion: DNA Adduct Formation
The ultimate electrophilic metabolite of ANF, the nitrenium ion, reacts covalently with DNA to form DNA adducts—the primary molecular lesions that initiate mutagenesis.
Primary Site of Adduction: C8 of Guanine
The most nucleophilic site in DNA and the primary target for many aromatic amine and nitroaromatic metabolites is the C8 position of guanine.[5] The major DNA adduct formed by ANF is therefore N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene .[1][4] This has been confirmed through rigorous analysis using techniques like HPLC, electrospray ionization mass spectrometry (ESI/MS), and NMR spectroscopy.[1] A minor adduct formed with deoxyadenosine has also been reported.[1][4]
The formation of this bulky adduct at the C8 position of guanine causes a significant distortion in the DNA double helix. The fluorene ring can intercalate into the DNA stack or be positioned in the minor or major groove, disrupting normal DNA conformation and interfering with the fidelity of DNA replication and transcription.
| Compound | Major DNA Adduct Identified | Target Base | Reference |
| 2,7-Dinitrofluorene | N-(deoxyguanosin-8-yl)-2-amino-7-NF | Guanine (C8) | [1][4] |
| 2-Nitrofluorene | N-(deoxyguanosin-8-yl)-2-aminofluorene | Guanine (C8) | [6][7] |
| 2-Nitrofluorene | C3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene | Guanine (N²) | [6] |
Table 1: Summary of major DNA adducts formed by related nitrofluorenes.
From Adduct to Mutation: The Mutational Signature
The presence of a bulky dG-C8-ANF adduct is a potent premutagenic lesion.[6] If not repaired by the cell's DNA repair machinery, such as the nucleotide excision repair (NER) pathway, the adduct can lead to permanent mutations during DNA replication.
When a DNA polymerase encounters the distorted helix containing the dG-C8-ANF adduct, its proofreading function is often compromised. The distorted guanine can mispair with adenine, leading to a G:C → T:A transversion in the subsequent round of replication. Furthermore, the significant helical distortion can cause the polymerase to slip, resulting in frameshift mutations , particularly single-base deletions. While a specific mutational signature for ANF is not yet defined in the COSMIC database, the signatures associated with other bulky adduct-forming carcinogens often feature a predominance of G→T transversions and frameshift mutations.[8][9]
Experimental Methodologies for Studying ANF Mutagenesis
Elucidating the mutagenic mechanism of ANF requires a combination of techniques to assess its mutagenic potential, identify the enzymes involved in its activation, and characterize the resulting DNA damage.
Protocol: Ames Test for Mutagenicity Assessment
The Ames test, or Salmonella reverse mutation assay, is a cornerstone for evaluating the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻) and tests a chemical's ability to cause reverse mutations, restoring the functional histidine gene (His⁺).
Objective: To determine if ANF is mutagenic and if its mutagenicity is dependent on metabolic activation.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Test compound: this compound (ANF) dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction from induced rat liver (contains metabolic enzymes).
-
S9 cofactor mix (NADP⁺, Glucose-6-phosphate, MgCl₂, KCl).
-
Top agar (0.6% agar, 0.5% NaCl, trace L-histidine and D-biotin).
-
Minimal glucose agar plates.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of ANF. Prepare the S9 mix by combining the S9 fraction with the cofactor mix.
-
Incubation: In a sterile test tube, combine 100 µL of the Salmonella tester strain culture, 100 µL of the ANF dilution (or solvent control), and 500 µL of the S9 mix (for activation) or phosphate buffer (for direct mutagenicity).
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (His⁺) on each plate. A dose-dependent increase in revertant colonies, typically at least double the spontaneous background rate, indicates a positive mutagenic response.
Causality and Self-Validation: This protocol is self-validating by design. The inclusion of both "+S9" and "-S9" conditions directly tests the hypothesis that ANF requires metabolic activation. The solvent control establishes the baseline spontaneous mutation rate, while a known positive control (e.g., 2-nitrofluorene) confirms the system is responsive. Strain TA98 is particularly sensitive to frameshift mutagens, which is the expected mutational class for bulky fluorene adducts.
Caption: Experimental workflow for the Ames mutagenicity test.
Protocol: ³²P-Postlabelling Assay for DNA Adduct Detection
The ³²P-postlabelling assay is an ultra-sensitive method for detecting and quantifying bulky, aromatic DNA adducts without prior knowledge of the adduct structure.
Objective: To detect and quantify ANF-DNA adducts in tissue samples from exposed animals or in vitro DNA incubation assays.
Step-by-Step Protocol:
-
DNA Isolation: Isolate high-purity genomic DNA from the tissue or cells of interest.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion. Nuclease P1 dephosphorylates normal nucleotides but not the bulky adducted nucleotides, providing a significant increase in sensitivity.
-
³²P-Labelling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step incorporates the radioactive label.
-
Chromatographic Separation: Separate the ³²P-labelled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]
-
Detection and Quantification: Detect the radioactive adduct spots using autoradiography or phosphorimaging. Quantify the adduct levels by scintillation counting or densitometry of the spots, relative to the total amount of DNA analyzed.
Causality and Self-Validation: The power of this technique lies in its sensitivity and its ability to provide a "fingerprint" of DNA damage. Comparing the chromatographic profiles of DNA from treated versus untreated (control) animals validates that the observed adducts are a direct result of the chemical exposure. Co-chromatography with a synthetically prepared N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene standard can definitively identify the major adduct spot.[1]
Conclusion and Future Directions
The mutagenicity of this compound is a well-defined process driven by metabolic activation. The pathway proceeds via nitroreduction to an N-hydroxy arylamine, followed by O-acetylation to form a highly reactive electrophile that primarily targets the C8 position of guanine. The resulting bulky DNA adduct distorts the DNA helix, leading to replication errors that manifest as frameshift and base substitution mutations.
Future research should focus on defining the high-resolution mutational signature of ANF using next-generation sequencing in exposed cell lines or animal models. This would allow for a more precise understanding of the types of mutations it induces and could help identify signatures of nitro-PAH exposure in human cancer genomes. Furthermore, investigating the interplay between different metabolic enzymes (e.g., nitroreductases, acetyltransferases, and cytochrome P450s) and the role of DNA repair pathways will provide a more complete picture of the factors that determine individual susceptibility to the carcinogenic effects of these ubiquitous environmental pollutants.
References
- 1. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol. | Semantic Scholar [semanticscholar.org]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mutational signature profile of known and suspected human carcinogens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mutational signature profile of known and suspected human carcinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Amino-7-nitrofluorene (ANF) in DNA Damage and Repair Studies
Authored For: Researchers, Scientists, and Drug Development Professionals Objective: This document provides an in-depth technical examination of 2-Amino-7-nitrofluorene (ANF) and its parent compounds, detailing their mechanisms of DNA damage and their critical role as tools in the study of genotoxicity and cellular DNA repair pathways.
Executive Summary
This compound (ANF) is a potent mutagenic and carcinogenic compound derived from the environmental pollutant 2-nitrofluorene (NF). Its utility in research stems from its well-characterized mechanism of action, which requires metabolic activation to induce a specific class of bulky DNA adducts. This property makes ANF and its precursors invaluable as positive controls in standardized mutagenicity assays, such as the Ames test, and as model genotoxins for investigating the intricacies of DNA damage response (DDR) and repair, particularly the Nucleotide Excision Repair (NER) pathway. This guide elucidates the biochemical journey of ANF from an inert pro-mutagen to a DNA-damaging agent, details its application in core research assays, and provides validated protocols for its use in the laboratory.
Section 1: The Molecular Basis of ANF-Induced Genotoxicity
Metabolic Activation: The Transformation to a Reactive Intermediate
Nitroaromatic compounds like 2-nitrofluorene and its derivatives are not directly reactive with DNA. Their genotoxicity is contingent upon their metabolic conversion into electrophilic intermediates within the cell.[1] This bioactivation is a multi-step process primarily mediated by cytosolic and microsomal enzymes.[2][3]
The critical pathway involves the nitroreduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH), forming an N-hydroxy arylamine intermediate.[4] This reaction is catalyzed by a variety of enzymes, including cellular nitroreductases and xanthine oxidase.[2] The resulting N-hydroxy arylamine is a more reactive molecule, but it typically undergoes a further transformation to become the ultimate carcinogen. This second step is an O-esterification, often O-acetylation by N-acetyltransferases (NATs), which converts the hydroxylamine into a highly unstable N-acetoxy arylamine.[4] This ester readily dissociates, forming a nitrenium ion that is a powerful electrophile, capable of covalently binding to nucleophilic sites on DNA.
Expert Insight: The requirement for metabolic activation is a critical concept. In experimental systems like the Ames test, this is mimicked by adding a 'S9 fraction'—a 9,000g supernatant of liver homogenate from rats pre-treated with enzyme inducers.[5][6] This fraction contains the necessary cytochrome P450 enzymes and transferases to convert pro-mutagens like ANF into their active forms, thereby simulating mammalian metabolism in a bacterial system.[5][7]
References
- 1. Item - Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic properties of 2-Amino-7-nitrofluorene
An In-depth Technical Guide to the Spectroscopic Properties of 2-Amino-7-nitrofluorene (ANF)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (ANF) is a heterocyclic aromatic compound distinguished by its significant solvatochromic properties, making it an invaluable tool in chemical and biological research. This guide provides a comprehensive technical overview of the spectroscopic characteristics of ANF, intended for researchers, scientists, and professionals in drug development. We will delve into the principles and experimental methodologies for analyzing its UV-Visible absorption, fluorescence, infrared, and nuclear magnetic resonance spectra. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective on leveraging ANF as a molecular probe.
Introduction to this compound (ANF)
This compound (ANF), with the chemical formula C₁₃H₁₀N₂O₂, is a fluorene derivative featuring an electron-donating amino group (-NH₂) at position 2 and a strong electron-withdrawing nitro group (-NO₂) at position 7.[1] This "push-pull" electronic structure is the foundation of its most notable characteristic: a significant change in dipole moment upon electronic excitation.[2] This property makes its spectroscopic behavior highly sensitive to the polarity of its surrounding environment.
Consequently, ANF is widely utilized as a solvatochromic dye to probe solute-solvent interactions and characterize the polarity of microenvironments.[3][4][5] Beyond its use as an environmental probe, ANF is also a subject of study in toxicology and carcinogenesis research due to its classification as a mutagenic aromatic nitro compound.[6][7] A thorough understanding of its spectroscopic properties is therefore essential for its effective application and study.
Caption: Chemical structure of this compound.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of ANF is dominated by an intense intramolecular charge-transfer (ICT) band. Upon absorption of light, electron density shifts from the electron-donating amino group (donor) to the electron-withdrawing nitro group (acceptor) through the fluorene π-system.
Solvatochromism in Absorption
The energy of this ICT transition is highly dependent on the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition. This phenomenon, known as positive solvatochromism, results in a bathochromic (red) shift of the absorption maximum (
λabs
) as solvent polarity increases.[4] For instance, the absorption peak shifts from ~390 nm in less polar solvents to higher wavelengths in more polar ones.[3] An exception is observed in acetic anhydride, where the peak is around 360 nm, potentially due to reactivity with the amine group.[3][8]
Table 1: UV-Visible Absorption Maxima of ANF in Various Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) |
λabs
(nm) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| Benzene | 2.28 | 0 | 390 |[3] |
| Chlorobenzene | 5.62 | 1.7 | 393 |[3] |
| Ethyl Acetate | 6.02 | 1.8 | 392 |[3] |
| Acetone | 20.7 | 2.7 | 396 |[3] |
| Acetonitrile | 37.5 | 3.5 | 395 |[3] |
| Acetic Anhydride | 20.7 | 2.8 | 360 |[3] |
Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a stock solution of ANF (e.g., 1 mM) in a high-purity solvent like acetonitrile. From this, prepare a dilute working solution (e.g., 10⁻⁴ M) in the solvent of interest.[3] All solutions should be protected from light to prevent photodegradation.
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer. Allow the instrument lamp to warm up for at least 30 minutes for stable output.
-
Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement. Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 250-600 nm).
-
Sample Measurement: Replace the solvent in the sample cuvette with the ANF solution. Acquire the absorption spectrum over the same wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
). Ensure the peak absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).λabs
Caption: Workflow for UV-Visible absorption analysis of ANF.
Fluorescence Spectroscopy
ANF exhibits strong fluorescence, which is also highly sensitive to the solvent environment. The large change in dipole moment upon excitation results in significant solvent relaxation around the excited-state molecule before emission occurs, leading to a large Stokes shift (the difference between absorption and emission maxima).[2]
Solvatochromic Fluorescence Shift
Similar to its absorption, the fluorescence emission of ANF shows a pronounced bathochromic shift with increasing solvent polarity.[2][4] This is because polar solvent molecules reorient around the highly polar excited state, lowering its energy before fluorescence occurs. This relaxation process can be studied using time-resolved fluorescence spectroscopy, which reveals the dynamics of solvent-solute interactions on a picosecond timescale.[2][9]
Table 2: Fluorescence Emission Maxima of ANF in Various Solvents
| Solvent |
λexc
(nm) | λem
Synchronous Fluorescence Spectroscopy (SFS)
SFS is a powerful technique for studying ANF. In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (
Δλ=λem−λex
).[3] This method simplifies complex spectra, narrows spectral bands, and can be used to investigate solute-solvent interactions. Studies have shown that for ANF, the intensity and peak wavelength of the synchronous fluorescence bands are influenced by the dipole moment and dielectric constant of the solvent, as well as by temperature.[3][8] Lower temperatures and non-polar solvents typically yield higher intensity peaks.[3]
Experimental Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of ANF (e.g., 10⁻⁴ M) in the desired spectroscopic-grade solvent. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Steady-State Emission:
-
Set the excitation wavelength to the absorption maximum (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) determined from UV-Vis analysis.λabs -
Scan the emission monochromator over a range that covers the expected emission (e.g., 420-700 nm).
-
Record the emission spectrum and identify the emission maximum (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
).λem
-
-
Synchronous Fluorescence Scan:
-
Determine an appropriate constant wavelength difference (
). A smallΔλ (e.g., 10-20 nm) is often a good starting point.Δλ -
Simultaneously scan both monochromators over a desired range, maintaining the set
.Δλ -
Analyze the resulting synchronous fluorescence spectrum for peak position and intensity.
-
Caption: Jablonski diagram for ANF photophysical processes.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. For ANF, the IR spectrum provides a characteristic fingerprint based on its functional groups.
Characteristic Vibrational Modes
-
N-H Stretching: The primary amino group (-NH₂) exhibits two characteristic stretching bands in the 3200-3500 cm⁻¹ region.[10]
-
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[11]
-
NO₂ Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetrical stretch around 1500-1570 cm⁻¹ and a symmetrical stretch around 1300-1380 cm⁻¹.[10] These are among the most prominent peaks in the spectrum.
-
Aromatic C=C Stretching: Skeletal vibrations of the fluorene aromatic rings absorb in the 1400-1600 cm⁻¹ region.[11]
-
C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the amino group typically occurs in the 1250-1360 cm⁻¹ range.
Table 3: Key IR Absorption Frequencies for ANF Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3200 - 3500 (two bands) | Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Weak-Medium |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1380 | Strong |
| Aromatic | C=C Stretch | 1400 - 1600 | Medium |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of ANF with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and use a liquid cell.
-
-
Background Spectrum: Acquire a background spectrum of either the pure KBr pellet or the solvent-filled cell.
-
Sample Spectrum: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the characteristic peaks and assign them to the corresponding vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of ANF will show distinct signals for the aromatic protons and the methylene bridge protons.
-
Aromatic Protons (8H): The protons on the fluorene rings will appear in the aromatic region, typically between 6.5 and 8.5 ppm. The signals will be split due to spin-spin coupling with neighboring protons. The protons on the ring with the amino group will be shifted upfield (lower ppm) due to its electron-donating nature, while protons on the ring with the nitro group will be shifted downfield (higher ppm) due to its strong electron-withdrawing effect.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge at position 9 are chemically equivalent and will appear as a singlet. This peak is typically found around 3.8-4.0 ppm.[6]
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 13 distinct signals for the carbon atoms. The carbons attached to the amino group will be shielded (lower ppm), while the carbon attached to the nitro group will be deshielded (higher ppm). The methylene carbon (C9) typically appears around 36 ppm.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of ANF in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice due to the solubility of many aromatic compounds.[6]
-
Instrumentation: Place the sample in a high-field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum. If required, subsequently acquire the ¹³C spectrum. Standard acquisition parameters are usually sufficient.
-
Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and identify the chemical shifts (δ) for all signals.
Conclusion
The spectroscopic properties of this compound are dominated by its intramolecular charge-transfer character. Its pronounced solvatochromism in both UV-Visible absorption and fluorescence spectroscopy makes it an exceptionally sensitive probe for investigating solvent polarity and complex chemical environments. Infrared and nuclear magnetic resonance spectroscopy provide definitive structural confirmation, with characteristic signals for its amino, nitro, and fluorenyl moieties. The comprehensive understanding and application of these spectroscopic techniques, as outlined in this guide, are crucial for leveraging ANF as a powerful tool in chemical analysis, materials science, and biomedical research.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - 2-Amino-7-nitro-fluorenes in Neat and Mixed Solventsî¸Optical Band Shapes and Solvatochromism - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound CAS#: 1214-32-0 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
Environmental Provenance and Detection of 2-Amino-7-nitrofluorene: A Technical Guide for Researchers
Foreword
For the dedicated researcher, scientist, and drug development professional, understanding the environmental lifecycle of emerging contaminants is paramount. 2-Amino-7-nitrofluorene (ANF), a mutagenic aromatic nitro compound, represents a significant analyte of interest due to its potential toxicological implications. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies pertinent to ANF. Our approach is rooted in a deep understanding of environmental chemistry and analytical science, offering field-proven insights to guide your research and development endeavors.
Introduction: The Chemical Identity and Significance of this compound
This compound (ANF) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluorene backbone with both an amino (-NH2) and a nitro (-NO2) functional group. Its chemical structure imparts properties that make it a subject of toxicological and environmental concern. While ANF itself has limited direct industrial applications, its presence in the environment is of significant interest as it is a potential transformation product of other more widely dispersed nitro-aromatic compounds. Understanding its origins and environmental behavior is crucial for comprehensive risk assessment and the development of effective monitoring strategies.
Environmental Sources: A Tale of Precursors and Transformation
Direct industrial discharge of this compound is not considered a primary environmental source. Instead, the available scientific evidence strongly points to its formation through the environmental transformation of a precursor compound: 2,7-dinitrofluorene .
The Precursor: 2,7-Dinitrofluorene
2,7-Dinitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has been identified as a component of diesel exhaust and can be formed through the atmospheric nitration of fluorene, a common PAH from incomplete combustion of organic materials. The primary sources of 2,7-dinitrofluorene in the environment include:
-
Combustion Processes: Diesel and gasoline engine exhaust are significant sources of nitro-PAHs, including 2,7-dinitrofluorene.
-
Industrial Emissions: Certain industrial activities, such as coal combustion and waste incineration, can release nitro-PAHs into the atmosphere.
-
Atmospheric Transformation: Gaseous fluorene can undergo nitration reactions in the atmosphere, particularly in the presence of nitrogen oxides (NOx), to form 2,7-dinitrofluorene.
The Transformation Pathway: Nitroreduction
The key to understanding the environmental occurrence of this compound lies in the process of nitroreduction . This is a biochemical process, often mediated by microorganisms in soil and sediment, where a nitro group (-NO2) is reduced to an amino group (-NH2).
The transformation of 2,7-dinitrofluorene to this compound occurs through the partial reduction of one of the two nitro groups. This process is a critical step in the environmental fate of dinitrated aromatic compounds.
Environmental Occurrence: Where to Find this compound
Given that the primary source of this compound is the environmental transformation of 2,7-dinitrofluorene, its occurrence is expected in environmental compartments where conditions are favorable for microbial activity and where the precursor is present.
-
Soil and Sediment: These are the most likely matrices to contain detectable levels of ANF. Anaerobic or anoxic zones within soil and sediment provide ideal conditions for nitroreductase activity by a wide range of bacteria.
-
Water: While less likely to be found in high concentrations in the water column due to its relatively low water solubility, ANF may be present in surface waters receiving runoff from contaminated soils or in groundwater plumes originating from contaminated sites.
-
Air: The direct presence of ANF in the atmosphere is not well-documented. Its precursor, 2,7-dinitrofluorene, is found in particulate matter, and it is plausible that transformation could occur on the surface of airborne particles, although this is less studied.
Currently, there is a lack of extensive monitoring data for this compound in the environment. The following table summarizes the expected occurrence based on the known sources and transformation pathways.
| Environmental Matrix | Expected Occurrence | Rationale |
| Soil | High potential | Presence of precursor (2,7-dinitrofluorene) from atmospheric deposition and favorable conditions for microbial nitroreduction. |
| Sediment | High potential | Accumulation of particle-bound precursors and anoxic conditions promoting microbial transformation. |
| Surface Water | Low to Moderate potential | Primarily through runoff from contaminated soils and atmospheric deposition. |
| Groundwater | Low potential | Possible leaching from contaminated soils, but mobility may be limited by sorption to organic matter. |
| Air | Very Low potential | Unlikely to be a primary occurrence matrix, though transformation on particulate matter is a remote possibility. |
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods due to the complexity of the matrices and the expected low concentrations. A general workflow for the analysis of ANF is presented below.
Step-by-Step Experimental Protocol (General)
The following protocol outlines a general approach for the analysis of this compound in soil or sediment samples. It is crucial to note that method development and validation are essential for any specific application.
1. Sample Preparation:
-
Objective: To extract ANF from the solid matrix and remove interfering compounds.
-
Procedure:
-
Extraction: Weigh a known amount of homogenized, freeze-dried soil or sediment (e.g., 10 g) into an extraction thimble. Extract the sample using a Soxhlet apparatus with a suitable solvent mixture (e.g., dichloromethane:hexane, 1:1 v/v) for a defined period (e.g., 18-24 hours). Alternatively, Pressurized Liquid Extraction (PLE) can be used for faster and more efficient extraction.
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Clean-up: Perform a clean-up step to remove interfering matrix components. Solid Phase Extraction (SPE) with a silica or alumina cartridge is a common choice. Elute the cartridge with a series of solvents of increasing polarity to fractionate the extract and isolate the fraction containing ANF.
-
2. Instrumental Analysis:
-
Objective: To separate ANF from other compounds in the extract and to detect and quantify it.
-
Procedure:
-
Separation:
-
Gas Chromatography (GC): A high-resolution capillary GC column (e.g., DB-5ms) is suitable for separating ANF. An appropriate temperature program should be developed to ensure good resolution.
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is a good starting point for HPLC separation. A gradient elution with a mobile phase consisting of acetonitrile and water is typically used.
-
-
Detection:
-
Mass Spectrometry (MS): GC-MS or LC-MS are the preferred detection methods due to their high selectivity and sensitivity. Operating in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS will provide the best results for trace-level quantification.
-
UV-Vis Detection: For HPLC, a UV-Vis detector can be used if concentrations are sufficiently high, but it is less selective than MS.
-
-
3. Quantification:
-
Objective: To determine the concentration of ANF in the original sample.
-
Procedure:
-
Calibration: Prepare a series of calibration standards of ANF in a clean solvent.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of ANF, if available) to the samples and calibration standards before extraction to correct for matrix effects and variations in recovery.
-
Calculation: Construct a calibration curve and calculate the concentration of ANF in the sample based on the response of the analyte relative to the internal standard.
-
Conclusion and Future Perspectives
The environmental presence of this compound is intrinsically linked to the fate and transport of its precursor, 2,7-dinitrofluorene. As our understanding of the environmental transformation of nitro-PAHs deepens, the importance of monitoring for metabolites like ANF will undoubtedly grow. For researchers in environmental science and drug development, the ability to accurately detect and quantify this compound is essential for a complete toxicological profile and risk assessment.
Future research should focus on:
-
Developing and validating standardized analytical methods specifically for this compound in various environmental matrices.
-
Conducting comprehensive monitoring studies to determine the actual environmental concentrations of ANF in different geographical locations and environmental settings.
-
Investigating the toxicological effects of chronic low-level exposure to ANF to better understand its potential risks to human health and ecosystems.
By advancing our knowledge in these areas, the scientific community can better address the potential challenges posed by this emerging environmental contaminant.
Toxicological Profile of 2-Amino-7-nitrofluorene: A Technical Guide for Researchers
Introduction
2-Amino-7-nitrofluorene (ANF) is an aromatic nitro compound belonging to the fluorene family.[1] While not as extensively studied as its structural relatives, 2-aminofluorene and 2-nitrofluorene, ANF is of significant toxicological interest due to its classification as a mutagenic compound and its role as a metabolite of the potent mammary gland carcinogen, 2,7-dinitrofluorene.[1][2] This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of this compound, designed for researchers, scientists, and professionals in drug development. The focus is on the compound's metabolism, genotoxicity, and the experimental methodologies used to assess its toxic potential.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and the design of toxicological studies.
| Property | Value | Reference |
| CAS Number | 1214-32-0 | [3] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Appearance | Not specified, but related fluorenes are crystalline solids. | |
| Melting Point | 234-235°C | [4] |
| Solubility | Soluble in acetone and ethanol. | [4] |
Metabolic Activation and Genotoxicity
The toxicity of many aromatic amines and nitroaromatic compounds is intrinsically linked to their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, such as DNA.
Metabolic Pathways
While specific in vivo metabolism studies for this compound are limited, its metabolic fate can be inferred from the well-documented pathways of related compounds, particularly 2,7-dinitrofluorene and 2-nitrofluorene.[2][5][6] The primary route of activation is believed to be through nitroreduction, a process catalyzed by various enzymes, including cytosolic nitroreductases and potentially intestinal microflora.[6][7]
The metabolic activation cascade is hypothesized to proceed as follows:
-
Nitroreduction: The nitro group of this compound is reduced to a nitroso derivative (2-amino-7-nitrosofluorene).
-
Further Reduction: The nitroso derivative is further reduced to a reactive N-hydroxy arylamine intermediate (N-hydroxy-2-amino-7-nitrofluorene).[2]
-
Esterification: This hydroxylamine can then undergo O-esterification, for example, through the action of N,O-acetyltransferase (NAT), to form a highly reactive N-acetoxy arylamine.[2][8]
-
DNA Adduct Formation: This ultimate electrophilic metabolite can then covalently bind to nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form DNA adducts.[2]
The formation of the specific DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-7-NF, has been confirmed in vitro following the nitroreduction of 2,7-dinitrofluorene, directly implicating this compound as a proximate genotoxic metabolite.[2]
Caption: Proposed metabolic activation of this compound.
Genotoxic Effects
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[9] The identification of the N-(deoxyguanosin-8-yl)-2-amino-7-NF adduct provides strong evidence for the genotoxic potential of this compound.[2] Such adducts can lead to mutations during DNA replication if not repaired, potentially resulting in the activation of proto-oncogenes or the inactivation of tumor suppressor genes.
Carcinogenicity
There are currently no specific long-term carcinogenicity bioassays available for this compound. However, the carcinogenic potential of this compound is strongly suggested by several lines of evidence:
-
Metabolic Precursor: It is a metabolite of 2,7-dinitrofluorene, a known potent mammary gland carcinogen in rats.[2]
-
Structural Analogy: It is structurally similar to 2-aminofluorene and 2-nitrofluorene, both of which are recognized carcinogens.[11][12] The International Agency for Research on Cancer (IARC) has classified 2-nitrofluorene as "possibly carcinogenic to humans" (Group 2B).[11]
-
Genotoxic Mechanism: Its demonstrated ability to form DNA adducts is a hallmark of many chemical carcinogens.[2]
Given these factors, it is reasonable to presume that this compound possesses carcinogenic activity, although definitive in vivo studies are lacking.
Experimental Protocols
For researchers investigating the toxicological properties of this compound or similar compounds, the following experimental workflows for assessing mutagenicity and DNA adduct formation are recommended.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[8][13] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation to the his+ phenotype, allowing the bacteria to grow on a histidine-deficient medium.
Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).[14]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if the compound or its metabolites are mutagenic.
-
Dose-Response: Expose the bacterial strains to a range of concentrations of the test compound.
-
Incubation: Incubate the bacteria, test compound, and S9 mix (if applicable) in a top agar overlay on minimal glucose agar plates.
-
Scoring: After a suitable incubation period, count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly above the background (spontaneous reversion) rate.[8]
Caption: Workflow for the bacterial reverse mutation (Ames) test.
³²P-Postlabelling Assay for DNA Adducts
The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[2][5][6][15][16] This technique is particularly valuable for detecting low levels of DNA damage.
Step-by-Step Methodology:
-
DNA Isolation: Isolate high-purity DNA from cells or tissues exposed to the test compound.
-
DNA Digestion: Enzymatically digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[6]
-
Adduct Enrichment: Enrich the adducted nucleotides, often by digestion of normal nucleotides with nuclease P1 or by butanol extraction.[6]
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[15]
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the level of adducts relative to the total amount of DNA.
Caption: Workflow for the ³²P-postlabelling assay for DNA adducts.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a genotoxic compound that likely possesses carcinogenic properties. Its role as a metabolite of the potent carcinogen 2,7-dinitrofluorene and its demonstrated ability to form DNA adducts are significant findings for risk assessment. However, a comprehensive toxicological profile is currently incomplete due to the lack of direct studies on its acute and chronic toxicity, as well as definitive carcinogenicity bioassays.
Future research should focus on:
-
Conducting standardized mutagenicity assays (e.g., Ames test, in vitro mammalian cell gene mutation test) to quantify the mutagenic potency of this compound.
-
Performing in vivo studies to assess its toxicokinetics, including absorption, distribution, metabolism, and excretion.
-
Evaluating its potential for systemic toxicity and identifying target organs in acute and repeated-dose toxicity studies.
-
Ultimately, conducting a long-term carcinogenicity bioassay to definitively characterize its carcinogenic potential.
A more complete understanding of the toxicology of this compound is crucial for accurately assessing the risks associated with human exposure to this compound and its precursors present in the environment.
References
- 1. This compound CAS#: 1214-32-0 [chemicalbook.com]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. enamine.net [enamine.net]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
Carcinogenicity studies of 2-Amino-7-nitrofluorene in animal models
An In-depth Technical Guide to the Carcinogenicity of 2-Amino-7-nitrofluorene in Animal Models
Abstract
This compound (ANF) is an aromatic amine derivative belonging to the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds. While direct, comprehensive carcinogenicity studies on this compound are not extensively documented in public literature, a robust assessment of its potential carcinogenicity can be constructed by examining the well-established toxicological profiles of its structural analogues, such as 2-nitrofluorene (NF), 2-aminofluorene (AF), and 2,7-dinitrofluorene (diNF). This guide synthesizes data from animal studies on these related compounds to provide a technical overview of the anticipated metabolic activation, genotoxic mechanisms, and carcinogenic potential of this compound. The methodologies, experimental designs, and mechanistic pathways detailed herein are based on established protocols from authoritative bodies like the National Toxicology Program (NTP) and peer-reviewed scientific literature, offering a predictive framework for researchers, scientists, and drug development professionals.
Introduction: A Weight-of-Evidence Approach
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure combines two key functional groups known for their association with carcinogenesis: an amino group (-NH₂) and a nitro group (-NO₂). Compounds of this class are of significant interest due to their presence as environmental pollutants, often arising from incomplete combustion of fossil fuels.[1] The carcinogenicity of aromatic amines and nitroaromatics is a well-studied field, with compounds like 2-aminofluorene (AF) and its acetylated metabolite, 2-acetylaminofluorene (AAF), serving as model carcinogens in experimental oncology for decades.[2][3]
Given the established carcinogenicity of its parent compounds and metabolites, it is scientifically reasonable to hypothesize that this compound possesses carcinogenic potential. This guide will proceed on a weight-of-evidence basis, extrapolating from robust data on closely related fluorene derivatives to build a comprehensive toxicological profile.
Metabolic Activation: The Gateway to Carcinogenesis
The carcinogenicity of most nitroaromatic compounds is not direct but requires metabolic activation to convert the parent molecule into a reactive electrophile capable of binding to cellular macromolecules like DNA.[4] This process is a critical initiating event in chemical carcinogenesis.
The Core Activation Pathway
The primary pathway for the metabolic activation of nitrofluorenes involves the reduction of the nitro group to a reactive N-hydroxy arylamine intermediate.[1][5] This is followed by an esterification step (e.g., O-acetylation or sulfation) to form a highly unstable ester that spontaneously breaks down to a nitrenium ion. This highly electrophilic ion is the ultimate carcinogenic species that readily attacks nucleophilic sites on DNA bases.
The key enzymatic steps are:
-
Nitroreduction: Cytosolic nitroreductases catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH).[6][7] Intestinal bacteria can also play a significant role in this reductive metabolism.[6][8]
-
Esterification: The N-hydroxy arylamine intermediate is further activated by phase II enzymes. N-acetyltransferases (NATs) or sulfotransferases (SULTs) catalyze the O-acetylation or O-sulfation, respectively, of the hydroxylamine. The resulting N-acetoxy or N-sulfonyloxy esters are unstable and readily form the reactive nitrenium ion.[1]
Formation of DNA Adducts
The formation of covalent DNA adducts is considered the initial and obligatory step in chemical carcinogenesis.[4] Studies on NF and diNF have identified several major DNA adducts. The primary target for binding is the C8 position of guanine, forming adducts such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[7][9] Another identified adduct is C3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF).[7] These adducts distort the DNA helix, leading to errors during DNA replication and repair, which can result in permanent mutations in critical genes that control cell growth and division.
Animal Models for Carcinogenicity Assessment
Long-term carcinogenicity studies in animal models, typically rodents, are the gold standard for identifying chemical carcinogens.[10] The National Toxicology Program (NTP) has established standardized protocols for these 2-year bioassays.
Rationale for Model and Species Selection
-
Rodents (Rats and Mice): Rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are the most commonly used species. Their relatively short lifespan allows for lifetime exposure studies within a two-year timeframe. Furthermore, extensive historical control data is available for these strains, and their metabolic pathways for xenobiotics share similarities with humans.[10]
-
Female Sprague-Dawley Rats: This strain is particularly sensitive to mammary gland carcinogens and has been effectively used to demonstrate the potent carcinogenicity of 2,7-dinitrofluorene.[11]
Standard 2-Year Rodent Bioassay Protocol
The following protocol outlines the key steps in a standard carcinogenicity bioassay, as would be applied to test a compound like this compound.
Step-by-Step Methodology:
-
Preliminary Studies (Dose Ranging): Conduct 14-day and 13-week toxicity studies with a range of doses to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause overt toxicity or reduce body weight by more than 10% and does not significantly shorten the animal's lifespan from effects other than cancer.
-
Animal Selection and Acclimation:
-
Select healthy, young adult animals (e.g., 6-8 weeks old) from a reputable supplier.
-
House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle).
-
Allow for a 1-2 week acclimation period before the study begins.
-
-
Group Allocation: Randomly assign animals to control and treatment groups. A typical design includes a vehicle control group and at least two dose groups (e.g., MTD and 1/2 MTD). Each group typically consists of 50 animals of each sex.
-
Compound Administration: Administer the test article for up to 24 months. The route of administration should mimic potential human exposure routes. For fluorene derivatives, oral gavage or dietary administration are common.[12][13]
-
In-Life Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Record food consumption periodically.
-
-
Terminal Procedures:
-
At the end of the 2-year period, euthanize all surviving animals.
-
Conduct a complete necropsy on all animals (including those that die prematurely).
-
Collect and preserve all major organs and any visible lesions in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process preserved tissues for microscopic examination.
-
A board-certified veterinary pathologist examines the slides to identify and classify neoplastic (cancerous) and non-neoplastic lesions.
-
-
Data Analysis: Statistically analyze tumor incidence data to determine if there is a significant increase in tumors in the dosed groups compared to the control group.
Carcinogenicity Findings in Animal Models (Structural Analogues)
The carcinogenic potential and target organs of this compound can be inferred from studies on its close structural relatives.
| Compound | Species/Strain | Route of Administration | Key Target Organs/Tumor Types | Reference |
| 2-Nitrofluorene (NF) | Rat | Oral | Liver, Forestomach, Kidney | [4] |
| 2-Aminofluorene (AF) | Rat (Male) | Oral | Liver Tumors | [2] |
| Rat (Female) | Oral | Mammary Gland Tumors | [2] | |
| Mouse (Both Sexes) | Oral | Liver Tumors | [2] | |
| 2-Acetylaminofluorene (AAF) | Rat, Mouse, Dog, Hamster | Oral | Liver, Urinary Bladder, Mammary Gland | [13][14] |
| 2,7-Dinitrofluorene (diNF) | Rat (Female Sprague-Dawley) | Intramammary Injection | Mammary Gland (Potent Carcinogen) | [11] |
Key Insights from Analogue Data:
-
Liver: The liver is a consistent target for fluorene-derived aromatic amines and nitroaromatics across multiple species, including rats and mice.[2][4][13] This is due to the high concentration of metabolic enzymes (e.g., cytochrome P450s, NATs) in the liver that are responsible for activating these compounds.
-
Mammary Gland: Female rats, particularly the Sprague-Dawley strain, show high susceptibility to mammary gland tumors induced by fluorene derivatives.[2][11] The potent carcinogenicity of 2,7-dinitrofluorene in this organ is particularly noteworthy.[11]
-
Urinary Bladder: 2-Acetylaminofluorene is a well-known bladder carcinogen.[13] The carcinogenicity in this organ is often linked to the transport of conjugated metabolites to the bladder, where they are deconjugated by enzymes in the urine, releasing the reactive hydroxylamine.
-
Route and Dose Dependency: The route of administration and the dose level are critical determinants of tumor location and incidence. Oral administration leads to systemic distribution and tumors in metabolically active organs, while direct application (e.g., intramammary injection) can induce tumors at the site of application.[4][11]
Conclusion
Based on a comprehensive review of its structural analogues, there is substantial evidence to suggest that this compound is a potential animal carcinogen. The proposed mechanism of action follows the classical pathway for nitroaromatic compounds: metabolic activation via nitroreduction to a reactive N-hydroxy arylamine, followed by esterification to an ultimate carcinogen that forms DNA adducts. These adducts are the initiating lesions that can lead to mutations and, ultimately, cancer.
Animal studies on related compounds strongly indicate that the primary target organs for this compound-induced carcinogenicity would likely include the liver, mammary gland, and potentially the urinary bladder . For definitive risk assessment and regulatory purposes, direct carcinogenicity testing of this compound in a standard 2-year rodent bioassay is warranted.
References
- 1. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol. | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Potent carcinogenicity of 2,7-dinitrofluorene, an environmental pollutant, for the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and carcinogenicity of nitrofurazone in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. CARCINOGENESIS - Comparative Oncology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Detection and Analysis of 2-Amino-7-nitrofluorene (ANF)-Induced DNA Adducts
Abstract
This application note provides a comprehensive, field-proven guide for researchers, toxicologists, and drug development professionals on the experimental protocols for studying DNA adducts induced by 2-Amino-7-nitrofluorene (ANF). ANF, a member of the nitroaromatic hydrocarbon class of compounds, requires metabolic activation to exert its genotoxic effects. The formation of covalent DNA adducts is considered a critical initiating event in chemical carcinogenesis[1]. This document details the in vitro metabolic activation of ANF and presents two robust, validated methodologies for the detection and quantification of the resulting DNA adducts: the highly sensitive ³²P-Postlabeling assay and the structurally definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, with explanations of the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Genotoxic Mechanism of this compound
This compound (ANF) belongs to a class of environmental pollutants known for their mutagenic and carcinogenic properties. Like many nitroaromatic compounds, ANF is not directly reactive with DNA. Its genotoxicity is contingent upon metabolic activation, a process that primarily occurs in the liver.
The critical activation pathway involves the nitroreduction of the nitro group at the 7-position to form a reactive N-hydroxy arylamine intermediate.[2] This intermediate can be further esterified (e.g., by O-acetylation), leading to the formation of a highly electrophilic nitrenium ion.[2] This reactive species then attacks nucleophilic sites on DNA bases, forming stable, covalent adducts. The predominant adduct formed by related fluorene derivatives is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF).[2][3] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[1][4]
Monitoring the formation of these adducts serves as a critical biomarker for assessing genotoxic exposure and understanding the carcinogenic risk associated with ANF and related compounds. This guide provides detailed protocols for both the generation of ANF-DNA adducts in a controlled in vitro setting and their subsequent analysis.
Figure 1: Metabolic activation pathway of this compound (ANF) leading to DNA adduct formation.
In Vitro Generation of ANF-DNA Adducts
Rationale: To study ANF-DNA adducts without the complexity of an in vivo model, an in vitro system that recapitulates mammalian metabolism is essential. This protocol utilizes a rat liver S9 fraction, which contains both microsomal and cytosolic enzymes necessary for the metabolic activation of xenobiotics like ANF.[5][6] Calf thymus DNA is used as a readily available and pure substrate for adduct formation.
Materials:
-
This compound (ANF)
-
Calf Thymus DNA
-
Rat Liver S9 fraction (induced, e.g., with Aroclor 1254 or Phenobarbital/β-naphthoflavone)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Potassium phosphate buffer (pH 7.4)
-
DMSO (for dissolving ANF)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Ethanol (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
Protocol:
-
Preparation:
-
Prepare a 100 mM stock solution of ANF in DMSO.
-
Dissolve calf thymus DNA in 10 mM potassium phosphate buffer to a final concentration of 2 mg/mL.
-
Prepare the NADPH regenerating system and S9 mix on ice immediately before use.
-
-
Reaction Mixture Assembly: In a sterile microcentrifuge tube, assemble the following components on ice in the order listed:
Component Volume (for 1 mL reaction) Final Concentration Potassium Phosphate Buffer (100 mM, pH 7.4) Varies 50 mM Calf Thymus DNA (2 mg/mL) 500 µL 1 mg/mL S9 Fraction 100 µL 1-2 mg protein/mL NADPH Regenerating System 200 µL As per manufacturer Acetyl-CoA (10 mM) 10 µL 100 µM ANF Stock (100 mM in DMSO) 10 µL 1 mM | Nuclease-free water | To 1 mL | - |
-
Incubation:
-
Set up a negative control reaction containing all components except the S9 fraction (replace with buffer).
-
Incubate the reaction mixtures in a shaking water bath at 37°C for 4 hours.
-
-
DNA Isolation:
-
Stop the reaction by adding 20 µL of 0.5 M EDTA.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex vigorously for 1 minute, and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol.
-
Precipitate the DNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C overnight or -80°C for 1 hour.
-
-
DNA Purification and Quantification:
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the pellet with 1 mL of 70% ethanol, centrifuge again for 10 minutes.
-
Air dry the pellet briefly and resuspend in nuclease-free water.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8). Store the adducted DNA at -80°C.
-
Protocol 1: Detection by ³²P-Postlabeling Assay
Principle: The ³²P-postlabeling assay is an exceptionally sensitive method for detecting bulky aromatic DNA adducts.[7][8] The protocol involves four main stages: (i) enzymatic digestion of DNA to 3'-mononucleotides, (ii) enrichment of the bulky adducts, (iii) enzymatic transfer of a ³²P-radiolabel from [γ-³²P]ATP to the adducts, and (iv) separation and detection of the radiolabeled adducts by thin-layer chromatography (TLC).[9][10]
Figure 2: Workflow for the ³²P-Postlabeling assay for ANF-DNA adduct detection.
Step-by-Step Methodology:
-
DNA Digestion:
-
To 10 µg of ANF-adducted DNA in a microcentrifuge tube, add digestion buffer containing Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to completely digest the DNA into deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Rationale: This step is crucial for enhancing sensitivity. Nuclease P1 dephosphorylates normal deoxynucleoside 3'-monophosphates to deoxynucleosides, which are not substrates for the subsequent labeling reaction. Bulky adducts are resistant to Nuclease P1, thus enriching them in the mixture.
-
Add Nuclease P1 and zinc acetate to the DNA digest.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding Tris base.
-
-
³²P-Postlabeling:
-
To the enriched adduct mixture, add the labeling cocktail containing T4 Polynucleotide Kinase and high-specific-activity [γ-³²P]ATP.
-
Incubate at 37°C for 1 hour. This reaction transfers the radiolabeled phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
-
TLC Separation:
-
Spot the labeled mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in four sequential directions (4-D TLC) using different solvent systems, with drying between each run. This multi-dimensional separation is necessary to resolve the adducts from excess radiolabeled ATP and other artifacts.[9][11]
-
Typical Solvent Systems:
-
D1: 1.0 M Sodium Phosphate, pH 6.0
-
D2: 3.5 M Lithium Formate, 8.5 M Urea, pH 3.5
-
D3: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0
-
D4: 1.7 M Sodium Phosphate, pH 6.0
-
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film (autoradiography) to visualize the adduct spots.
-
Excise the adduct spots and normal nucleotide spots (from a separate analysis of total nucleotides) from the TLC plate.
-
Quantify the radioactivity using liquid scintillation counting or phosphorimaging analysis.
-
Calculate the Relative Adduct Leveling (RAL) using the formula: RAL = (cpm in Adduct Spots / cpm in Total Nucleotides) x Dilution Factor
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers a powerful alternative that provides both quantification and definitive structural confirmation of DNA adducts.[12][13] The method involves complete enzymatic digestion of DNA to individual deoxynucleosides, separation by HPLC, and detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[14]
Figure 3: Workflow for the LC-MS/MS analysis of ANF-DNA adducts.
Step-by-Step Methodology:
-
DNA Digestion to Deoxynucleosides:
-
Rationale: Complete digestion to the nucleoside level is required for LC-MS analysis. This multi-enzyme approach ensures complete hydrolysis of the DNA backbone.
-
To 20-50 µg of ANF-adducted DNA, add a digestion cocktail containing DNase I, Nuclease P1, and Alkaline Phosphatase in a buffer appropriate for all three enzymes.
-
Incubate at 37°C for 12-18 hours.
-
Filter the digest through an ultrafiltration unit (e.g., 3 kDa MWCO) to remove enzymes before injection.
-
-
LC Separation:
-
Inject the filtered digest onto a reverse-phase C18 HPLC column.
-
Use a gradient elution program with mobile phases such as:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Develop a gradient that effectively separates the dG-C8-ANF adduct from the four normal deoxynucleosides.
-
-
MS/MS Detection:
-
The HPLC eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Adduct Identification: The expected mass of the protonated dG-C8-ANF adduct ([M+H]⁺) is calculated and monitored. A characteristic fragment ion is the loss of the deoxyribose sugar ([M+H - 116]⁺).[14]
-
MRM Transitions: Set up the instrument to monitor specific transitions for quantification:
Compound Precursor Ion (m/z) Product Ion (m/z) dG-C8-ANF 493.16 377.12 | Deoxyguanosine (dG) | 268.10 | 152.05 |
-
-
Quantification:
-
Generate a standard curve using a synthesized dG-C8-ANF standard.
-
Quantify the amount of the adduct and normal dG in the sample by comparing peak areas to the respective standard curves.
-
Express the adduct level as the number of adducts per 10⁶ or 10⁸ normal nucleotides. For highest accuracy, a stable isotope-labeled internal standard should be used.
-
Data Interpretation and Troubleshooting
| Method | Expected Result | Interpretation |
| ³²P-Postlabeling | Distinct spots on the autoradiogram that are present in the ANF+S9 sample but absent in the control. | Indicates the formation of one or more specific DNA adducts. The number of spots corresponds to the number of different adducts formed. |
| LC-MS/MS | A peak at the expected retention time with the correct MRM transition (e.g., 493.16 -> 377.12). | Confirms the identity of the dG-C8-ANF adduct. The peak area allows for precise quantification. |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No adducts detected (³²P) | Inactive S9 fraction; Incomplete DNA digestion; Inefficient labeling. | Test S9 activity with a positive control (e.g., Aflatoxin B1); Optimize digestion time/enzyme concentration; Use fresh, high-activity [γ-³²P]ATP. |
| High background on TLC | Incomplete removal of unincorporated [γ-³²P]ATP; Contamination. | Ensure TLC plate is washed properly in D1; Use fresh, filtered solvents. |
| No adduct peak (LC-MS/MS) | Adduct levels below detection limit; Adduct instability; Poor ionization. | Increase the amount of starting DNA; Check pH and temperature during digestion; Optimize ESI source parameters (voltages, gas flows). |
| Poor peak shape (LC) | Column degradation; Sample matrix effects. | Use a guard column; Dilute the sample or perform solid-phase extraction (SPE) cleanup of the digest. |
Conclusion
The methodologies detailed in this application note provide a robust framework for the investigation of this compound-induced DNA damage. The ³²P-postlabeling assay offers unparalleled sensitivity for initial detection, while LC-MS/MS provides the specificity required for unambiguous structural confirmation and accurate quantification. The choice of method will depend on the specific research question, available instrumentation, and the required level of sensitivity and structural information. By following these validated protocols, researchers can reliably assess the genotoxic potential of ANF and related compounds, contributing to a deeper understanding of their mechanisms of carcinogenicity.
References
- 1. Item - Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Heterocyclic aromatic amine-DNA-adducts in bacteria and mammalian cells detected by 32P-postlabeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-7-nitrofluorene and its Metabolites
Introduction: The Significance of 2-Amino-7-nitrofluorene Analysis
This compound (ANF) is an aromatic nitro compound that serves as a crucial intermediate in chemical synthesis and is a subject of interest in toxicology and drug metabolism studies due to its structural alerts.[1][2] The metabolic fate of ANF is of particular importance as the biotransformation processes can lead to the formation of reactive metabolites with potential toxicological implications. Understanding the metabolic pathways of ANF is essential for assessing its safety profile and for the development of related compounds in various industries.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of ANF and its diverse range of metabolites in complex biological matrices.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the HPLC analysis of ANF and its key metabolites. We will delve into the underlying principles of the methodology, provide detailed, step-by-step protocols, and discuss the interpretation of results, thereby offering a robust framework for reliable and reproducible analysis.
The metabolic landscape of ANF is complex, involving several key enzymatic reactions. A primary metabolic route is the reduction of the nitro group to an amino group, a transformation often catalyzed by nitroreductases present in mammalian cells and gut microbiota.[4] This can be followed by acetylation and hydroxylation, leading to a variety of metabolites.[5][6] The accurate quantification of these metabolites is critical for pharmacokinetic and toxicokinetic studies.
Metabolic Pathways of this compound
The biotransformation of this compound is a multi-step process involving several key enzymatic reactions that alter its chemical structure and properties. Understanding these pathways is fundamental to designing an effective analytical strategy. The primary metabolic transformations include nitroreduction, N-acetylation, and ring hydroxylation.
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ames Test Using 2-Amino-7-nitrofluorene
Introduction: The Gatekeeper of Genotoxicity Assessment
The bacterial reverse mutation assay, commonly known as the Ames test, stands as a cornerstone in the field of genetic toxicology.[1] Developed by Bruce Ames in the 1970s, this rapid and cost-effective assay is a primary screening tool to assess the mutagenic potential of chemical compounds.[1][2] Its fundamental principle lies in detecting a chemical's ability to induce mutations that revert a genetic defect in a specialized bacterial strain, allowing it to grow in a previously restrictive environment.[2][3] A positive result in the Ames test is a significant indicator that a substance may be a carcinogen, as mutagenesis is a key initiating event in carcinogenesis.[1] This guide provides a detailed protocol and scientific rationale for the use of 2-Amino-7-nitrofluorene as a potent positive control in the Ames test, specifically for detecting frameshift mutagens.
The Scientific Rationale: Why this compound?
This compound is a well-characterized mutagen that induces frameshift mutations in DNA. Frameshift mutations, which involve the insertion or deletion of one or more nucleotide base pairs, can have profound effects on protein structure and function. The selection of an appropriate positive control is paramount to ensure the validity of an Ames test. This compound is particularly valuable because it requires metabolic activation to exert its mutagenic effects.[4] This characteristic makes it an ideal positive control for assays that include a metabolic activation system, such as the S9 mix derived from rat liver homogenate.[5][6]
Mechanism of Action: A Two-Step Mutagenesis
The mutagenicity of this compound is not direct. It is a pro-mutagen that undergoes a two-step activation process to become a potent DNA-damaging agent.
-
Metabolic Activation: In the presence of the S9 mix, which contains a cocktail of metabolic enzymes, the nitro group of this compound is reduced to a hydroxylamine derivative.[5][6]
-
DNA Adduct Formation: This reactive intermediate can then form covalent adducts with DNA, primarily at guanine bases. This bulky adduct distorts the DNA helix, leading to errors during DNA replication and ultimately causing frameshift mutations.
This requirement for metabolic activation mirrors the in vivo situation for many chemical carcinogens, which are often detoxified or, paradoxically, activated to their carcinogenic form by metabolic processes in the liver.[7]
Core Protocol: Ames Test with this compound
This protocol is based on the plate incorporation method outlined in the OECD 471 guideline and is designed for use with the Salmonella typhimurium strain TA98, which is specifically sensitive to frameshift mutagens.[3]
Materials
-
Bacterial Strain: Salmonella typhimurium TA98 (histidine-requiring mutant).[3]
-
Positive Control: this compound (2-ANF).
-
Negative Control: Dimethyl sulfoxide (DMSO).
-
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and cofactor solution (NADP, Glucose-6-Phosphate).[5][6]
-
Media:
-
Nutrient Broth (for overnight culture).
-
Top Agar (containing a trace amount of histidine and biotin).
-
Minimal Glucose Agar plates (Vogel-Bonner Medium E).[8]
-
-
Reagents: Sterile water, DMSO.
-
Equipment: Incubator (37°C), shaking incubator, water bath (45°C), sterile test tubes, pipettes, spreader.
Experimental Workflow
Figure 1: A high-level overview of the Ames test experimental workflow.
Step-by-Step Methodology
1. Preparation of Bacterial Culture:
-
Aseptically inoculate a single colony of S. typhimurium TA98 into 10 mL of nutrient broth.
-
Incubate overnight at 37°C with shaking (approximately 120 rpm) to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[8]
2. Preparation of S9 Mix (for +S9 conditions):
-
On the day of the experiment, thaw the S9 fraction and cofactor solution on ice.
-
Prepare the S9 mix by combining the S9 fraction and cofactor solution according to the manufacturer's instructions. A common final concentration is 10% S9 in the mix.[5] Keep the S9 mix on ice.
3. Preparation of Test and Control Solutions:
-
Dissolve this compound in DMSO to create a stock solution. A typical concentration for a positive control is 20 µ g/plate .[9]
-
Prepare serial dilutions of the test compound in DMSO.
-
The negative control will be DMSO alone.
4. Plate Incorporation Assay:
-
Label minimal glucose agar plates for each condition (test compound concentrations, positive control, negative control), both with (+S9) and without (-S9) metabolic activation. Prepare plates in triplicate for each condition.
-
To a sterile test tube in a 45°C water bath, add in the following order:
-
2.0 mL of molten top agar.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound dilution, positive control, or negative control.
-
For "+S9" plates, add 0.5 mL of the S9 mix. For "-S9" plates, add 0.5 mL of sterile phosphate buffer.
-
-
Gently vortex the tube for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify completely.
5. Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
6. Colony Counting and Data Analysis:
-
Count the number of revertant colonies on each plate.
-
Calculate the mean number of revertants and the standard deviation for each set of triplicate plates.
-
A positive result is generally considered a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two- to three-fold over the negative control.
Expected Results
| Treatment Condition | S9 Activation | Dose (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Negative Control |
| Negative Control (DMSO) | - | 0 | 25 ± 4 | 1.0 |
| Negative Control (DMSO) | + | 0 | 30 ± 5 | 1.0 |
| This compound | - | 20 | 45 ± 7 | 1.8 |
| This compound | + | 20 | >1000 | >33.3 |
| Test Compound A | - | 10 | 28 ± 6 | 1.1 |
| Test Compound A | + | 10 | 35 ± 8 | 1.2 |
| Test Compound B | - | 10 | 32 ± 5 | 1.3 |
| Test Compound B | + | 10 | 250 ± 25 | 8.3 |
Table 1: Representative data from an Ames test using this compound as a positive control.
In-Depth Scientific Insights
The Critical Role of the S9 Mix
The inclusion of a metabolic activation system is a crucial component of the Ames test, as many compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes.[5][7] The S9 fraction is the supernatant from the centrifugation of a liver homogenate at 9000g and contains a rich milieu of enzymes, including cytochrome P450s, which are essential for both the detoxification and activation of xenobiotics.[6][10] The S9 fraction is typically prepared from rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone to enhance the metabolic capacity.[5]
Figure 2: The metabolic activation pathway of this compound.
Troubleshooting and Considerations
-
Contamination: Bacterial or fungal contamination can obscure results. Strict aseptic techniques are essential.
-
Spontaneous Revertants: The number of spontaneous revertants in the negative control should be within the historical range for the laboratory and the specific bacterial strain. Deviations may indicate issues with the bacterial stock or media.
-
Toxicity: At high concentrations, a test compound may be toxic to the bacteria, leading to a decrease in the number of revertant colonies. This should be noted and distinguished from a negative mutagenicity result. A preliminary toxicity test can help determine the appropriate dose range.
-
S9 Activity: The activity of the S9 fraction can vary between batches. It is crucial to use a well-characterized and quality-controlled S9 mix.
Conclusion
The use of this compound as a positive control in the Ames test provides a robust and reliable method for validating the assay's ability to detect frameshift mutagens that require metabolic activation. By understanding the scientific principles behind the test and adhering to a well-defined protocol, researchers can confidently assess the mutagenic potential of novel compounds, a critical step in drug development and chemical safety assessment.
References
- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Ames Tester Strain TA98 [xenometrix.ch]
- 4. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of the Ames Test Using Human Liver S9 Preparation | Springer Nature Experiments [experiments.springernature.com]
In vitro metabolic activation of 2-Amino-7-nitrofluorene with S9 mix
Application Note & Protocol
Topic: In Vitro Metabolic Activation of 2-Amino-7-nitrofluorene with S9 Mix for Genotoxicity Assessment
Abstract and Introduction
This compound (2A7NF) is a nitroaromatic hydrocarbon (nitro-PAH) belonging to a class of chemicals frequently identified as environmental contaminants.[1] While some chemicals are direct-acting mutagens, many, including 2A7NF, are pro-mutagens. This means they are not inherently genotoxic but can be converted into reactive, DNA-damaging electrophiles through metabolic processes that occur in mammalian systems.[2] To accurately assess the mutagenic potential of such compounds in vitro, it is essential to simulate this metabolic activation.
The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genetic toxicology screening.[3] However, the bacterial strains used in this assay lack the complex enzymatic machinery found in mammals.[4] This limitation is overcome by incorporating an exogenous metabolic activation system, most commonly a liver S9 fraction.[2][4] The S9 fraction is a post-mitochondrial supernatant derived from liver homogenate, containing a rich mixture of Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) enzymes necessary to metabolize xenobiotics.[4][5]
This application note provides a detailed scientific background and a comprehensive protocol for the metabolic activation of this compound using an induced rat liver S9 mix, framed within the context of the Ames test as described in OECD Guideline 471.[3]
Scientific Principles: The Role of the S9 Fraction
The rationale for using an S9 fraction is to bridge the metabolic gap between the prokaryotic test system and a whole mammalian organism.[2]
-
Source and Preparation: The S9 fraction is typically prepared from the livers of rodents (e.g., Sprague-Dawley rats) that have been pre-treated with enzyme-inducing agents, such as a combination of phenobarbital and β-naphthoflavone (PB/β-NF) or Aroclor 1254.[2][6] This induction significantly increases the activity of cytochrome P450 (CYP) enzymes, enhancing the metabolic capacity of the resulting fraction and the sensitivity of the assay for detecting pro-mutagens.[2][6] The liver is homogenized and centrifuged at 9000 x g; the resulting supernatant is the S9 fraction.[4]
-
Enzymatic Composition: The S9 fraction is a complex mixture containing both the microsomal and cytosolic fractions of the liver cells.[4][5]
-
Microsomal Enzymes (Phase I): This fraction is rich in cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, which primarily catalyze oxidative reactions like N-hydroxylation.
-
Cytosolic Enzymes (Phase II): The cytosol contains various transferase enzymes, such as sulfotransferases (SULTs) and N-acetyltransferases (NATs), which catalyze conjugation reactions. While often associated with detoxification, these enzymes can also perform bioactivation steps, such as the O-esterification of N-hydroxy metabolites.[7]
-
-
S9 Mix Cofactors: For the enzymes within the S9 fraction to be active, a specific mixture of cofactors is required. This "S9 mix" typically includes a source of reducing equivalents (NADPH), an NADPH-regenerating system (e.g., isocitrate dehydrogenase or, more commonly, glucose-6-phosphate dehydrogenase with G-6-P as a substrate), and essential salts.
The Metabolic Activation Pathway of this compound
The genotoxicity of this compound is a result of its conversion to highly reactive electrophiles that can form stable adducts with DNA. This activation can proceed via two primary, non-exclusive pathways involving its two functional groups: the 2-amino group and the 7-nitro group.
-
Pathway A: Activation via the 2-Amino Group: The aromatic amino group can undergo N-hydroxylation, a reaction primarily catalyzed by CYP1A family enzymes present in the S9 fraction, to form N-hydroxy-2-amino-7-nitrofluorene. This hydroxylamine is a more proximate mutagen. It can be further activated through O-esterification (e.g., O-acetylation by N-acetyltransferases) to form a highly unstable N-acetoxy-arylamine.[7] This species spontaneously decomposes to a nitrenium ion, a potent electrophile that readily attacks nucleophilic sites on DNA bases, particularly guanine.
-
Pathway B: Activation via the 7-Nitro Group: The nitro group can be reduced by nitroreductase enzymes, which are present in both the liver S9 fraction and the bacterial tester strains themselves.[8][9] This multi-step reduction proceeds through nitroso and, critically, N-hydroxylamino intermediates.[8] The resulting N-hydroxy-7-amino-2-aminofluorene is also a proximate mutagen that can be further esterified to form a DNA-reactive nitrenium ion.
The interplay of these pathways highlights the complexity of 2A7NF metabolism and underscores the necessity of the S9 system to provide the mammalian enzymes (like CYPs) that initiate the N-hydroxylation pathway.
Detailed Protocol: Ames Test with S9 Activation (Pre-incubation Method)
This protocol is based on the principles outlined in OECD Guideline 471 and is optimized for sensitivity.[3] The pre-incubation method involves exposing the bacteria to the test chemical and S9 mix in a liquid suspension before plating, which can enhance the detection of certain mutagens.[6]
Materials and Reagents
| Reagent/Material | Specifications |
| Test Compound | This compound (2A7NF), dissolved in DMSO |
| Bacterial Strains | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA[3] |
| S9 Fraction | Aroclor 1254 or PB/β-NF induced rat liver S9, store at ≤ -70°C |
| S9 Cofactor Mix | See Table 4.2 for preparation |
| Growth Media | Oxoid Nutrient Broth No. 2 or equivalent |
| Agar | Vogel-Bonner Minimal Agar (E Medium), Top Agar (with Histidine/Biotin or Tryptophan) |
| Controls (-S9) | Sodium Azide (for TA100/1535), 4-NQO (for TA98), Mitomycin C (for WP2uvrA) |
| Controls (+S9) | 2-Aminoanthracene (2-AA) or Benzo[a]pyrene (B[a]P)[6] |
| Equipment | Shaking incubator (37°C), sterile glassware, micropipettes, vortex mixer |
Preparation of S9 Cofactor Mix
The S9 mix should be prepared fresh on the day of the experiment and kept on ice throughout its use. The final concentration of S9 in the mix is typically between 4% and 10% (v/v). The following recipe is for a 10% S9 mix.
| Component | Stock Concentration | Volume per 10 mL | Final Concentration in Mix |
| MgCl₂·6H₂O / KCl | 0.4 M / 1.65 M | 2.0 mL | 8 mM / 33 mM |
| D-Glucose-6-Phosphate (G-6-P) | 1 M | 0.05 mL | 5 mM |
| NADP (Disodium Salt) | 0.1 M | 0.4 mL | 4 mM |
| Sodium Phosphate Buffer, pH 7.4 | 0.2 M | 5.0 mL | 100 mM |
| S9 Fraction | (e.g., 35 mg/mL) | 1.0 mL | 10% (v/v) |
| Sterile, Distilled H₂O | - | 1.55 mL | - |
| Total Volume | 10.0 mL |
Experimental Workflow
The overall workflow involves preparing the reagents, performing the exposure, incubating the plates, and finally, analyzing the results.
Step-by-Step Procedure
-
Bacterial Culture: Inoculate each bacterial tester strain into 10-15 mL of nutrient broth. Incubate overnight at 37°C with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ CFU/mL.
-
Dose Selection: Perform a preliminary range-finding experiment to determine the cytotoxic concentrations of 2A7NF. For the main experiment, select at least five concentrations, with the highest concentration being 5000 µ g/plate or the highest non-toxic dose.[3]
-
Assay Setup: For each tester strain, prepare triplicate plates for each concentration of 2A7NF, as well as for the solvent control and positive controls. Run parallel experiments with (+S9) and without (-S9) metabolic activation.
-
Pre-incubation:
-
In a sterile test tube, add in the following order:
-
For +S9 plates: 0.5 mL of S9 mix.
-
For -S9 plates: 0.5 mL of 0.2 M sodium phosphate buffer, pH 7.4.
-
0.1 mL of the appropriate bacterial culture.
-
0.1 mL of the test compound dilution, solvent, or positive control.
-
-
Gently vortex the tubes and place them in a shaking water bath at 37°C for 30 minutes.[10]
-
-
Plating:
-
After pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Vortex briefly (2-3 seconds) to ensure uniform mixing.
-
Immediately pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt the plate to ensure an even overlay.
-
-
Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate them at 37°C for 48 to 72 hours.
Data Analysis and Interpretation
-
Colony Counting: After incubation, count the number of revertant colonies on each plate. Automated colony counters can be used for this purpose. Also, examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).
-
Data Tabulation: For each tester strain and condition (+/- S9), calculate the mean number of revertant colonies and the standard deviation for the triplicate plates at each concentration.
-
Evaluation Criteria: A positive mutagenic response for 2A7NF is characterized by the following, in accordance with OECD 471:[3]
-
A concentration-dependent increase in the number of revertant colonies.
-
A reproducible increase in the number of revertants for at least one concentration that exceeds a defined threshold. This threshold is often a two-fold increase over the concurrent solvent control value for strains TA98, TA100, and WP2uvrA, and a three-fold increase for TA1535 and TA1537.[6]
-
Since 2A7NF is a known pro-mutagen, a positive result is expected only in the plates containing the S9 mix (+S9). The plates without S9 (-S9) should yield results comparable to the solvent control.
Example Data Table
| Concentration (µ g/plate ) | Mean Revertants ± SD (-S9) | Fold Increase (-S9) | Mean Revertants ± SD (+S9) | Fold Increase (+S9) |
| 0 (Solvent) | 28 ± 4 | - | 32 ± 5 | - |
| 1.0 | 31 ± 3 | 1.1 | 75 ± 8 | 2.3 |
| 3.0 | 27 ± 5 | 1.0 | 188 ± 15 | 5.9 |
| 10.0 | 33 ± 6 | 1.2 | 450 ± 31 | 14.1 |
| 30.0 | 29 ± 4 | 1.0 | 795 ± 55 | 24.8 |
| 100.0 | 25 ± 7 (toxic) | 0.9 | 550 ± 62 (toxic) | 17.2 |
| Positive Control | > 300 | > 10x | > 600 | > 18x |
This hypothetical data for strain TA98 illustrates a clear positive mutagenic response for 2A7NF only in the presence of the S9 metabolic activation system.
Conclusion
The in vitro assessment of pro-mutagens like this compound is critically dependent on the inclusion of a robust metabolic activation system. The use of an induced rat liver S9 fraction, as detailed in this protocol, provides the necessary enzymatic components to convert the test compound into its ultimate DNA-reactive metabolites. This procedure, when performed with appropriate controls and adherence to established guidelines like OECD 471, represents a reliable and standardized method for identifying the mutagenic hazards of xenobiotics that require metabolic activation.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. nucro-technics.com [nucro-technics.com]
- 4. S9 fraction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity and mutagenicity of N-hydroxy-2-acetylaminofluorene and 7-acetyl-N-hydroxy-2-acetylaminofluorene in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
Application Notes and Protocols for 2-Amino-7-nitrofluorene in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-7-nitrofluorene (ANF) in cancer research. This document details the mechanistic underpinnings of its carcinogenic activity and provides robust protocols for its application in key experimental models.
Introduction: The Significance of this compound in Carcinogenesis Research
This compound (ANF) is a nitrated aromatic amine that serves as a critical tool in the study of chemical carcinogenesis. It is a recognized mutagenic compound and a metabolite of the environmental pollutant and model carcinogen, 2-nitrofluorene (2-NF), which is classified as possibly carcinogenic to humans (Group 2B). The study of ANF provides invaluable insights into the metabolic activation of nitroaromatic compounds, mechanisms of DNA damage, and the etiology of cancers linked to environmental and occupational exposures. Its well-characterized genotoxic profile makes it an ideal model compound for investigating the molecular events that initiate and promote tumorigenesis.
Part 1: Mechanistic Insights into the Carcinogenic Action of this compound
The carcinogenicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation into a reactive electrophile that can form covalent bonds with cellular macromolecules, most notably DNA. This process, known as metabolic activation, is a cornerstone of chemical carcinogenesis.
The Metabolic Activation Pathway
The primary route of ANF's activation is through a series of enzymatic reactions, primarily occurring in the liver and other tissues, that convert the relatively inert parent compound into a highly reactive N-hydroxy arylamine intermediate. This process can be summarized in the following key steps:
-
Nitroreduction: The nitro group of ANF is reduced to a nitroso intermediate and then to an N-hydroxyamino group. This reduction is a critical step and is catalyzed by cytosolic nitroreductases.
-
O-Esterification: The resulting N-hydroxy arylamine can be further activated through O-esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). This creates a highly unstable ester that spontaneously breaks down to form a reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form a stable DNA adduct. The major adduct formed is N-(deoxyguanosin-8-yl)-2-amino-7-NF.[1]
The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby driving the cell towards a malignant phenotype.
Visualizing the Metabolic Activation Pathway
Caption: Metabolic activation of this compound to a DNA-reactive electrophile.
Part 2: Experimental Protocols
The following protocols are provided as a guide for the application of this compound in fundamental cancer research. These protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions.
Protocol 1: Mutagenicity Assessment using the Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
Rationale: This assay is a rapid and sensitive screen for the genotoxic potential of a chemical. Given that ANF is a known mutagen, this protocol serves to confirm its mutagenic activity and can be used to investigate the role of metabolic activation in its mutagenicity.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound (ANF)
-
Dimethyl sulfoxide (DMSO, sterile)
-
S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)
-
S9 cofactor mix (NADP, Glucose-6-phosphate)
-
Top agar (0.6% agar, 0.5% NaCl, 0.5 mM L-histidine, 0.5 mM D-biotin)
-
Minimal glucose agar plates
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-anthramine with S9)
-
Negative control (DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of ANF in DMSO. A series of dilutions should be prepared to test a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µ g/plate ).
-
Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a density of approximately 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: If testing with metabolic activation, prepare the S9 mix by combining the S9 fraction with the cofactor mix according to the manufacturer's instructions. Keep the S9 mix on ice.
-
Assay:
-
For each concentration of ANF, and for the positive and negative controls, add the following to a sterile tube:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the ANF dilution or control solution.
-
0.5 mL of S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer (for assays without metabolic activation).
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2 mL of molten top agar (maintained at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (His+) on each plate. A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
| Component | Without S9 Activation | With S9 Activation |
| Bacterial Strain | TA98 | TA98, TA100 |
| Test Compound | This compound | This compound |
| Concentrations | 0.1 - 1000 µ g/plate | 0.1 - 1000 µ g/plate |
| Positive Control | 2-Nitrofluorene | 2-Anthramine |
| Negative Control | DMSO | DMSO |
Protocol 2: In Vitro DNA Adduct Formation and Analysis
This protocol describes the treatment of cultured mammalian cells with ANF to induce DNA adduct formation, followed by the detection of these adducts using the highly sensitive ³²P-postlabeling assay.
Rationale: This method allows for the direct detection and quantification of the specific DNA lesions caused by ANF. It provides a direct link between exposure to the carcinogen and the initial molecular damage to the genetic material. This is crucial for understanding the mechanism of action and for dose-response assessments.
Materials:
-
Human hepatoma (e.g., HepG2) or mammary epithelial (e.g., MCF-10A) cell line
-
Cell culture medium and supplements
-
This compound (ANF)
-
DNA isolation kit
-
Micrococcal nuclease, spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 80% confluency.
-
Treat the cells with various concentrations of ANF (e.g., 1, 10, 50, 100 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction. Ensure the DNA is of high purity.
-
³²P-Postlabeling Assay:
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (optional but recommended): Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
-
TLC Analysis:
-
Apply the ³²P-labeled adducts to a PEI-cellulose TLC plate.
-
Develop the chromatogram using a multi-directional solvent system to separate the different adducts.
-
A typical solvent system might be:
-
D1: 1.0 M sodium phosphate, pH 6.0
-
D2: Transfer to a new sheet with a paper wick
-
D3: 3.5 M lithium formate, 8.5 M urea, pH 3.5
-
D4: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0
-
-
-
Detection and Quantification:
-
Visualize the separated adducts using a phosphorimager or by autoradiography.
-
Quantify the radioactivity of the adduct spots and the total nucleotides to calculate the relative adduct level (RAL), typically expressed as adducts per 10⁸ or 10⁹ nucleotides.
-
Protocol 3: Rodent Carcinogenicity Study (In Vivo Model)
This protocol provides a framework for a long-term in vivo study to assess the carcinogenic potential of ANF in a rodent model. Such studies are the gold standard for evaluating the carcinogenic risk of chemicals to humans.
Rationale: Animal carcinogenicity studies are essential for determining if a chemical can cause cancer under controlled experimental conditions. This protocol is designed to evaluate the dose-response relationship for tumor induction by ANF and to identify target organs of its carcinogenicity.
Materials:
-
Sprague-Dawley rats or B6C3F1 mice (50 per sex per group)
-
This compound (ANF)
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Standard laboratory animal diet and housing
-
Equipment for necropsy and histopathological analysis
Procedure:
-
Dose Selection: Based on preliminary toxicity studies (e.g., a 90-day study), select at least two dose levels and a vehicle control. The highest dose should be a maximum tolerated dose (MTD), which causes minimal toxicity but no significant mortality.
-
Animal Dosing:
-
Randomly assign animals to the different dose groups.
-
Administer ANF, dissolved or suspended in the vehicle, by oral gavage once daily, 5 days per week, for up to 2 years.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity.
-
Record body weights and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Perform periodic hematology and clinical chemistry assessments.
-
-
Necropsy and Histopathology:
-
At the end of the study (or when animals are found moribund), perform a complete necropsy on all animals.
-
Collect all major organs and any gross lesions.
-
Preserve tissues in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination. A board-certified veterinary pathologist should evaluate the slides.
-
-
Data Analysis:
-
Analyze the incidence of tumors in each organ for each dose group.
-
Statistically compare the tumor incidence in the dosed groups with the control group.
-
Evaluate the dose-response relationship for any observed carcinogenic effects.
-
Caption: A typical workflow for a rodent carcinogenicity study.
Part 3: Safety and Handling
This compound is a suspected carcinogen and mutagen. All handling should be performed with appropriate personal protective equipment (PPE) and in a designated area.
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat should be worn at all times.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
References
Application Notes and Protocols: 2-Amino-7-nitrofluorene as a Versatile Probe for Enzyme Activity
Introduction: Unveiling Enzymatic Activity with a Solvatochromic Probe
In the realms of drug discovery, diagnostics, and fundamental biochemical research, the sensitive and specific detection of enzyme activity is paramount. 2-Amino-7-nitrofluorene (ANF) emerges as a potent and versatile molecular probe, enabling researchers to quantify the activity of key enzyme classes, primarily nitroreductases and, through a coupled system, peroxidases. ANF's utility lies in the significant alteration of its photophysical properties upon enzymatic modification of its nitro moiety. This application note provides a comprehensive guide to the principles and protocols for employing ANF in robust enzymatic assays.
ANF itself is a solvatochromic dye, exhibiting fluorescence with absorption maxima typically at or above 390 nm, depending on the solvent environment.[1] The core principle of its use as an enzyme probe is the enzymatic reduction of its electron-withdrawing nitro group. This transformation, catalyzed by nitroreductases, yields 2,7-diaminofluorene (DAF) or an intermediate hydroxylamine, which possess distinct and readily detectable fluorescent properties. This conversion from a weakly fluorescent substrate to a more fluorescent product forms the basis of a "turn-on" fluorescent assay.
Principle of Detection: A Tale of Two Enzymes
Direct Detection of Nitroreductase Activity
Bacterial nitroreductases (NTRs) are flavin-containing enzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds.[2] These enzymes are of significant interest in fields such as cancer therapy (in gene-directed enzyme prodrug therapy, GDEPT) and bioremediation.[3] ANF serves as an excellent substrate for many bacterial nitroreductases. The enzymatic reaction involves the reduction of the 7-nitro group to an amino group, resulting in the formation of the more fluorescent 2,7-diaminofluorene (DAF).
The reaction can be monitored by either following the consumption of the NADH cofactor spectrophotometrically or by measuring the increase in fluorescence associated with the production of DAF.
Coupled Assay for Peroxidase Activity
Horseradish peroxidase (HRP) is a widely used enzyme in biotechnology, often employed in immunoassays and other diagnostic tests.[4][5] While ANF itself is not a direct substrate for HRP, its reduced form, DAF, being an aromatic amine, can be.[6] This allows for the development of a coupled enzyme assay. In this system, a nitroreductase first reduces ANF to DAF. Subsequently, in the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DAF to a colored or fluorescent product. This two-step reaction cascade allows for the indirect measurement of either nitroreductase or peroxidase activity, depending on which enzyme is the limiting component in the assay.
Physicochemical and Optical Properties
A clear understanding of the spectral properties of both the substrate and the product is crucial for assay development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Absorption Max (λ_abs) | Emission Max (λ_em) | Solubility |
| This compound (ANF) | C₁₃H₁₀N₂O₂ | 226.23 | 234-235 | ≥ 390 nm[1] | Solvent Dependent | DMSO (Slightly), Methanol (Very Slightly, Heated)[7] |
| 2,7-Diaminofluorene (DAF) | C₁₃H₁₂N₂ | 196.25 | 163-167 | ~300-350 nm (derivative)[8] | ~400 nm (in DMSO for a derivative)[8] | Slightly soluble in cold water, soluble in hot water, sparingly in ethanol and acetone.[9] |
Experimental Protocols
Protocol 1: Direct Fluorometric Assay for Nitroreductase Activity
This protocol describes a "turn-on" fluorescence assay to measure the activity of a purified bacterial nitroreductase.
Materials:
-
This compound (ANF)
-
Purified bacterial nitroreductase (e.g., from E. coli)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
ANF Stock Solution (10 mM): Dissolve 2.26 mg of ANF in 1 mL of DMSO. Store protected from light at -20°C.
-
NADH Stock Solution (50 mM): Dissolve 35.5 mg of NADH in 1 mL of Tris-HCl buffer. Prepare fresh.
-
Nitroreductase Working Solution: Dilute the purified nitroreductase to the desired concentration range in Tris-HCl buffer. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is recommended.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer
-
20 µL of Nitroreductase Working Solution (or buffer for negative control)
-
10 µL of ANF Stock Solution (final concentration: 500 µM)
-
20 µL of NADH Stock Solution (final concentration: 5 mM)
-
-
The total reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the enzyme concentration and activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm. Note: These wavelengths are based on derivatives of DAF and should be optimized for the specific instrumentation and reaction conditions.[8]
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (no enzyme) from the values of the enzyme-containing wells.
-
Plot the fluorescence intensity against the enzyme concentration to determine the linear range of the assay.
-
Diagram of Nitroreductase Assay Workflow
Caption: Workflow for the direct fluorometric nitroreductase assay using ANF.
Protocol 2: Coupled Colorimetric Assay for Peroxidase Activity
This protocol outlines a method to measure peroxidase activity by coupling the nitroreductase-mediated conversion of ANF to DAF with the HRP-catalyzed oxidation of DAF.
Materials:
-
All materials from Protocol 1
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare ANF, NADH, and Nitroreductase solutions as described in Protocol 1. A higher, non-limiting concentration of nitroreductase should be used.
-
HRP Working Solution: Dilute HRP in PBS to the desired concentration range. The optimal concentration should be determined empirically.
-
H₂O₂ Solution (10 mM): Prepare a fresh dilution of 30% H₂O₂ in PBS.
-
-
Assay Setup (Two-Step):
-
Step 1: Generation of DAF
-
In a microcentrifuge tube, combine:
-
250 µL of Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
100 µL of a high-concentration Nitroreductase solution
-
50 µL of ANF Stock Solution
-
100 µL of NADH Stock Solution
-
-
Incubate at 37°C for 1-2 hours to ensure complete conversion of ANF to DAF.
-
-
Step 2: Peroxidase Reaction
-
In a 96-well clear microplate, add:
-
50 µL of the DAF-containing solution from Step 1.
-
20 µL of HRP Working Solution (or PBS for negative control).
-
10 µL of 10 mM H₂O₂ to initiate the reaction.
-
-
The total reaction volume is 80 µL.
-
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at a wavelength between 400-500 nm. The exact wavelength should be determined by performing a spectral scan of the final colored product. A kinetic read over 5-10 minutes is recommended.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Plot the rate against the HRP concentration.
-
Diagram of Coupled Enzyme Assay
Caption: Principle of the two-step coupled enzyme assay.
Causality and Experimental Considerations
-
Choice of Buffer: Nitroreductase activity is generally optimal around neutral pH. Tris-HCl (pH 7.5) or PBS (pH 7.4) are commonly used and provide good buffering capacity.[10][11] High concentrations of phosphate can inhibit HRP activity and should be considered in the coupled assay design.[4]
-
Cofactor Requirement: Bacterial nitroreductases are NAD(P)H-dependent. The assay must include a saturating concentration of either NADH or NADPH to ensure the enzyme is not limited by its co-substrate.
-
Solubility of ANF: ANF has low aqueous solubility. A stock solution in DMSO is necessary. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
"Turn-On" Fluorescence: The conversion of the nitro group to an amino group alters the electronic properties of the fluorene ring system, leading to an increase in fluorescence quantum yield. This "turn-on" response provides a high signal-to-background ratio.
-
Kinetic vs. Endpoint Measurement: For the direct nitroreductase assay, an endpoint measurement after a fixed incubation time is often sufficient. For the coupled peroxidase assay, a kinetic measurement is preferred to determine the initial reaction rate, which is directly proportional to the enzyme concentration.
-
Controls are Critical: A "no enzyme" control is essential to account for any background fluorescence or non-enzymatic reduction of ANF. A "no substrate" control can also be included to assess any intrinsic fluorescence of the enzyme preparation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The enzymatic activity should show a clear dependence on:
-
Enzyme Concentration: A linear relationship between the signal (fluorescence or absorbance change) and the enzyme concentration should be established to ensure the assay is quantitative.
-
Time: The product formation should increase over time until the substrate is depleted or the enzyme loses activity.
-
Substrate Concentration: The reaction rate should be dependent on the concentration of ANF, following Michaelis-Menten kinetics.
Conclusion
This compound is a valuable and adaptable probe for measuring the activity of nitroreductases and, by extension, peroxidases. Its favorable photophysical properties, combined with the well-characterized enzymatic reactions it undergoes, make it a powerful tool for researchers in diverse fields. The protocols provided here offer a robust starting point for the implementation of ANF-based assays, with the flexibility to be optimized for specific experimental needs.
References
- 1. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metaphactory [semopenalex.org]
- 4. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Biochemical, kinetic, and structural characterization of a Bacillus tequilensis nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of 2-Amino-7-nitrofluorene in the Laboratory
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-7-nitrofluorene (CAS No. 1214-32-0). This document is intended to supplement, not replace, institutional and regulatory safety protocols. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment. This compound is a mutagenic aromatic nitro compound, and as such, requires stringent safety precautions.[1]
Understanding the Hazard: Chemical and Toxicological Profile
Key Rationale: The core principle guiding these protocols is the Precautionary Principle . Given the known mutagenicity and the potential carcinogenicity based on structurally related compounds, all handling and disposal procedures are designed to minimize any potential for exposure.
| Property | Value | Source |
| CAS Number | 1214-32-0 | [1][4] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | Crystalline powder | |
| Melting Point | 234-235°C | [1] |
| Solubility | Soluble in DMSO (slightly), Methanol (very slightly, heated) | [1] |
| Known Hazards | Mutagenic Aromatic Nitro Compound | [1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary objective is to prevent any contact between the researcher and the chemical. This is achieved through a combination of engineering controls and appropriate PPE.
2.1. Engineering Controls:
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against the inhalation of airborne particles. The work surface within the fume hood should be covered with absorbent bench paper to contain any minor spills.
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves) is required. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Body Protection: A buttoned lab coat must be worn at all times. For procedures with a higher risk of contamination, disposable coveralls are recommended.
-
Respiratory Protection: For weighing operations or any procedure that may generate dust, a NIOSH-approved respirator with particulate filters (e.g., N95 or higher) is essential.[5][6][7][8][9]
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Standard Operating Procedures
3.1. Weighing and Solution Preparation:
-
Designated Area: All weighing of this compound powder must be performed in a designated area within a chemical fume hood.
-
Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of the fine powder.
-
Spatula Technique: Use a dedicated, clean spatula for transferring the solid. Avoid scooping actions that could generate dust.
-
Dissolution: Add the solvent to the weighed solid in the fume hood. Ensure the container is securely capped before removing it from the hood.
3.2. Running Reactions:
-
Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of any vapors or aerosols.
-
Temperature Control: Be aware that aromatic nitro-compounds can be unstable at elevated temperatures, especially in the presence of alkaline conditions.[10] Avoid excessive heating.
-
Quenching: Carefully plan the quenching procedure for your reaction to neutralize any reactive species safely.
Emergency Procedures: Spill and Exposure Management
4.1. Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination.
-
Small Spill (less than 1 gram):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in section 2.2, including respiratory protection.
-
Gently Cover: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Absorb: Use an inert absorbent material (e.g., vermiculite or sand) to cover the wetted spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (more than 1 gram):
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.
-
Isolate: Close the doors to the laboratory and post a warning sign.
-
Do Not Attempt to Clean: Do not attempt to clean a large spill yourself. Await the arrival of trained emergency response personnel.
-
Caption: Spill Response Decision Workflow.
4.2. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal of this compound and all contaminated materials is a critical aspect of laboratory safety and environmental protection.
5.1. Waste Segregation:
All waste generated from work with this compound must be segregated as hazardous waste. This includes:
-
Solid Waste: Unused chemical, contaminated gloves, bench paper, absorbent materials from spills, and any other contaminated disposable items.
-
Liquid Waste: Solutions containing this compound and the first rinse of any contaminated glassware. Halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.
5.2. Waste Collection and Labeling:
-
Containers: Use only approved, compatible, and clearly labeled hazardous waste containers.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound." The date of accumulation should also be clearly marked.
-
Storage: Store hazardous waste in a designated satellite accumulation area away from heat and ignition sources.
5.3. Decontamination of Glassware:
-
Initial Rinse: The first rinse of any glassware that has come into contact with this compound should be with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste.
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed using standard laboratory procedures.
5.4. Final Disposal:
Contact your institution's EHS department for the final pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.
Caption: Hazardous Waste Disposal Workflow.
Conclusion: Fostering a Culture of Safety
The safe handling and disposal of this compound are paramount for the protection of laboratory personnel and the environment. By understanding the hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in these application notes, researchers can mitigate the risks associated with this mutagenic compound. A proactive and vigilant approach to safety is the cornerstone of responsible scientific research.
References
- 1. This compound CAS#: 1214-32-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. nrc.gov [nrc.gov]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T [medbox.iiab.me]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene [cdc.gov]
- 10. Nitrocompounds, Aromatic [iloencyclopaedia.org]
Preparation of 2-Amino-7-nitrofluorene stock solutions for cell culture
Application Note & Protocol
Topic: Preparation of 2-Amino-7-nitrofluorene (ANF) Stock Solutions for Cell Culture
Introduction: The Criticality of Proper Stock Solution Preparation
This compound (ANF), a nitroaromatic compound (CAS 1214-32-0), is a key molecule utilized in toxicological and cancer research.[1][2] Its mutagenic properties make it a subject of study in mechanisms of carcinogenesis and DNA damage.[3] The reliability and reproducibility of in vitro cell-based assays using ANF are fundamentally dependent on the precise and consistent preparation of the compound. Improperly prepared solutions can lead to significant experimental artifacts due to issues such as poor solubility, compound precipitation, degradation, or cytotoxic effects from the solvent.
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of this compound stock solutions. As a Senior Application Scientist, the goal is not merely to list steps, but to elucidate the scientific rationale behind each action, ensuring that researchers can generate reliable and reproducible data while maintaining the highest standards of laboratory safety. This guide is designed for researchers, scientists, and drug development professionals who require a robust methodology for incorporating ANF into their cell culture experiments.
Health & Safety: Handling a Potentially Hazardous Compound
Nitroaromatic compounds as a class are recognized for their potential toxicity and mutagenicity.[4] ANF is classified as harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life. Therefore, adherence to strict safety protocols is non-negotiable.
-
Engineering Controls : All handling of solid ANF powder and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of aerosols or fine particulates.[5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:
-
Nitrile gloves to prevent dermal contact.
-
A properly fitted lab coat to protect skin and clothing.
-
Chemical splash goggles to protect the eyes.[5]
-
-
Waste Disposal : All contaminated materials (e.g., pipette tips, tubes, gloves) and waste solutions must be disposed of as hazardous chemical waste according to institutional and local regulations. Due to its high aquatic toxicity, ANF must never be discarded down the drain.
Physicochemical Properties & Reagent Data
Accurate preparation begins with a thorough understanding of the compound's properties. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1214-32-0 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Appearance | Dark Orange to Very Dark Orange Solid | [1] |
| Melting Point | 234-235°C | [1] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [6][7] |
| Storage (Solid) | Refrigerator (2-8°C), protected from light | [1][8] |
Experimental Protocol: Preparation of ANF Stock Solution
This protocol is designed to produce a sterile, high-concentration primary stock solution (e.g., 10-50 mM) that can be reliably diluted to final working concentrations for cell treatment.
Materials & Reagents
-
This compound (CAS 1214-32-0)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, amber or opaque 1.5 mL microcentrifuge tubes
-
Sterile, disposable 0.22 µm syringe filters (PVDF or PTFE recommended for chemical compatibility)
-
Sterile syringes (1 mL or 3 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath type)
-
Calibrated pipettes and sterile tips
Workflow for ANF Stock Solution Preparation
The following diagram outlines the critical steps from weighing the compound to final storage.
Caption: Workflow for the preparation and storage of ANF stock solution.
Step-by-Step Methodology
Expert Insight: The goal is to create a highly concentrated stock that minimizes the volume of DMSO added to your cell culture medium. The final concentration of DMSO in the culture should ideally be kept below 0.5%, and always below 1%, to prevent solvent-induced cytotoxicity.[9] Always run a vehicle control (medium + equivalent DMSO concentration) in your experiments.
-
Calculate Required Mass: Determine the mass of ANF needed to achieve the desired stock concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 20 mM stock: Mass (g) = (0.020 mol/L) × (0.001 L) × (226.23 g/mol ) = 0.00452 g = 4.52 mg
-
-
Weighing the Compound (In Fume Hood):
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated amount of ANF powder directly into the tube. Handle the solid with care to avoid generating dust.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of sterile, cell culture grade DMSO to the tube containing the ANF powder.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes. ANF has limited solubility, so mechanical agitation is crucial.[1]
-
Visually inspect the solution against a light source. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution but should be done cautiously.
-
Causality Check: Ensuring the compound is fully dissolved is paramount. Undissolved particles will be removed by filtration, leading to an inaccurate final concentration and wasted compound.
-
-
Sterilization (Self-Validation Step):
-
Aspirate the dissolved ANF/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile, amber or opaque microcentrifuge tube.
-
Trustworthiness: This step is a self-validating control. It not only guarantees the sterility of the stock solution, which is essential for cell culture, but also removes any micro-particulates that failed to dissolve, ensuring a homogenous solution.[10][11]
-
-
Aliquoting and Storage:
-
To avoid the damaging effects of repeated freeze-thaw cycles, which can cause compound precipitation and degradation, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber/opaque tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[12] Protect from light at all times.[13]
-
Preparation of Working Solutions
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilute the stock solution serially in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the diluted ANF solution to the cells immediately after preparation. Do not store compounds diluted in aqueous media, as their stability can be significantly reduced.
References
- 1. This compound CAS#: 1214-32-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scribd.com [scribd.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. clinivex.com [clinivex.com]
- 9. benchchem.com [benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Amino-7-nitrofluorene (ANF) Solubility in Aqueous Buffers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-7-nitrofluorene (ANF). This resource is designed for researchers, scientists, and drug development professionals who are utilizing ANF in their experiments. The unique physicochemical properties of ANF, while valuable for research into areas like carcinogenesis and DNA damage, present a significant and common challenge: poor solubility in aqueous buffers.[1] This guide provides in-depth, experience-driven answers and protocols to help you overcome these solubility issues, ensuring the accuracy and reproducibility of your results.
Section 1: Core Physicochemical Properties of ANF
A foundational understanding of this compound's properties is the first step in troubleshooting. Its molecular structure, dominated by a large, non-polar fluorene backbone, is the primary reason for its low affinity for aqueous solutions.
| Property | Value | Source |
| CAS Number | 1214-32-0 | [2][3][4] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 226.23 g/mol | [2] |
| Melting Point | 234-235°C | [2][5] |
| Appearance | Solid | [2] |
| pKa (Conjugate Acid) | 3.55 ± 0.20 | [2] |
| Known Solvents | DMSO (Slightly), Methanol (Very Slightly, Heated), Acetone, Ethanol | [2][5] |
| Storage | Long-term at -20°C, protected from light. | [5][6][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is ANF so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A: The insolubility of ANF in neutral buffers is a direct result of its molecular structure. The molecule consists of a large, rigid, and hydrophobic fluorene ring system. At a neutral pH of 7.4, which is well above the pKa of its conjugate acid (~3.55), the amino group (-NH₂) is in its neutral, uncharged form.[2] This uncharged state, combined with the non-polar backbone, makes the molecule highly resistant to forming favorable interactions with polar water molecules, leading to very low solubility.
Q2: What is the best solvent for preparing a primary stock solution of ANF?
A: Based on available data and common laboratory practice for similar compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[2] While ANF is only slightly soluble in DMSO, it is generally sufficient for creating a stock (e.g., 10-50 mM) that can be further diluted into your experimental buffer. Always use anhydrous, high-purity DMSO to prevent introducing water, which can lower the initial solubility.
Q3: How does pH affect the solubility of ANF in aqueous solutions?
A: The pH of the aqueous buffer is a critical factor. The amino group on the fluorene ring has a pKa of approximately 3.55.[2] This means:
-
At pH < 3.55: The amino group will be predominantly protonated (-NH₃⁺). This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.
-
At pH > 3.55: The amino group will be in its neutral, uncharged form (-NH₂), making the molecule much more hydrophobic and significantly less soluble in water. Therefore, if your experimental design can tolerate it, using a buffer with a pH below 3.5 will dramatically improve ANF solubility.
Q4: What are the recommended storage conditions for ANF solid and stock solutions?
A:
-
Solid Compound: For long-term stability, solid ANF should be stored at -20°C.[5][7] It should be kept in a tightly sealed container to protect it from moisture and light, as some related compounds are known to be light-sensitive.[6]
-
Stock Solutions: DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and protected from light.
Q5: Is ANF stable once diluted into an aqueous buffer?
A: The primary stability issue in aqueous buffers is physical, not chemical: precipitation. ANF can easily fall out of solution if its solubility limit is exceeded. Chemical stability can also be a concern; solutions should be prepared fresh for each experiment and not stored for extended periods, especially if exposed to light, to avoid potential degradation.
Section 3: Troubleshooting Guide: Common Solubility Problems
Issue: "My ANF precipitated when I diluted my DMSO stock into my aqueous buffer."
This is the most common problem encountered. It occurs when the ANF concentration in the final aqueous solution exceeds its maximum solubility under those conditions. The workflow below will guide you through resolving this issue.
Caption: Decision tree for troubleshooting ANF precipitation.
Detailed Explanation of Troubleshooting Steps:
-
Minimize Final DMSO Concentration: While DMSO is used for the stock, its concentration in the final aqueous buffer should be kept to an absolute minimum, ideally below 1% and never exceeding 2%. Adding a large volume of DMSO stock to an aqueous buffer can cause the compound to crash out of solution, a phenomenon known as "salting out."
-
Adjust Buffer pH (If Possible): As explained in the FAQ, lowering the pH to below the pKa of 3.55 will protonate the amino group and significantly increase aqueous solubility. This is the most effective method but is often limited by experimental constraints.
-
Lower the Final ANF Concentration: You may be exceeding the solubility limit. Perform a simple serial dilution to find the maximum concentration of ANF that remains soluble in your specific buffer system for the duration of your experiment.
-
Employ Co-solvents: If the above methods are not feasible, incorporating a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG-400) into your aqueous buffer can help increase the solubility of hydrophobic compounds. This must be validated to ensure the co-solvent does not interfere with your assay.
Issue: "I see particles in my DMSO stock solution."
Cause: You have likely exceeded the solubility limit of ANF in DMSO or the compound requires more energy to dissolve.
Solution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up solid particles and facilitate dissolution.
-
Gentle Warming: Warm the solution to 30-40°C. Do not overheat, as this could degrade the compound.
-
Filtration: If particles persist, it indicates you have created a supersaturated solution. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. The resulting clear solution is your saturated stock. It is crucial to determine the concentration of this filtered stock via a method like HPLC-UV before use.
Section 4: Recommended Protocols
Protocol 4.1: Preparation of a 20 mM ANF Stock Solution in DMSO
-
Pre-Weigh ANF: Allow the vial of solid ANF to equilibrate to room temperature before opening to prevent condensation. In a fume hood, weigh out 2.26 mg of ANF (MW = 226.23 g/mol ).
-
Add Solvent: Add the 2.26 mg of ANF to a clean glass vial. Add 500 µL of anhydrous, high-purity DMSO.
-
Dissolve: Cap the vial tightly. Vortex vigorously for 2 minutes. If solids remain, place the vial in a bath sonicator for 10 minutes. Gentle warming (37°C) can be applied if needed.
-
Inspect: Visually inspect the solution against a bright light to ensure no particles are visible. If particles remain, follow the filtration steps in Section 3.
-
Store: Aliquot into single-use volumes and store at -20°C, protected from light.
Protocol 4.2: Preparing a 20 µM Working Dilution in PBS (pH 7.4)
This protocol uses a "spiking" method to minimize precipitation.
-
Prepare Buffer: Dispense 999 µL of your final aqueous buffer (e.g., PBS, pH 7.4) into a microcentrifuge tube.
-
Add ANF Stock: Add 1 µL of the 20 mM ANF stock solution directly into the buffer. This creates a 1:1000 dilution for a final concentration of 20 µM ANF and 0.1% DMSO.
-
Mix Immediately: Immediately after adding the stock, vortex the tube at high speed for at least 30 seconds. This rapid, energetic mixing is critical to disperse the ANF molecules quickly before they have a chance to aggregate and precipitate.
-
Use Promptly: Use this freshly prepared working solution as soon as possible.
Protocol 4.3: Verifying ANF Concentration by HPLC-UV
Verifying the concentration of your stock solution is crucial, especially after filtration. ANF's aromatic structure allows for strong UV absorbance.
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase (Isocratic): A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid or trifluoroacetic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an absorbance maximum between 250-400 nm. A study on a related compound, 2-amino-7-isocyanofluorene, shows strong absorbance peaks that can be used as a starting point.[1]
-
Quantification: Create a standard curve using serial dilutions of a carefully prepared, unfiltered stock solution that has fully dissolved. Use the standard curve to determine the concentration of your experimental stocks.
Section 5: Safety & Handling
This compound is intended for research use only and must be handled with appropriate care.[7][8]
-
Hazard: ANF is harmful if swallowed, inhaled, or comes into contact with skin.[6] It is also classified as very toxic to aquatic life with long-lasting effects.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Handling: Handle the solid powder and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[6] Avoid generating dust.[9]
-
Disposal: Dispose of all waste containing ANF according to your institution's hazardous waste guidelines. Do not pour down the drain.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 1214-32-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. clinivex.com [clinivex.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Navigating the Nuances of 2-Amino-7-nitrofluorene (ANF) Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Amino-7-nitrofluorene (ANF). As a Senior Application Scientist, I've compiled this guide to address the common challenges researchers face regarding the stability of ANF in solution. This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. Our goal is to ensure the integrity of your results by maintaining the stability of this critical compound.
Understanding the Instability of this compound
This compound is a valuable molecule in various research applications, including as a mutagenic and carcinogenic reference standard. However, its chemical structure, containing both an aromatic amine and a nitro group, inherently predisposes it to degradation under common laboratory conditions. The primary pathways of degradation involve the reduction of the nitro group and the oxidation of the amino group. These transformations can be influenced by a variety of factors including the choice of solvent, pH, exposure to light, and the presence of atmospheric oxygen.
This guide provides a structured approach to troubleshooting stability issues, offering solutions and preventative measures to ensure the reliability and reproducibility of your experiments involving ANF.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my stock solution?
A1: Visual cues are often the first indicator of ANF degradation. A freshly prepared solution of ANF in a suitable solvent like DMSO should be a clear, yellowish solution. The appearance of a darker color, such as brown or black, or the formation of a precipitate, suggests that degradation has occurred. Additionally, inconsistent results in your assays, such as a loss of expected biological activity or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC), are strong indicators of compound instability.
Q2: What are the recommended solvents for dissolving and storing ANF?
A2: For short-term use, ANF can be dissolved in solvents such as dimethyl sulfoxide (DMSO), methanol, acetone, and ethanol.[1][2] DMSO is a common choice due to its high solvating power for many organic compounds.[2] However, it's important to be aware that some studies suggest that water content in DMSO can contribute to the degradation of certain compounds over long-term storage.[3] For aqueous-based experiments, it is crucial to prepare fresh solutions from a concentrated stock in an organic solvent immediately before use.
Q3: What is the optimal temperature for storing ANF solutions?
A3: For long-term stability, it is highly recommended to store stock solutions of ANF at -20°C.[1] Some suppliers even suggest storage at -80°C for extended periods. Short-term storage at room temperature is generally not advised.[1] Repeated freeze-thaw cycles should be minimized as they can accelerate degradation.[3] It is best practice to aliquot your stock solution into smaller, single-use vials to avoid repeated temperature fluctuations.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic nitro compounds are often susceptible to photodegradation.[4][5][6] It is crucial to protect ANF solutions from light by using amber vials or by wrapping the container with aluminum foil. When working with ANF on the benchtop, minimize its exposure to direct light.
Troubleshooting Specific Issues
Issue 1: My ANF solution has changed color.
-
Probable Cause: Color change is a strong indication of chemical degradation, likely due to oxidation of the amino group or other complex reactions. Aromatic amines, in general, can be susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, and certain metal ions.[7][8][9]
-
Solution:
-
Discard the discolored solution. Do not use it for your experiments as the presence of degradation products can lead to erroneous and uninterpretable results.
-
Prepare a fresh solution using high-purity ANF and a recommended solvent.
-
To prevent future occurrences:
-
Store the new solution under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Ensure the solution is protected from light.
-
Use high-purity solvents with low water content.
-
-
Issue 2: I'm seeing unexpected peaks in my HPLC analysis of an ANF standard.
-
Probable Cause: The appearance of extra peaks suggests the presence of impurities or degradation products. These could arise from the initial purity of the solid ANF or from degradation in solution.
-
Solution:
-
Confirm the purity of your solid ANF by running a chromatogram of a freshly prepared solution. Compare this to the certificate of analysis from the supplier.
-
If the solid is pure, the issue is likely solution instability. The degradation could be due to hydrolysis, oxidation, or photodegradation.
-
Investigate the cause of degradation:
-
pH: If your mobile phase or sample diluent is acidic or basic, this could be a contributing factor. Aromatic amines can be unstable under certain pH conditions.
-
Solvent: Ensure your solvent is of high purity and compatible with ANF.
-
Temperature: Avoid exposing the solution to high temperatures.
-
Light: Protect your samples from light during preparation and analysis.
-
-
Issue 3: My biological assay results with ANF are inconsistent.
-
Probable Cause: Inconsistent biological activity is often a direct consequence of compound degradation. The degradation products of ANF will likely have different (or no) biological activity compared to the parent compound, leading to variability in your results.
-
Solution:
-
Always use freshly prepared ANF solutions for your experiments. If you must use a stock solution, validate its integrity before each use, for example, by running a quick analytical check (e.g., HPLC-UV).
-
Strictly adhere to proper storage conditions (-20°C or -80°C, protected from light).
-
Consider the compatibility of your assay buffer with ANF. Certain buffer components could potentially accelerate degradation. It is advisable to perform a preliminary stability test of ANF in your assay buffer.
-
Experimental Protocols
To assist you in proactively managing the stability of your ANF solutions, here are some fundamental experimental protocols.
Protocol 1: Preparation and Storage of a Concentrated ANF Stock Solution
-
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh the desired amount of ANF in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently swirl the vial to dissolve the compound completely. Sonication can be used sparingly if needed, but avoid excessive heating.
-
Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.
-
Immediately cap the vial tightly.
-
Parafilm the cap to ensure an airtight seal.
-
Label the vial clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: A Simple Method for Assessing ANF Stability by HPLC-UV
This protocol provides a basic framework. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and ramping up to 90% over 15 minutes). The addition of a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid may improve peak shape, but its effect on ANF stability should be considered.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance maximum of ANF.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh ANF standard solution at a known concentration (e.g., 100 µM) in a suitable solvent.
-
Inject the fresh standard to obtain a reference chromatogram and determine the retention time and peak area of the intact ANF.
-
To test the stability of a stored solution, thaw an aliquot and inject it under the same HPLC conditions.
-
Compare the chromatogram of the stored solution to the reference chromatogram. Look for:
-
A decrease in the peak area of the ANF peak.
-
The appearance of new peaks, which would indicate degradation products.
-
-
The percentage of remaining ANF can be calculated by comparing the peak areas.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -20°C or -80°C[1] | Minimizes thermal degradation. |
| Solvents | DMSO, Methanol, Acetone, Ethanol[1][2] | Good solubility. Use anhydrous grade to minimize hydrolysis. |
| Light Exposure | Protect from light (use amber vials) | Aromatic nitro compounds are often photosensitive.[4][5][6] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes oxidative degradation of the amino group.[7][8][9] |
| pH | Avoid strongly acidic or basic conditions | Aromatic amines and nitro groups can be susceptible to hydrolysis. |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions | Repeated cycles can accelerate degradation.[3] |
Logical Workflow for Troubleshooting ANF Stability
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting issues related to the stability of this compound in solution.
Caption: Troubleshooting workflow for ANF stability issues.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. This compound CAS#: 1214-32-0 [m.chemicalbook.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing S9 Concentration for 2-Amino-7-nitrofluorene Activation
Welcome to the technical support guide for the metabolic activation of 2-Amino-7-nitrofluorene (2A7NF). This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing S9 concentration for accurate mutagenicity assessment. As Senior Application Scientists, we aim to explain not just the how, but the why behind these critical experimental choices.
Understanding the Metabolic Challenge of this compound
This compound (2A7NF) is a nitroaromatic amine, a class of compounds known for its potential mutagenicity. However, 2A7NF is a promutagen; it requires metabolic activation to be converted into a reactive form that can damage DNA. This activation is a multi-step process involving both bacterial and mammalian enzymes, making the experimental setup, particularly the concentration of the mammalian metabolic activation system (S9 fraction), a critical variable for achieving reliable and reproducible results.
The S9 fraction is a supernatant from a liver homogenate, containing both microsomal (Phase I) and cytosolic (Phase II) enzymes, which simulates in vivo metabolism in an in vitro setting.[1][2] Optimizing its concentration is paramount because an insufficient amount will fail to produce the ultimate mutagen, while an excessive amount can lead to detoxification or cytotoxicity, masking the mutagenic effect.[3]
The Metabolic Activation Pathway of 2A7NF
The genotoxicity of 2A7NF is not the result of a single reaction but a cascade. The pathway involves enzymes from both the bacterial tester strain and the added mammalian S9 fraction.
-
Nitroreduction: The process is initiated by the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH) intermediate. This critical step is often efficiently catalyzed by bacterial "classical" nitroreductases present in Salmonella typhimurium strains like TA98.[4][5]
-
Ring Oxidation (via S9): Concurrently, cytochrome P450 enzymes within the S9 fraction can hydroxylate the aromatic ring structure, a common Phase I metabolic step.[6]
-
N-Hydroxylation & Esterification: The amino group (-NH₂) can be N-hydroxylated by CYPs to form N-hydroxy-2-aminofluorene. This metabolite is a key intermediate.
-
Final Activation (Esterification): The N-hydroxylamino group is then esterified, often by bacterial O-acetyltransferase (OAT).[5][7] This creates a highly reactive and unstable nitrenium ion that readily binds to DNA, causing mutations.
The interplay between bacterial and mammalian enzymes is crucial. While bacteria can perform the initial nitroreduction, the full spectrum of mammalian metabolism, including detoxification and different activation routes, is only simulated by the addition of the S9 fraction.[8]
Caption: Metabolic activation pathway of 2A7NF.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the S9 fraction if the bacterial strain can already activate 2A7NF?
While Salmonella strains used in the Ames test possess potent nitroreductase and O-acetyltransferase enzymes, they do not represent the full complexity of mammalian metabolism.[5][7] The S9 fraction introduces cytochrome P450 (CYP) and other Phase I and II enzymes.[9] This is critical for two reasons:
-
Alternative Activation Pathways: S9 enzymes can generate different reactive metabolites, for example, through ring-hydroxylation, that may also contribute to mutagenicity.[6]
-
Detoxification: S9 contains enzymes that can detoxify 2A7NF and its metabolites. This metabolic "push-and-pull" is more representative of an in vivo scenario. An optimal S9 concentration balances activation and detoxification to reveal the net mutagenic potential.
Q2: I'm not seeing a clear dose-response. The number of revertants goes down after an initial increase in S9 concentration. Why?
This is a classic observation and highlights why S9 optimization is essential. The relationship between S9 concentration and mutagenicity is often biphasic.
-
Initial Rise: At low concentrations, increasing the S9 provides more activating enzymes, leading to a higher number of revertants.
-
Plateau and Decline: As the S9 concentration increases further, two phenomena occur. First, detoxification pathways may begin to dominate, converting the compound to non-mutagenic forms. Second, high concentrations of S9 can be cytotoxic to the bacteria, killing the tester strain before mutations can be expressed.[3] This is why a preliminary S9 toxicity/optimization experiment is a mandatory first step.
Q3: Should I use S9 from Aroclor 1254-induced or Phenobarbital/β-Naphthoflavone (PB/BNF)-induced animals?
Both Aroclor 1254 and PB/BNF are broad-spectrum inducers of CYP enzymes and are permitted by OECD guidelines.[10]
-
Aroclor 1254-induced S9: Historically the standard, it potently induces a wide range of CYPs.[11]
-
PB/BNF-induced S9: This is a common and effective alternative. PB induces the CYP2B family, while BNF induces the CYP1A family. Studies have shown that PB/BNF-induced S9 is generally as competent as Aroclor-induced S9 for mediating mutagenicity in the Ames test.[10][12] For aromatic amines, the choice may be less critical than for other chemical classes, but it is imperative to remain consistent with one inducer type throughout a study and to validate each new batch of S9 with known positive controls.
Q4: What are the recommended starting concentrations for an S9 optimization experiment?
A standard preliminary experiment should test a wide range of S9 concentrations. The final concentration of S9 in the test system (e.g., in the top agar) is what matters. A typical range to evaluate is 1%, 2.5%, 5%, 10%, and 20% (v/v) S9 in the S9 mix.[3][13] Some protocols may even explore concentrations up to 30%.[12] It is crucial to also run a toxicity control to assess the effect of the S9 mix alone on the viability of the bacterial lawn.
Q5: Can I use human-derived S9 for my experiments?
Yes, and it can be extremely valuable. While induced rat liver S9 is the standard for screening, human S9 can provide more relevant data for human risk assessment, especially for compounds with known species-specific metabolic differences.[14][15] Interestingly, for aromatic amines, human S9 has been shown to sometimes yield higher mutagenic potency compared to rat S9, whereas the opposite is true for other chemical classes like polycyclic aromatic hydrocarbons.[14] However, human S9 can also elicit more potent cytotoxicity in mammalian cell lines.[15] It is often used in follow-up studies rather than for initial screening.[14]
Experimental Protocol: S9 Concentration Optimization
This protocol outlines a preliminary experiment to determine the optimal S9 concentration for 2A7NF activation in a plate incorporation Ames assay.
Objective: To identify the S9 concentration that yields the highest mutagenic response for a fixed, non-toxic concentration of 2A7NF without causing significant cytotoxicity.
Materials:
-
This compound (2A7NF)
-
Salmonella typhimurium tester strain (e.g., TA98)
-
Induced rat liver S9
-
S9 Cofactor Mix (e.g., NADP, Glucose-6-Phosphate)
-
Molten top agar (with trace histidine/biotin)
-
Minimal glucose agar plates
-
Positive Control (e.g., 2-Aminoanthracene for assays with S9)[16][17]
-
Negative Control (Solvent, e.g., DMSO)
Step-by-Step Methodology:
-
Prepare S9 Mixes: Prepare a series of S9 mixes with varying percentages of S9 fraction (e.g., 0%, 1%, 2.5%, 5%, 10%, 20% v/v). The remainder of the mix consists of the cofactor solution. Keep all S9 preparations on ice.
-
Prepare Test Compound: Dissolve 2A7NF in a suitable solvent (e.g., DMSO) to create a stock solution. Select a single, mid-range concentration for this optimization experiment that is known to be non-toxic in the absence of S9.
-
Labeling: Label triplicate minimal glucose agar plates for each condition: negative control, positive control, and 2A7NF at each S9 concentration.
-
Assay Procedure (per tube):
-
To a sterile test tube, add 100 µL of the overnight bacterial culture.
-
Add 50 µL of the 2A7NF solution (or control solution).
-
Add 500 µL of the corresponding S9 mix (or phosphate buffer for the 0% S9 control).
-
-
Pre-incubation (Optional but Recommended): For many compounds, a short pre-incubation step (e.g., 20-60 minutes at 37°C) can enhance sensitivity.[12][13]
-
Plating: Add 2.0 mL of molten top agar (maintained at ~45°C) to each tube. Vortex briefly (2-3 seconds) and immediately pour the contents onto the surface of a minimal glucose agar plate. Distribute evenly by tilting the plate.
-
Incubation: Allow the top agar to solidify completely. Invert the plates and incubate at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence of the lawn). Plot the mean number of revertants against the S9 concentration. The optimal concentration is the one that produces the maximal number of revertants with an intact background lawn.
Caption: Experimental workflow for S9 concentration optimization.
Data Interpretation Summary
| S9 Concentration (% in Mix) | Expected Revertant Count | Expected Background Lawn | Interpretation |
| 0% (No S9) | Low (baseline) | Healthy, uniform | Indicates 2A7NF requires metabolic activation. |
| 1% - 5% | Increasing | Healthy, uniform | Activation is occurring and is dose-dependent. |
| 10% (Example Optimum) | Peak Number | Healthy, may show slight thinning | Optimal balance of activation over detoxification. |
| 20% - 30% | Decreasing | Thinning or absent | Cytotoxicity and/or detoxification pathways are dominating. |
| Positive Control | High | Healthy | Confirms S9 activity and strain responsiveness. |
| Negative Control | Low (spontaneous) | Healthy, uniform | Confirms sterility and baseline mutation rate. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Revertant Count in Negative Control | 1. Contamination of solvent, media, or S9 mix.[18]2. S9 mix contains trace amino acids. | 1. Use fresh, sterile reagents. Plate the S9 mix alone to check for contamination.[18]2. Qualify each new batch of S9 and cofactors rigorously. |
| No Significant Increase in Revertants with 2A7NF | 1. S9 concentration is suboptimal (too low or too high).2. S9 batch is inactive or expired.3. Incorrect tester strain used. | 1. Perform the S9 optimization experiment as described above.2. Test the S9 batch with a reliable positive control (e.g., 2-Aminoanthracene).3. Verify the genotype of the tester strain. |
| High Cytotoxicity at All S9 Concentrations | 1. The concentration of 2A7NF is too high.2. The S9 itself is cytotoxic to the strain. | 1. Perform a preliminary dose-range finding study for 2A7NF without S9 to find a non-toxic top concentration.[18]2. Test a range of S9 concentrations without the test compound to assess S9-induced toxicity. |
| Poor Reproducibility Between Experiments | 1. Batch-to-batch variability in S9 enzymatic activity.[18]2. Inconsistent preparation of reagents.3. Variation in the growth phase of the bacterial culture. | 1. Qualify each new lot of S9 against a historical reference standard.2. Use standardized, documented procedures for all reagent preparations.3. Standardize the overnight culture incubation time and conditions to ensure bacteria are in the late log/early stationary phase. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. S9 fraction - Wikipedia [en.wikipedia.org]
- 3. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of nitroreductase and O-acetyltransferase on the mutagenicity of substituted nitrobenzothiophenamines in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of bacterial nitroreductase and O-acetyltransferase in urine mutagenicity assay of rats exposed to 2,4,6-trinitrotoluene (TNT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. enamine.net [enamine.net]
- 17. bulldog-bio.com [bulldog-bio.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-7-nitrofluorene
Welcome to the technical support center for the synthesis of 2-Amino-7-nitrofluorene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success in the lab.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, a critical intermediate in various research applications.[1][2] The primary route to this compound is the selective reduction of one nitro group in 2,7-dinitrofluorene.
Question: My reaction to reduce 2,7-dinitrofluorene resulted in a very low yield of this compound. What are the possible causes?
Answer:
A low yield in this selective reduction can stem from several factors, ranging from incomplete reaction to product degradation or loss during workup. Let's break down the potential culprits:
1. Incomplete Reaction:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the starting material is crucial. For metal-based reductions like SnCl2, a molar excess is often required to drive the reaction to completion.[3][4]
-
Inactive Catalyst: In catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old, poisoned, or not properly activated.[4][5] Ensure you are using a fresh, high-quality catalyst.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reductions require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
2. Over-reduction to 2,7-Diaminofluorene:
-
Harsh Reducing Conditions: Strong reducing agents or prolonged reaction times can lead to the reduction of both nitro groups, yielding the undesired 2,7-diaminofluorene.[6]
-
Catalyst Choice: While catalytic hydrogenation is efficient, it can sometimes be difficult to stop the reaction at the mono-reduced stage.[4][7] Reagents like sodium sulfide (Na2S) can sometimes offer better selectivity for partial reduction of dinitro compounds.[4]
3. Formation of Side Products:
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6][8] If the reaction stalls, these intermediates may be present in your crude product, complicating purification and lowering the yield of the desired amine.
-
Azo Compound Formation: Under certain conditions, especially with reducing agents like LiAlH4 (which is not recommended for aromatic nitro compounds), azo compounds can form.[4][6]
-
Tar Formation: Acid-catalyzed polymerization of the starting material or product can lead to the formation of insoluble black tar, which is a common issue in reactions involving aromatic amines.
4. Product Loss During Workup and Purification:
-
Precipitation of Tin Salts: When using SnCl2, quenching the reaction with a base can cause the precipitation of tin oxides/hydroxides, which can be difficult to filter and may trap your product.[3]
-
Emulsion Formation: During aqueous workup and extraction, emulsions can form, leading to significant product loss.
-
Improper Purification: this compound and its related compounds have similar polarities, which can make chromatographic separation challenging. Choosing the right solvent system for column chromatography is crucial.
Frequently Asked Questions (FAQs)
What is the most reliable method for the selective reduction of 2,7-dinitrofluorene to this compound?
There is no single "best" method, as the optimal choice depends on the scale of your reaction, available equipment, and desired purity. Here's a comparison of common methods:
| Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | Clean reaction with minimal byproducts. High yields are possible.[4][5] | Can be difficult to achieve selectivity and may lead to over-reduction.[4][7] Requires specialized equipment for handling hydrogen gas. |
| Stannous Chloride (SnCl2) | A classic and often reliable method.[3][4] Can be performed in standard laboratory glassware. | Generates significant tin waste which can be difficult to remove from the product.[3] The reaction can be exothermic. |
| Iron (Fe) in Acid | Inexpensive and effective.[4] | Can require strongly acidic conditions, which may not be suitable for sensitive substrates. Workup can be tedious. |
| Sodium Sulfide (Na2S) | Can be highly selective for the partial reduction of dinitroarenes.[4] | The reaction can be slow and may require heating. The smell of sulfur compounds can be an issue. |
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2,7-dinitrofluorene), the desired product (this compound), and the over-reduced product (2,7-diaminofluorene). The starting material will be the least polar, followed by the mono-amino product, and then the di-amino product, which will have the lowest Rf value.
What is a good starting point for a protocol to synthesize this compound?
The following protocol is a general guideline based on the reduction of a similar compound and can be adapted.[5]
Protocol: Selective Reduction of 2,7-Dinitrofluorene using Hydrazine and Pd/C
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dinitrofluorene in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine hydrate dropwise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[5]
-
Monitor the reaction by TLC. Once the starting material is consumed and the desired product spot is maximized, stop the reaction.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.[5]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
My final product is a dark, oily substance instead of a crystalline solid. What should I do?
This indicates the presence of impurities. The dark color is likely due to aerial oxidation of the amine product or the presence of polymeric side products. An oily consistency suggests the presence of residual solvent or other low-melting impurities.
-
Purification is key: Attempt to purify the material using column chromatography on silica gel. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) should help separate the desired product from impurities.
-
Recrystallization: If chromatography is not feasible or does not yield a solid, try recrystallization from a suitable solvent system. Ethanol/water or toluene/hexane mixtures are often good starting points.
-
Charcoal Treatment: If the product is still colored after purification, you can try dissolving it in a suitable solvent and treating it with activated charcoal to remove colored impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Technical Support Center: Purification of Crude 2-Amino-7-nitrofluorene by Recrystallization
Welcome to the technical support center for the purification of 2-Amino-7-nitrofluorene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound through recrystallization. Here, you will find in-depth troubleshooting advice, frequently asked questions, a detailed experimental protocol, and critical data summaries to navigate the common challenges associated with this process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Issue 1: The crude this compound does not fully dissolve in the hot solvent.
-
Question: I've added the calculated amount of hot solvent, but a significant amount of solid remains undissolved. What should I do?
-
Answer: This issue typically arises from a few key factors. Firstly, ensure your solvent is at or very near its boiling point, as the solubility of this compound is highly temperature-dependent.[1] If the solvent is not hot enough, you will require an excessive volume, which will negatively impact your yield. Secondly, consider the possibility of insoluble impurities in your crude material.
Recommended Solutions:
-
Incremental Solvent Addition: Add the solvent in small portions to the crude solid while heating and stirring. Continue adding solvent until the this compound just dissolves.[1] This ensures you are using the minimum amount of hot solvent required.
-
Hot Filtration: If a solid remains after adding a reasonable amount of boiling solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
-
Issue 2: "Oiling out" during cooling instead of crystal formation.
-
Question: Upon cooling, my product separated as an oil instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[2][3] This is a common problem when the melting point of the compound is lower than the temperature of the solution or when a high concentration of impurities is present.[4]
Recommended Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly.[4][5]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.[2]
-
Solvent System Modification: If oiling persists, consider a different solvent or a mixed solvent system. A solvent in which the compound is less soluble may be beneficial.
-
Issue 3: Poor recovery of purified this compound.
-
Question: After recrystallization, my yield of pure product is very low. What are the likely causes and how can I improve it?
-
Answer: Low recovery is a frequent issue in recrystallization and can stem from several procedural missteps.[5]
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor.[1][2] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize along with the impurities, leading to loss. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[1] Always use a minimal amount of ice-cold solvent for washing.
-
Issue 4: The purified product is still colored.
-
Question: My recrystallized this compound still has a noticeable color. How can I decolorize it?
-
Answer: A persistent color in the final product often indicates the presence of colored impurities.
Recommended Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of crude this compound.
1. Solvent Selection:
-
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[6]
-
Based on its polarity, which is influenced by the amino and nitro functional groups, solvents of intermediate polarity are often suitable.[7][8]
-
Methanol has been shown to be an effective solvent for the recrystallization of the parent fluorene compound.[7][9] Given the polar nature of the amino and nitro groups, a polar protic solvent like ethanol or a polar aprotic solvent like acetone could also be effective.[10] A solvent screening is recommended to find the optimal choice for your specific crude material.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.[1]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a funnel and a receiving flask.
-
Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.
5. Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
7. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
8. Purity Assessment:
-
Determine the melting point of the dried crystals. Pure this compound has a melting point of 234-235°C.[11]
-
Further purity analysis can be conducted using techniques such as HPLC, TLC, or NMR spectroscopy.
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent Choice | Methanol, Ethanol, Acetone | Solvents with intermediate to high polarity are generally effective for fluorene derivatives with polar functional groups.[7][10] |
| Dissolution Temperature | Boiling point of the solvent | Maximizes the solubility of this compound to ensure the minimum amount of solvent is used.[1] |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals and minimizes the risk of "oiling out".[2] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the loss of purified product due to dissolution during washing.[1] |
Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. ttaylorr.blogspot.com [ttaylorr.blogspot.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound CAS#: 1214-32-0 [m.chemicalbook.com]
Avoiding degradation of 2-Amino-7-nitrofluorene during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-7-nitrofluorene (CAS 1214-32-0) to prevent its degradation. Maintaining the chemical integrity of this compound is paramount for reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The optimal storage conditions for this compound aim to mitigate exposure to environmental factors that can induce chemical degradation. Based on its structure as an aromatic amine and a nitro compound, the primary recommendations are:
-
Temperature: Store in a refrigerator, typically at 2–8°C.[1][2] While some suppliers may ship at ambient temperature, long-term storage should be under refrigeration to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The amino group is susceptible to oxidation, and related fluorene compounds are noted to be air-sensitive.[3]
-
Light: Protect from all sources of light.[1][3] The fluorene ring system is photosensitive. Store the compound in an amber vial or a container wrapped in aluminum foil, and keep it inside a light-proof cabinet.
-
Moisture: Keep the container tightly sealed in a dry environment, preferably within a desiccator.[1][4] Amines are often hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or other unwanted reactions.[4]
Q2: My ANF powder has changed color from yellow to a darker brown. What does this indicate?
A visible change in color, particularly darkening, is a strong indicator of chemical degradation. This is often due to oxidation of the aromatic amine group or other complex decomposition pathways initiated by exposure to air, light, or moisture.[5][6] If you observe a color change, it is highly recommended to verify the compound's purity using an analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments.
Q3: Is it necessary to store ANF under an inert atmosphere for short-term use?
While long-term storage unequivocally benefits from an inert atmosphere, the necessity for short-term use depends on the frequency of access. If you are frequently opening the container, repeatedly replacing the headspace with an inert gas is advisable. Aromatic amines can be sensitive to atmospheric oxygen, and repeated exposure can lead to cumulative degradation.[3][7] For daily use, consider weighing out a smaller "working stock" to minimize exposure of the bulk material.
Q4: What are the primary chemical groups on ANF that are susceptible to degradation?
This compound possesses two key functional groups on a photosensitive fluorene backbone that are vulnerable to degradation:
-
The Aromatic Amine (-NH₂): This group is a primary site for oxidation.[6] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored impurities.
-
The Nitro Group (-NO₂): While generally more stable than the amine, the nitro group can be susceptible to reduction.[8] This is a critical metabolic pathway for nitroaromatic compounds and can potentially occur under improper storage if contaminants are present.[8]
-
The Fluorene Core: The polycyclic aromatic hydrocarbon structure is inherently susceptible to photolytic degradation.[3][9]
Q5: How can I analytically confirm the purity and integrity of my stored ANF?
A stability-indicating analytical method is required to separate the intact ANF from any potential degradation products.[10]
-
HPLC/UPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the most common and effective technique.[10][11][12] A method should be developed that shows baseline separation of the main ANF peak from any other impurity peaks. Comparing the peak area of a stored sample to a freshly opened reference standard is the gold standard for qualification.
-
Synchronous Fluorescence Spectroscopy: This technique has been used to study ANF and is sensitive to changes in its chemical environment, which could potentially be adapted to detect degradation.[13]
Troubleshooting Guide: ANF Stability Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the ANF stock, leading to lower effective concentration and the presence of interfering impurities. | 1. Qualify the purity of the ANF stock using a stability-indicating HPLC method against a new, certified reference standard. 2. If degradation is confirmed, procure a new batch of ANF. 3. Review and implement the recommended storage procedures outlined in this guide. |
| Solid ANF appears clumpy, discolored, or has a different texture. | 1. Oxidation: Exposure to air and/or light. 2. Moisture Absorption: Improper sealing of the container, leading to hygroscopic uptake. | 1. Do not use the material. Discoloration is a clear sign of decomposition. 2. Dispose of the degraded material according to your institution's safety guidelines.[14] 3. Ensure future batches are stored in a desiccator under an inert atmosphere and protected from light.[1][3][4] |
| Difficulty dissolving the compound in a solvent where it was previously soluble. | Formation of insoluble degradation products or polymers. This can result from advanced degradation pathways. | 1. Attempt to dissolve a small amount in a high-purity solvent like DMSO or Methanol.[2] If solubility issues persist compared to a known good batch, degradation is likely. 2. Discard the suspect material and obtain a fresh supply. |
Visualizing Degradation & Prevention
The following diagrams illustrate the key factors causing degradation and the ideal workflow for preventing it.
Caption: Key environmental factors leading to the degradation of this compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Receiving and Storing ANF
This protocol ensures the long-term stability of solid this compound upon its arrival in the laboratory.
-
Initial Inspection: Upon receipt, verify that the manufacturer's seal is intact and that the compound's appearance matches the description on the Certificate of Analysis (COA).
-
Prepare for Storage: Before opening the primary container, have the following ready: a secondary container (e.g., a small box), desiccant packs, a source of inert gas (e.g., nitrogen or argon), and parafilm or a secure sealing tape.
-
Inert Gas Purge: If possible, perform this step in a glove box. If not, carefully open the container, gently flush the headspace with a slow stream of inert gas for 10-15 seconds to displace the air, and then quickly and tightly reseal the cap.
-
Secure Sealing: Wrap the cap and neck of the vial with parafilm to create an additional barrier against moisture and air ingress.
-
Light Protection: Place the sealed vial into an amber bag or wrap it completely in aluminum foil.
-
Final Placement: Place the protected vial inside the secondary container along with a desiccant pack. Store this container in a designated refrigerator (2–8°C) away from frequent use.[1][2]
Caption: Recommended workflow for the safe storage of this compound.
Protocol 2: Workflow for Purity Assessment by HPLC
This protocol provides a general workflow for verifying the purity of a stored ANF sample. Note: A specific, validated stability-indicating method must be developed for your exact instrumentation and requirements.
-
Prepare Standards:
-
Reference Standard: Accurately prepare a stock solution of a new, unopened vial of ANF (or a certified reference standard) in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Sample Solution: Prepare a solution of your stored ANF at the exact same concentration as the reference standard.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for ANF.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the Reference Standard solution and record the chromatogram. Identify the retention time and peak area of the main ANF peak.
-
Inject the Sample Solution and record the chromatogram under identical conditions.
-
-
Data Interpretation:
-
Purity Check: Compare the chromatogram of your stored sample to the reference standard. Look for the appearance of new peaks (degradants) or a significant decrease in the main ANF peak area.
-
Quantification (Relative): The purity of the stored sample can be estimated by the formula: Purity (%) = (Area_Sample_ANF / Area_Reference_ANF) * 100. This assumes the same concentration and injection volume. Any significant deviation below 98-99% warrants concern.
-
References
- 1. clinivex.com [clinivex.com]
- 2. This compound CAS#: 1214-32-0 [chemicalbook.com]
- 3. aniara.com [aniara.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. international.skcinc.com [international.skcinc.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Overcoming Resistance to 2-Amino-7-nitrofluorene in Cell Lines
Introduction
Welcome to the technical support center for researchers utilizing 2-Amino-7-nitrofluorene (ANF). This guide is designed for researchers, scientists, and drug development professionals who are encountering or anticipating the development of resistance to ANF in their cell line models. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to effectively troubleshoot and overcome these experimental hurdles. This resource is structured to provide immediate answers through our FAQ section and in-depth experimental strategies in our troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding ANF resistance.
Q1: My cells have developed resistance to this compound. How do I confirm and quantify this resistance?
A1: The first step is to empirically confirm and quantify the degree of resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental (non-resistant) cell line. A significant increase in the IC50 value is the hallmark of acquired resistance. The most common method for this is a cell viability assay, such as the MTT or MTS assay.
Q2: What are the most probable biological mechanisms behind the observed resistance to ANF?
A2: While specific resistance mechanisms to ANF are not yet extensively documented, based on its chemical structure (an aromatic nitro compound) and general principles of drug resistance in cancer cells, the most likely mechanisms are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump ANF out of the cell, reducing its intracellular concentration.[[“]][2][3]
-
Altered Drug Metabolism: Cancer cells can upregulate enzymes that metabolize and inactivate ANF.[4][5] Given that related compounds like 2-nitrofluorene undergo nitroreduction, it's plausible that alterations in these metabolic pathways could confer resistance.
-
Modification of the Drug Target: If ANF has a specific molecular target, mutations in the gene encoding this target can prevent effective drug binding.[4]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibitory effects of ANF by activating alternative signaling pathways that promote survival and proliferation.[6][7]
-
Enhanced DNA Repair: Since aminofluorene derivatives are known to form DNA adducts, an upregulation of DNA repair mechanisms could mitigate the cytotoxic effects of ANF.[4][8]
Q3: Is it possible that my cell culture conditions are contributing to the apparent resistance?
A3: Yes, it's crucial to rule out experimental variables. Inconsistent cell passage numbers can lead to phenotypic drift. Similarly, the age and storage of your ANF stock solution can affect its potency. Always use cells within a consistent passage number range and prepare fresh dilutions of ANF for each experiment from a properly stored stock.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution format for specific issues you may encounter.
Problem 1: A significant increase in the IC50 of ANF is observed.
Potential Cause: Your cells have likely developed one or more mechanisms of resistance. The most common starting point for investigation is increased drug efflux.
Troubleshooting Workflow:
Caption: Workflow for investigating increased drug efflux.
Experimental Protocol: Efflux Pump Activity Assay using Rhodamine 123
This protocol assesses the activity of P-glycoprotein (P-gp/ABCB1), a common ABC transporter.
Materials:
-
Parental and ANF-resistant cell lines
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (a P-gp inhibitor)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: For inhibitor controls, pre-incubate a set of cells with 50 µM Verapamil for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.
-
Incubation: Incubate all samples for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellets in 500 µL of ice-cold FACS buffer.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
Interpreting the Results:
-
High Resistance: ANF-resistant cells will show significantly lower Rhodamine 123 fluorescence compared to parental cells, indicating active efflux of the dye.
-
Inhibitor Effect: In the presence of Verapamil, the fluorescence in the resistant cells should increase, ideally to a level similar to that of the parental cells. This confirms that a P-gp-like transporter is responsible for the efflux.
| Cell Line | Treatment | Expected Outcome (Mean Fluorescence Intensity) | Implication |
| Parental | Rhodamine 123 | High | Low intrinsic efflux |
| ANF-Resistant | Rhodamine 123 | Low | High efflux activity |
| ANF-Resistant | Rhodamine 123 + Verapamil | High | Efflux is mediated by a Verapamil-sensitive transporter (e.g., P-gp) |
Problem 2: No significant increase in efflux pump activity is detected, yet resistance persists.
Potential Causes:
-
Mutation in the molecular target of ANF.
-
Activation of a bypass signaling pathway.
-
Altered metabolism of ANF.
Troubleshooting Strategy 1: Investigate Target Mutations
If the molecular target of ANF is known, you can sequence the gene encoding this target in both parental and resistant cell lines.[9][10]
Experimental Protocol: Sanger Sequencing of a Target Gene
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and ANF-resistant cell lines.
-
PCR Amplification: Design primers flanking the coding region of the target gene and perform PCR to amplify the gene.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the parental and resistant cells to identify any mutations.
Troubleshooting Strategy 2: Identify Bypass Signaling Pathways
Resistance can arise from the activation of parallel signaling pathways that compensate for the effects of ANF. A powerful, unbiased method to identify such changes is phosphoproteomics.[6][11][12]
Caption: Workflow for identifying bypass signaling pathways.
Experimental Protocol: Western Blot Validation of a Putative Bypass Pathway
This protocol assumes your phosphoproteomics data suggests upregulation of the PI3K/Akt pathway.
Materials:
-
Parental and ANF-resistant cell lysates
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE: Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescence substrate and visualize the bands using an imaging system.
Interpreting the Results:
-
An increased ratio of phospho-Akt to total-Akt in the resistant cell line compared to the parental line would confirm the activation of this bypass pathway.
| Pathway | Key Proteins to Validate | Recommended Inhibitor for Combination Studies |
| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-S6K | PI3K inhibitor (e.g., GDC-0941), mTOR inhibitor (e.g., Everolimus) |
| MAPK/ERK | p-MEK, p-ERK | MEK inhibitor (e.g., Trametinib) |
| FGFR Signaling | p-FGFR, p-FRS2 | FGFR inhibitor (e.g., PD173074) |
Problem 3: My cells show no evidence of common resistance mechanisms, but are still resistant to ANF.
Potential Cause: Altered drug metabolism may be at play. The cells may be converting ANF into an inactive form more efficiently.
Troubleshooting Strategy: Metabolomics Analysis
A comparative metabolomics study of parental and resistant cells treated with ANF can reveal differences in the metabolic fate of the compound.
Experimental Approach:
-
Cell Culture and Treatment: Culture both parental and resistant cells and treat them with a known concentration of ANF for a specified time.
-
Metabolite Extraction: Harvest the cells and the culture medium separately. Perform a metabolite extraction protocol (e.g., using methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify ANF and its potential metabolites.
-
Data Analysis: Compare the metabolic profiles of the parental and resistant cells. A decrease in the intracellular concentration of ANF and a corresponding increase in one or more metabolites in the resistant cells would suggest enhanced metabolic inactivation.
Part 3: Final Recommendations and Future Directions
Overcoming drug resistance is a multifaceted challenge that often requires a systematic and logical approach. The strategies outlined in this guide provide a framework for dissecting the mechanisms of resistance to this compound. It is important to remember that cancer cells can employ multiple resistance mechanisms simultaneously. Therefore, a combination of the experimental approaches described here may be necessary to fully understand and overcome the resistance observed in your cell lines.
The development of resistant cell lines, while a hurdle, also presents a valuable opportunity. These models are crucial for identifying the vulnerabilities of resistant cells and for testing novel therapeutic combinations that may ultimately translate to more effective clinical strategies.
References
- 1. consensus.app [consensus.app]
- 2. oaepublish.com [oaepublish.com]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of aminofluorene and (acetylamino)fluorene adducts on the DNA replication mediated by Escherichia coli polymerases I (Klenow fragment) and III [pubmed.ncbi.nlm.nih.gov]
- 9. DNA sequencing - Wikipedia [en.wikipedia.org]
- 10. sanogenetics.com [sanogenetics.com]
- 11. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]
- 12. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HPLC Sensitivity for 2-Amino-7-nitrofluorene (ANF) Detection
Welcome to the technical support center for the analysis of 2-Amino-7-nitrofluorene (ANF) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing detection sensitivity and troubleshooting common issues encountered during analysis.
Introduction
This compound (ANF) is a mutagenic aromatic nitro compound whose sensitive and accurate quantification is critical in various research and development settings[1][2]. Achieving low limits of detection (LOD) and quantification (LOQ) requires a robust and optimized HPLC method. This guide provides a structured approach to method enhancement and problem-solving, grounded in established chromatographic principles.
Part 1: Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format, explaining the root causes and providing step-by-step solutions.
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: My ANF peak is very small, close to the baseline noise. How can I increase its signal intensity?
A: Low signal intensity is a common challenge that can be addressed by systematically evaluating and optimizing several key components of your HPLC method.
Underlying Causes & Solutions:
-
Suboptimal Detector Settings: The detector is your primary tool for observing the analyte. Incorrect settings can severely limit sensitivity.
-
For UV-Vis/PDA Detectors:
-
Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for ANF. While 254 nm is a common wavelength for aromatic compounds, consult a UV scan of your ANF standard in the mobile phase to determine the optimal wavelength[3][4].
-
Detector Parameters: Optimize the data rate and filter time constant. A high data rate can increase noise, while an overly aggressive filter can broaden peaks. Aim for 25-50 data points across the narrowest peak for optimal definition[5].
-
-
For Fluorescence Detectors (FLD): ANF is a fluorescent molecule, and using an FLD can significantly enhance sensitivity compared to UV detection.[6][7]
-
Excitation/Emission Wavelengths: Determine the optimal excitation and emission maxima for ANF in your mobile phase. These can be identified using a standalone spectrofluorometer or the detector's built-in scanning capabilities.
-
Solvent Effects: Be aware that the fluorescence intensity of ANF is highly dependent on the solvent environment. Non-polar solvents and lower temperatures have been shown to produce higher intensity fluorescence signals for ANF[6][8].
-
-
-
Mobile Phase Mismatch: The composition of the mobile phase affects both the chromatography and the analyte's response.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to minimize baseline noise[9]. Contaminants can introduce noise, especially in gradient elution.
-
pH Optimization: The pH of the mobile phase can influence the ionization state of ANF, affecting its retention and peak shape. For reversed-phase HPLC, operating within a pH range of 2-8 is generally recommended for silica-based columns to ensure longevity[10][11]. Experiment with the pH to find the point of optimal peak shape and response.
-
Solvent Choice: Acetonitrile generally has a lower UV cutoff than methanol, which is advantageous when detecting at low wavelengths (<220 nm)[12].
-
-
Column and Flow Path Issues: The physical path of the analyte can impact the final signal.
-
Column Dimensions: Reducing the internal diameter (i.d.) of the column increases the analyte concentration as it passes through the detector cell, thereby boosting the signal-to-noise ratio. For instance, switching from a 4.6 mm i.d. column to a 2.1 mm i.d. column can theoretically increase sensitivity four-fold[13].
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) provide higher efficiency, leading to sharper, taller peaks and thus better sensitivity[12][13][14].
-
System Dead Volume: Minimize extra-column volume by using tubing with the smallest appropriate inner diameter and shortest possible length to prevent peak broadening[12].
-
-
Sample Preparation and Injection:
-
Concentration: If possible, concentrate your sample. Techniques like solid-phase extraction (SPE) can be used to both clean up the sample and concentrate the analyte[15].
-
Injection Volume: Increasing the injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak fronting or splitting[11].
-
Injection Solvent: Whenever feasible, dissolve your sample in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Caption: Systematic workflow for troubleshooting low signal intensity.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My ANF peak is not symmetrical. It shows significant tailing (or fronting). What is causing this and how can I fix it?
A: Asymmetrical peaks are a clear indicator of undesirable chemical or physical interactions within the HPLC system.
Underlying Causes & Solutions for Peak Tailing:
-
Secondary Silanol Interactions: This is the most common cause of peak tailing for basic compounds on silica-based reversed-phase columns[11]. The amino group on ANF can interact with acidic silanol groups on the packing material.
-
Solution 1: Lower Mobile Phase pH: Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to bring the pH down to ~2.5-3. This protonates the silanol groups, minimizing their interaction with the analyte[10].
-
Solution 2: Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer accessible silanol groups, significantly reducing tailing[11][16].
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active sites, but this is less common with modern columns and can suppress MS signals.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Column Contamination/Void: A buildup of strongly retained sample components at the column inlet or a void (a channel in the packed bed) can distort peak shape.
Underlying Causes & Solutions for Peak Fronting:
-
Column Overload: This is a primary cause, particularly when the sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Dilute the sample and/or dissolve it in the initial mobile phase[17].
-
-
Poorly Packed Column Bed: A physical defect in the column can lead to non-uniform flow paths.
-
Solution: This is a manufacturing issue. Test with a new column to confirm if the problem is column-specific[19].
-
Caption: Decision tree for diagnosing and solving peak shape problems.
Issue 3: Drifting or Unstable Retention Times
Q: The retention time for my ANF peak is shifting between injections or drifting over a sequence. What should I investigate?
A: Retention time stability is critical for reliable identification and quantification. Fluctuations point to inconsistencies in the system.
Underlying Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.
-
Solution: For isocratic methods, flush the column with at least 10-20 column volumes of the mobile phase. For gradient methods, ensure you have a sufficient equilibration step at the end of each run that returns the column to the initial conditions[11].
-
-
Mobile Phase Composition Changes:
-
Inaccurate Mixing: If the mobile phase is mixed online by the pump, faulty proportioning valves can cause inconsistent composition[19][20]. Test this by manually preparing the mobile phase and running it from a single reservoir.
-
Solvent Volatility: One component of the mobile phase may be evaporating faster than others, changing the ratio over time. Cover your solvent reservoirs.
-
-
Temperature Fluctuations: Column temperature significantly affects retention time. A 1°C change can alter retention times by 1-2%[20].
-
Pump and Flow Rate Issues: Leaks or failing pump seals can lead to an inconsistent flow rate, directly impacting retention times.
| Symptom | Most Likely Cause | Recommended Action |
| Gradual Drift (usually to shorter RT) | Column Degradation / Contamination | Flush column; if unresolved, replace column.[20] |
| Sudden, Random Shifts | Pump Issue (Air bubble, check valve) | Degas mobile phase thoroughly; purge the pump.[19] |
| Shifts after Mobile Phase Change | Inadequate Equilibration | Increase equilibration time between runs. |
| Cyclic or Repeating Shifts | Faulty Proportioning Valve | Manually pre-mix mobile phase to diagnose; service pump if needed.[20] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase composition for ANF analysis on a C18 column?
A1: For a standard reversed-phase C18 column, a good starting point is a gradient elution using Acetonitrile (ACN) and water (acidified with 0.1% formic or acetic acid). A generic "scouting" gradient could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20-30% B, increase to 80-90% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions. This initial run will help determine the approximate elution time of ANF, after which the gradient can be optimized for better resolution and shorter run times[22][23]. The use of an acid helps control peak shape and improves reproducibility[24].
Q2: Should I use a UV or Fluorescence detector for ANF? Which will give me better sensitivity?
A2: While a UV detector set to ANF's λmax can be effective, a Fluorescence Detector (FLD) will almost certainly provide superior sensitivity and selectivity. ANF is a fluorescent molecule, and fluorescence detection is inherently more sensitive than absorbance detection because it measures an emission signal against a dark background[6][13]. Studies have shown that ANF's fluorescence is strong, making FLD the preferred choice for trace-level analysis[8].
Q3: How do I prepare my sample to minimize matrix effects and improve sensitivity?
A3: Proper sample preparation is crucial. The goal is to remove interfering compounds and concentrate your analyte.
-
For Liquid Samples (e.g., biological fluids):
-
Protein Precipitation: If proteins are present, precipitate them using a cold organic solvent like acetonitrile or methanol, then centrifuge.
-
Liquid-Liquid Extraction (LLE): Extract ANF into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This is often the most effective method. Use a C18 or similar reversed-phase SPE cartridge. This allows you to wash away polar interferences and then elute ANF with a small volume of a strong organic solvent, effectively cleaning and concentrating the sample[15][20].
-
-
For Solid Samples:
-
Extraction: Extract ANF using a suitable solvent, such as acetonitrile, potentially with the aid of sonication[3].
-
Cleanup: The resulting extract can then be further purified using the SPE method described above.
-
Q4: Can I use a monolithic column for ANF analysis? What are the advantages?
A4: Yes, a monolithic silica column can be an excellent choice. The primary advantage is the ability to run at much higher flow rates with low backpressure, leading to significantly faster analysis times. Additionally, their high matrix tolerance makes them well-suited for analyzing complex or "dirty" samples with minimal sample preparation[12][25].
Part 3: Experimental Protocols
Protocol 1: System Suitability Test for ANF Analysis
Objective: To verify that the HPLC system is performing adequately before running samples.
Procedure:
-
Prepare a standard solution of ANF at a concentration that gives a signal-to-noise ratio (S/N) of approximately 10.
-
Make six replicate injections of this standard.
-
Calculate the following parameters:
-
Precision/Repeatability: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Tailing Factor (Tf): The tailing factor should be between 0.9 and 1.5.
-
Theoretical Plates (N): Should meet a minimum requirement set during method validation (e.g., > 2000).
-
-
Acceptance Criteria: The system is deemed suitable for analysis only if all parameters meet the pre-defined criteria. This ensures the reliability of the data generated[26][27].
References
- 1. This compound CAS#: 1214-32-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. epa.gov [epa.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC electrochemical fluorometric detection of amino acids including tryptophan using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence [mdpi.com]
- 9. halocolumns.com [halocolumns.com]
- 10. mastelf.com [mastelf.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. flowspek.ch [flowspek.ch]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaguru.co [pharmaguru.co]
- 25. merckmillipore.com [merckmillipore.com]
- 26. researchgate.net [researchgate.net]
- 27. cs.purdue.edu [cs.purdue.edu]
Technical Support Center: Navigating Autofluorescence in 2-Amino-7-nitrofluorene (ANF) Experiments
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-7-nitrofluorene (ANF) and related fluorescent compounds. This resource is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating autofluorescence—a common challenge that can obscure specific signals and lead to data misinterpretation.
Understanding the Challenge: ANF and Autofluorescence
This compound (ANF) is an aromatic nitro compound known for its fluorescent properties, which are highly sensitive to the solvent environment.[1][2][3][4] This solvatochromic behavior makes it a valuable probe in various biological and chemical studies.[5] However, like any fluorescence-based experiment, the specific signal from ANF can be confounded by autofluorescence, the natural emission of light by biological materials or materials introduced during sample preparation.[6][7][8]
This guide provides a structured approach to tackling autofluorescence, ensuring the integrity and clarity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) about Autofluorescence
This section addresses common questions researchers encounter when dealing with unwanted background signals.
Q1: What is autofluorescence and why is it a problem in my ANF experiments?
Autofluorescence is the intrinsic fluorescence emitted by various molecules naturally present in your cells or tissues, or introduced during the experimental workflow.[6][7][9] It becomes a significant problem when its emission spectrum overlaps with that of your target fluorophore, in this case, ANF. This overlap can mask the true signal from ANF, making it difficult to distinguish between the specific signal and background noise, potentially leading to false-positive results.[10]
Q2: How can I determine if the background signal I'm seeing is autofluorescence?
The most straightforward method is to prepare an unstained control sample.[6][7] This sample should undergo all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of ANF or any other fluorescent labels.[7][11] When you image this control under the same conditions as your stained samples, any signal you detect is attributable to autofluorescence.[6][7]
Q3: What are the most common sources of autofluorescence in my samples?
Autofluorescence can arise from two primary sources:
-
Endogenous Fluorophores: These are molecules naturally present in cells and tissues.[6][8]
-
Process-Induced Fluorophores: These are fluorescent artifacts introduced during sample preparation.[6][7][9]
The following table summarizes common sources:
| Source Category | Specific Examples | Typical Emission Range | Mitigation Strategy |
| Endogenous | Collagen and Elastin | Blue-Green (350-550 nm)[7] | Use far-red fluorophores, Spectral Unmixing |
| NADH and FAD | Blue-Green (450-550 nm)[7][12][13] | Photobleaching, Spectral Unmixing | |
| Lipofuscin | Broad (Yellow-Red)[14][15] | Sudan Black B, TrueBlack® treatment[15] | |
| Red Blood Cells (Heme) | Broad[6][16] | Perfuse tissues with PBS before fixation[6][16][17] | |
| Process-Induced | Aldehyde Fixatives (Formalin, Glutaraldehyde) | Broad (Green-Red)[6][16] | Use chilled organic solvents (Methanol/Ethanol), Sodium Borohydride treatment[6][7][16] |
| Culture Media (Phenol Red, Riboflavin) | Varies | Use phenol red-free media for live imaging[9] |
Q4: Can my choice of fixative increase autofluorescence?
Absolutely. Aldehyde-based fixatives like formalin and glutaraldehyde are notorious for inducing autofluorescence by cross-linking proteins and other molecules.[6][7][16] Glutaraldehyde generally produces more autofluorescence than paraformaldehyde (PFA) or formalin.[16] Minimizing fixation time or switching to non-aldehyde fixatives like chilled methanol or ethanol can significantly reduce this background signal.[6][7][17]
Part 2: Troubleshooting Workflow for Autofluorescence
When faced with high background, a systematic approach is key. The following workflow, illustrated by the diagram below, provides a logical sequence of steps to diagnose and resolve autofluorescence issues.
Caption: A step-by-step workflow for troubleshooting autofluorescence.
Part 3: Detailed Protocols for Autofluorescence Mitigation
Here we provide detailed, step-by-step methodologies for common and effective autofluorescence reduction techniques.
Protocol 1: Chemical Quenching with Sudan Black B (for Lipofuscin)
Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin, a common pigment in aging cells and tissues.[15][18] It essentially acts as a dark mask over the autofluorescent granules.[19]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare SBB Solution: Dissolve 0.1-0.3% (w/v) Sudan Black B in 70% ethanol. Stir or shake overnight in the dark to ensure complete dissolution.[19]
-
Filter Solution: The next day, filter the solution using a 0.2 µm syringe filter to remove any undissolved particles.
-
Perform Immunolabeling: Complete your standard immunofluorescence protocol, including incubation with ANF.
-
Wash: After the final antibody/stain wash step, rinse the slides thoroughly with PBS.
-
Incubate with SBB: Cover the tissue sections with the filtered SBB solution and incubate for 5-20 minutes at room temperature.[19] The optimal time may vary depending on the tissue type and should be determined empirically.[20]
-
Destain: Briefly wash the slides in 70% ethanol for 1-3 minutes to remove excess SBB.
-
Final Wash: Wash extensively with PBS to remove all traces of ethanol.
-
Mount: Mount the coverslip using an aqueous mounting medium.
Causality Note: Sudan Black B is highly lipophilic and binds to lipofuscin granules, effectively quenching their fluorescence.[15] However, it can introduce its own background in the far-red spectrum, so it's crucial to use appropriate controls and optimize incubation times.[15]
Protocol 2: Photobleaching
Photobleaching intentionally uses high-intensity light to destroy the fluorescent properties of endogenous fluorophores before introducing your specific label (ANF).[21][22][23] This method is cost-effective and can significantly reduce background signals.[21]
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a dedicated LED light box.[21]
-
Your prepared slides (fixed and permeabilized, but before ANF staining).
Procedure:
-
Sample Preparation: Prepare your tissue sections or cells on slides as you normally would, up to the point of adding your fluorescent probe.
-
Hydration: Ensure your sample is hydrated in PBS.
-
Exposure to Light: Place the slide on the microscope stage or in a light box. Expose the sample to broad-spectrum, high-intensity light for a period ranging from 15 minutes to a few hours.[22][24]
-
Monitor Bleaching: Periodically check the autofluorescence levels on an unstained control slide until the background is acceptably low.
-
Proceed with Staining: Once the autofluorescence is quenched, proceed with your standard ANF staining protocol.
Causality Note: Fluorophores have a limited capacity to fluoresce before they are photochemically destroyed (photobleached). Endogenous fluorophores are often less photostable than modern synthetic dyes. By exposing the sample to intense light, you selectively destroy the background signal before introducing your more robust probe.
Protocol 3: Spectral Unmixing
This is an advanced imaging and analysis technique that computationally separates the emission spectra of different fluorophores in your sample, including autofluorescence.[25]
Conceptual Workflow:
-
Acquire a Spectral Image: Instead of using standard filters for single colors, use a spectral detector on a confocal microscope to capture the entire emission spectrum at each pixel of your image.
-
Define Reference Spectra:
-
Image your ANF-stained sample to get its pure emission spectrum ("fingerprint").
-
Image an unstained control sample to capture the emission spectrum of the autofluorescence.[26]
-
-
Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ/Fiji plugins) to apply a linear unmixing algorithm.[27] The software will use the reference spectra to calculate the contribution of each fluorophore (ANF and autofluorescence) to the total signal in each pixel.
-
Generate Separated Images: The output will be separate images, one showing only the signal from ANF and another showing only the autofluorescence, which can then be discarded from the analysis.
Causality Note: Spectral unmixing works on the principle that the measured spectrum in any given pixel is a linear combination of the spectra of all fluorophores present.[27][26] By providing the algorithm with the "pure" spectra of the components, it can mathematically solve for the abundance of each, effectively isolating your signal of interest.[27]
Caption: The conceptual workflow for spectral unmixing.
Part 4: Proactive Strategies to Minimize Autofluorescence
The best troubleshooting is prevention. Integrating the following practices into your experimental design can significantly reduce autofluorescence from the outset.
-
Choose the Right Fluorophore: Whenever possible, select fluorophores that emit in the far-red or near-infrared regions of the spectrum ( >650 nm).[7][17] Autofluorescence is generally weaker at longer wavelengths.[25]
-
Optimize Fixation: As discussed, avoid glutaraldehyde and minimize fixation times with PFA.[16] Consider using chilled (-20°C) methanol or ethanol as an alternative, especially for cell surface markers.[16][17]
-
Remove Red Blood Cells: If working with tissues, perfuse the animal with PBS prior to fixation to wash out red blood cells, a major source of heme-related autofluorescence.[6][16][17]
-
Use Appropriate Media: For live-cell imaging, switch to a phenol red-free imaging medium before acquiring data.[9]
-
Incorporate Controls: Always include an unstained sample to assess the baseline autofluorescence in your experiment.[6][7][11]
By understanding the origins of autofluorescence and employing a combination of preventative measures, targeted quenching protocols, and advanced imaging techniques, you can confidently isolate the specific signal from this compound, leading to clearer, more reliable, and publishable data.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. biotium.com [biotium.com]
- 16. labcompare.com [labcompare.com]
- 17. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 18. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Autofluorescence Quenching | Visikol [visikol.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. resources.revvity.com [resources.revvity.com]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
- 27. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mutagenicity of 2-Amino-7-nitrofluorene and 2-Nitrofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Genotoxic Landscape of Nitroaromatic Compounds
Nitroaromatic compounds, such as 2-nitrofluorene (2-NF), are a class of chemicals that have garnered significant attention due to their prevalence as environmental pollutants and their potent mutagenic and carcinogenic activities.[1] Their genotoxicity is intricately linked to their metabolic activation into reactive intermediates that can form covalent bonds with cellular macromolecules, most notably DNA.[2] This guide focuses on a comparative analysis of 2-nitrofluorene and a structurally related compound, 2-Amino-7-nitrofluorene. While direct extensive mutagenicity data for this compound is limited, its role as a key metabolite of the highly mutagenic 2,7-dinitrofluorene (2,7-diNF) provides a strong basis for understanding its potential genotoxicity.[3]
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely accepted method for assessing the mutagenic potential of chemical compounds.[4] This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is a direct measure of the mutagenic potency of the substance.[5]
Comparative Mutagenicity: Insights from the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
| 2-Nitrofluorene | TA98 | Required | ~100-500+ | [5][6] |
| 2,7-Dinitrofluorene | TA98 | Required | ~3925 | [3] |
Key Insights:
-
Potency: The data indicates that 2,7-dinitrofluorene is a significantly more potent mutagen than 2-nitrofluorene in the Salmonella typhimurium strain TA98.[3] Given that the metabolic activation of 2,7-dinitrofluorene proceeds through the formation of this compound, it is reasonable to infer that this compound is a key contributor to this high mutagenic activity.
-
Strain Specificity: Both compounds are potent mutagens in the TA98 strain, which is indicative of their ability to cause frameshift mutations in DNA.[3][6]
-
Metabolic Activation: The mutagenicity of both classes of compounds is dependent on metabolic activation by liver enzymes (S9 fraction).[1][2] This underscores the critical role of metabolic processes in converting these inert compounds into reactive, DNA-damaging species.
The Critical Role of Metabolic Activation
The genotoxicity of both 2-nitrofluorene and this compound is not intrinsic to the parent molecules but is a consequence of their biotransformation into electrophilic intermediates. These metabolic pathways are crucial for understanding their mechanism of action.
Metabolic Pathway of 2-Nitrofluorene
The primary activation pathway for 2-nitrofluorene involves the reduction of its nitro group.[2] This process, catalyzed by cytosolic nitroreductases, proceeds through the formation of a nitrosofluorene intermediate to the ultimate mutagenic species, N-hydroxy-2-aminofluorene.[7] This hydroxylamine can then be further esterified, typically by O-acetylation, to form a highly reactive nitrenium ion that readily attacks nucleophilic sites in DNA.[8]
Caption: Metabolic activation of 2-Nitrofluorene.
Metabolic Pathway of this compound
Drawing parallels from the metabolism of other aromatic amines and the precursor 2,7-dinitrofluorene, the metabolic activation of this compound likely involves the N-hydroxylation of its amino group.[1][8] This reaction is typically catalyzed by cytochrome P450 enzymes. The resulting N-hydroxy-2-amino-7-nitrofluorene can then undergo O-esterification to form a reactive nitrenium ion, which subsequently binds to DNA.[2]
Caption: Proposed metabolic activation of this compound.
The Molecular Basis of Mutagenicity: DNA Adduct Formation
The ultimate outcome of metabolic activation is the formation of covalent adducts between the reactive intermediates and DNA. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which ultimately manifest as mutations.
The primary site of adduction for both 2-nitrofluorene and the metabolite of 2,7-dinitrofluorene is the C8 position of guanine.[9]
-
2-Nitrofluorene: The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) .
-
This compound (from 2,7-diNF): The corresponding adduct is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene .
The formation of these bulky adducts is a critical initiating event in the carcinogenic process induced by these compounds.
Caption: DNA adduct formation by reactive metabolites.
Experimental Protocol: The Ames Test (OECD 471)
The bacterial reverse mutation assay, or Ames test, is a standardized and widely used method for assessing the mutagenic potential of chemicals.[10][11][12] The following is a generalized protocol based on the OECD 471 guideline.
Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[10]
-
Test compound (this compound or 2-nitrofluorene).
-
S9 fraction from the liver of Aroclor 1254-induced rats, and a cofactor solution (S9 mix).[11]
-
Minimal glucose agar plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
-
Positive and negative controls.
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction and necessary cofactors.
-
Plate Incorporation Method: a. To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer control. b. Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Pre-incubation Method: a. In a test tube, pre-incubate the bacterial culture, the test compound, and the S9 mix (or buffer) for a specified time (e.g., 20-30 minutes) at 37°C. b. Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase in the number of revertants for at least one concentration group compared to the negative control.
Conclusion and Implications
Both 2-nitrofluorene and this compound (inferred from its precursor 2,7-dinitrofluorene) are potent mutagens that require metabolic activation to exert their genotoxic effects. The available data suggests that the dinitro- and by extension, the amino-nitro-substituted fluorene is a more potent mutagen than the mono-nitro-substituted fluorene. The primary mechanism of their mutagenicity involves the formation of bulky DNA adducts at the C8 position of guanine, leading to frameshift mutations.
For researchers in drug development and toxicology, these findings highlight the importance of:
-
Early Stage Genotoxicity Screening: The Ames test remains a critical tool for the early identification of potentially mutagenic compounds.[13]
-
Metabolic Profiling: Understanding the metabolic fate of new chemical entities is essential for predicting their potential for bioactivation into genotoxic species.
-
Structure-Activity Relationships: The comparison between these two compounds underscores how substitutions on the fluorene backbone can significantly impact mutagenic potency.
This guide provides a foundational understanding of the comparative mutagenicity of these two important nitroaromatic compounds. Further direct comparative studies on this compound are warranted to provide a more definitive quantitative assessment of its mutagenic potential.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine under anaerobic conditions by reductively activated nitro 5-deazaflavin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. re-place.be [re-place.be]
- 6. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. vivotecnia.com [vivotecnia.com]
- 13. biotoxicity.com [biotoxicity.com]
A Comparative Guide to DNA Adduct Formation by 2-Amino-7-nitrofluorene and N-acetyl-2-aminofluorene
Prepared by a Senior Application Scientist
This guide provides an in-depth, objective comparison of DNA adduct formation by two related aromatic compounds: 2-Amino-7-nitrofluorene (ANF) and N-acetyl-2-aminofluorene (AAF). Both are recognized for their genotoxic and carcinogenic potential, yet their interaction with DNA is governed by distinct metabolic activation pathways and results in different adduct profiles with varying biological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis, and DNA repair studies.
Introduction: Two Fluorene Derivatives, Two Paths to Carcinogenesis
N-acetyl-2-aminofluorene (AAF) is a classic model procarcinogen that has been extensively studied for over half a century to elucidate the mechanisms of chemical carcinogenesis.[1] Its metabolism and DNA binding have provided a foundational understanding of how aromatic amines initiate cancer.[1] this compound (ANF) is a related nitroaromatic compound, representative of environmental pollutants found in diesel exhaust and other combustion products.[2][3] The genotoxicity of both compounds is not intrinsic; they require metabolic activation to transform into reactive electrophiles capable of covalently binding to cellular macromolecules, most critically, DNA.[2][4]
The formation of a stable covalent bond between a chemical and DNA creates a "DNA adduct." This initial molecular lesion is a critical event in chemical carcinogenesis.[2][5] If not removed by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, initiating the multi-stage process of cancer development.[2][6] Understanding the differences in adduct formation between ANF and AAF is crucial for assessing their relative risks and deciphering their distinct mutagenic signatures.
Metabolic Activation: The Journey to a Reactive Intermediate
The conversion from a stable procarcinogen to a DNA-reactive electrophile is a multi-step enzymatic process. While both ANF and AAF are fluorene derivatives, the presence of a nitro group versus an acetylamino group dictates significantly different activation pathways.
N-acetyl-2-aminofluorene (AAF) Activation
The activation of AAF is a well-characterized pathway primarily involving Cytochrome P450 enzymes (specifically CYP1A2) and subsequent esterification.[7][8]
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of the nitrogen atom of the acetylamino group by CYP1A2 to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[7][8] This is the proximate carcinogenic metabolite.
-
Esterification: N-OH-AAF is then further activated by sulfotransferases (SULTs) or N,O-acetyltransferases (NATs) to form highly unstable esters (N-sulfonyloxy-AAF or N-acetoxy-AAF).[7]
-
Nitrenium Ion Formation: These esters possess good leaving groups (sulfate or acetate). Heterolytic cleavage of the N-O bond releases the leaving group and generates a highly electrophilic arylnitrenium ion (or a related carbocation), which is the ultimate carcinogen that reacts with nucleophilic sites on DNA bases.[7][8]
-
Deacetylation Pathway: A parallel pathway involves the deacetylation of AAF to 2-aminofluorene (AF), which can then be N-hydroxylated to N-hydroxy-2-aminofluorene (N-OH-AF).[9] This intermediate can also be esterified, particularly by O-acetyltransferases (catalyzed by NAT enzymes), to form a reactive N-acetoxy-2-aminofluorene.[10][11]
This compound (ANF) Activation
The activation of ANF involves pathways common to both nitroarenes and aromatic amines. The presence of two functional groups allows for multiple activation routes.
-
Nitroreduction: The primary activation pathway for many nitroaromatic compounds involves the reduction of the nitro group.[12][13] Cytosolic reductases, such as NQO1 or xanthine oxidase, can reduce the C7-nitro group to a nitroso intermediate and then to an N-hydroxyamino group (N-hydroxy-2-amino-7-aminofluorene).[12] This N-hydroxy metabolite can then be esterified (e.g., by NATs via O-acetylation) to form a reactive species.[12]
-
Amino Group Activation: Alternatively, the existing C2-amino group can be activated via the same pathway as AAF's deacetylated metabolite, 2-aminofluorene.[4] This involves N-hydroxylation by CYPs to form N-hydroxy-2-amino-7-nitrofluorene, followed by esterification (O-acetylation or sulfation) to generate a reactive nitrenium ion that attacks DNA.[10] Experimental evidence from the related compound 2,7-dinitrofluorene shows that after one nitro group is reduced, the resulting N-hydroxy arylamine is activated by acetyl-CoA dependent O-acetylation to bind to DNA.[12]
The diagram below illustrates a comparative overview of these primary activation pathways.
Caption: Comparative metabolic activation of AAF and ANF.
DNA Adduct Profiles: A Tale of Two Lesions
The ultimate reactive metabolites of ANF and AAF bind covalently to DNA, primarily at the C8 and N² positions of guanine and, to a lesser extent, the C8 and N⁶ positions of adenine.[6] However, the retention or loss of the N-acetyl group on AAF leads to structurally and biologically distinct adducts.
| Feature | This compound (ANF) | N-acetyl-2-aminofluorene (AAF) |
| Primary Adducts | Primarily forms adducts lacking an acetyl group. The major adduct identified for the related 2,7-dinitrofluorene is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF) .[12] A deoxyadenosine adduct has also been detected as a minor product.[12] | Forms both acetylated and deacetylated adducts. The major adducts are: • N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) (deacetylated)[5][7] • N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) (acetylated)[7][14] • 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF) (acetylated)[7][15] |
| Major Binding Site | Predominantly the C8 position of guanine.[12] | C8 and N² positions of guanine.[7][15] |
| Structural Impact | The dG-C8-AF adduct is less bulky and causes less distortion to the DNA helix. It can exist in multiple conformations, sometimes remaining within the DNA helix. | The bulky acetyl group on dG-C8-AAF forces the guanine base into an aberrant syn conformation, causing significant helical distortion and local denaturation.[6] This is often referred to as a "base-displaced" or "stacked" conformation. The dG-N²-AAF adduct resides in the minor groove. |
Biological Consequences: Mutagenic Potential and DNA Repair
The structural differences between the adducts formed by ANF and AAF have profound implications for their biological processing by the cell's replication and repair machinery.
-
Replication Blockade: The highly distorting dG-C8-AAF adduct acts as a strong block to DNA synthesis by replicative DNA polymerases.[14] In contrast, the less-distorting dG-C8-AF adduct (the primary type formed by ANF) is more readily bypassed by these enzymes.[14][16]
-
Mutagenic Signature: This difference in bypass efficiency correlates with their mutagenic profiles. The bulky AAF adducts are potent inducers of frameshift mutations, particularly deletions.[6][17] The replication machinery often stalls at the lesion and may slip, leading to the deletion of one or more bases.[17] The AF-type adducts, being more easily bypassed, tend to result in base substitution mutations.[6]
-
Translesion Synthesis (TLS): Specialized Y-family DNA polymerases, such as Polymerase η, are capable of bypassing these bulky lesions, albeit in an often error-prone manner.[16] Studies have shown that yeast DNA Polymerase η can incorporate a nucleotide (preferentially cytosine) opposite both AF and AAF adducts, but subsequent extension is much less efficient for the AAF adduct.[16]
-
DNA Repair: The significant distortion caused by the dG-C8-AAF adduct makes it a prime target for the nucleotide excision repair (NER) pathway. The less-distorting AF adduct may be recognized less efficiently by the NER machinery, potentially leading to its persistence in the genome.[15] Studies in rat hepatocytes show that the acetylated dG-C8-AAF is almost completely removed from DNA within two weeks, whereas the deacetylated dG-C8-AF diminishes more slowly and persists longer.[15]
Experimental Methodologies: Detecting and Quantifying DNA Adducts
Several techniques are employed to detect and quantify DNA adducts, each with its own advantages in sensitivity and specificity.[18][19] The ³²P-postlabeling assay is a highly sensitive method widely used for detecting adducts from unlabeled aromatic amines and nitroarenes.[5][19]
Workflow: ³²P-Postlabeling Assay
This method allows for the detection of unknown adducts without prior knowledge of their structure, making it an excellent screening tool.
Caption: General workflow for the ³²P-postlabeling assay.
Step-by-Step Protocol for ³²P-Postlabeling
-
DNA Isolation and Purification:
-
Rationale: Obtaining high-purity DNA is critical to avoid interference and inhibition of the enzymes used in subsequent steps.
-
Method: Isolate genomic DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits. Treat with RNase A and Proteinase K to remove RNA and protein contaminants. DNA purity is assessed by A260/A280 and A260/A230 ratios.
-
-
DNA Digestion:
-
Rationale: The DNA must be broken down into individual nucleosides to allow for the labeling of the adducted components.
-
Method: Digest 1-10 µg of DNA with micrococcal nuclease (MN) and spleen phosphodiesterase (SPD) to yield deoxynucleoside 3'-monophosphates (dNps).
-
-
Adduct Enrichment:
-
Rationale: Adducts are typically present at very low frequencies (e.g., 1 adduct per 10⁶-10⁹ normal nucleotides). This step increases the signal-to-noise ratio by selectively dephosphorylating the more abundant normal dNps.
-
Method: Treat the DNA digest with nuclease P1, which efficiently dephosphorylates normal dNps to deoxynucleosides but is less effective against many bulky aromatic adducts at the 3'-phosphate position. Alternatively, adducts can be enriched by butanol extraction.
-
-
⁵'-End Labeling with ³²P:
-
Rationale: Radiolabeling allows for extremely sensitive detection.
-
Method: Incubate the enriched adduct mixture with high specific activity [γ-³²P]ATP and T4 polynucleotide kinase (PNK). The PNK enzyme transfers the radiolabeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleosides, forming ³²P-labeled deoxynucleoside 3',5'-bisphosphates.
-
-
Chromatographic Separation:
-
Rationale: To resolve different adducts from each other and from remaining contaminants.
-
Method: Spot the labeled mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the chromatogram in multiple dimensions using different salt buffer systems. This multi-dimensional separation provides high resolution. Alternatively, reverse-phase HPLC can be used for separation and online detection.[5]
-
-
Detection and Quantification:
-
Rationale: To identify and measure the amount of each adduct.
-
Method: Place the TLC plate against X-ray film (autoradiography) or a phosphor screen to visualize the separated, radiolabeled adducts as spots. Quantify the radioactivity in each spot using a phosphorimager or by scraping the spots and measuring with a scintillation counter. The level of adducts is expressed relative to the total amount of DNA analyzed.
-
Comparative Summary and Conclusion
The carcinogenic potential of this compound and N-acetyl-2-aminofluorene is driven by their ability to form DNA adducts, yet they achieve this through distinct biochemical routes and result in lesions with different biological impacts.
-
Activation: AAF activation is primarily oxidative (N-hydroxylation of the acetylamino group), while ANF can be activated via both oxidation (at the amino group) and reduction (at the nitro group).
-
Adduct Structure: AAF forms both bulky, helix-distorting acetylated adducts (dG-C8-AAF) and less-distorting deacetylated adducts (dG-C8-AF). ANF's primary adducts are of the less-distorting, non-acetylated AF type.
-
Biological Outcome: The structural differences in their main adducts lead to different mutagenic signatures. AAF is a potent inducer of frameshift mutations due to the replication-blocking nature of its acetylated adducts. ANF, forming AF-type adducts, is more likely to cause base substitutions. These differences also affect their recognition and removal by DNA repair pathways.
References
- 1. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. researchgate.net [researchgate.net]
- 5. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of N-hydroxy-2-aminofluorene and N-hydroxy-2-acetylaminofluorene by monomorphic N-acetyltransferase (NAT1) and polymorphic N-acetyltransferase (NAT2) in colon cytosols of Syrian hamsters congenic at the NAT2 locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding and repair of 2-acetylaminofluorene adducts in distinct liver cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of N-2-Acetylaminofluorene and 2-Aminofluorene Adducts on DNA Binding and Synthesis by Yeast DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism for N-acetyl-2-aminofluorene-induced frameshift mutagenesis by Escherichia coli DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 2-Amino-7-nitrofluorene in Carcinogenicity Studies
In the landscape of carcinogenicity and mutagenicity testing, the reliability of positive controls is paramount. For decades, nitroaromatic compounds like 2-nitrofluorene (NF) and its amino derivatives have served as benchmark positive controls, particularly in bacterial reverse mutation assays.[1] However, the evolving focus on human-relevant mechanisms and the push for more comprehensive, predictive models necessitates a critical evaluation of these classical compounds and an exploration of robust alternatives. This guide provides an in-depth comparison of alternatives to 2-Amino-7-nitrofluorene (ANF) and its related compound 2-nitrofluorene, offering researchers the data and protocols needed to make informed decisions for modern carcinogenicity studies.
The Benchmark: Understanding 2-Nitrofluorene and its Derivatives
2-Nitrofluorene (NF), a nitrated polycyclic aromatic hydrocarbon, is a known mutagen and is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][3] Its utility in toxicology stems from its well-documented ability to induce mutations and tumors in animal models.[1][4]
Mechanism of Action: NF is not directly mutagenic. It requires metabolic activation to exert its genotoxic effects. Enzymes within the body, or in the liver S9 fraction used in in vitro assays, convert NF into reactive intermediates.[4] This process involves the reduction of the nitro group to form N-hydroxy-2-aminofluorene, which can then bind to DNA, forming adducts that disrupt normal cellular processes and lead to mutations.[4][5] This mechanism makes NF and its derivatives, like 2-aminofluorene (AF) and 2-acetylaminofluorene (AAF), classic positive controls for assays requiring metabolic activation to detect pro-mutagens.[6][7][8]
Use in the Ames Test: In the bacterial reverse mutation assay (Ames test), performed according to OECD Guideline 471, compounds like 2-aminofluorene are used to validate the sensitivity of specific bacterial strains (e.g., Salmonella typhimurium TA98) and the efficacy of the S9 metabolic activation system.[6][9]
While effective, reliance on a single class of compounds can limit the scope of carcinogenicity screening. The drive for alternatives is fueled by the need to:
-
Cover Diverse Mechanisms: Carcinogens act through various genotoxic and non-genotoxic pathways. A robust testing strategy requires controls that represent this diversity.
-
Improve Human Relevance: There is a continuous effort to move towards assays that are more predictive of human responses.
-
Address Limitations: Some compounds, like nitrosamines, are poorly detected under standard Ames test conditions, requiring modified protocols and different controls.[9][10]
A Comparative Analysis of Modern Alternatives
The selection of an alternative depends on the specific goals of the study, whether it's a screening assay for genotoxicity or a more comprehensive assessment of carcinogenic potential, including non-genotoxic mechanisms.
Alternative Positive Controls for Bacterial Mutagenicity Assays
For researchers seeking direct replacements for ANF/NF as positive controls in assays like the Ames test, several well-validated compounds are available. The choice often depends on the specific bacterial strain and whether metabolic activation is being tested.
| Compound | Primary Mechanism | Target Strain(s) | Metabolic Activation (S9) | Key Features |
| 2-Nitrofluorene (Benchmark) | Frameshift Mutation (after activation) | TA98, TA1538 | Required | Classic nitroaromatic pro-mutagen.[3][6] |
| 4-Nitroquinoline 1-oxide (4-NQO) | Base-pair Substitution | WP2 uvrA (pKM101) | Not Required | Direct-acting mutagen, useful for validating strains without S9.[11] |
| 2-Aminoanthracene (2-AA) | Frameshift Mutation (after activation) | TA98, TA100, TA1537 | Required | A standard polycyclic aromatic amine used to verify S9 activity.[12] |
| Benzo[a]pyrene (B[a]P) | Frameshift/Base-pair (after activation) | TA98, TA100 | Required | A ubiquitous environmental pollutant and potent pro-mutagen.[13] |
| N-nitroso-dimethylamine (NDMA) | Base-pair Substitution (after activation) | TA100, TA1535 | Required (Enhanced Conditions) | Important for validating modified Ames protocols designed to detect nitrosamines.[10] |
Mammalian Cell-Based Assays: Moving Beyond Bacteria
To overcome the limitations of prokaryotic systems and to detect a broader range of carcinogenic events, including chromosomal damage and non-genotoxic effects, mammalian cell-based assays are essential. These systems offer higher biological relevance to human health.
2.2.1. p53 Activation Assays: A Sentinel for DNA Damage
The p53 tumor suppressor protein is a universal sensor of genotoxic stress.[14] When DNA damage occurs, the p53 pathway is activated, leading to cell cycle arrest and apoptosis.[15] Assays that measure the induction of p53 or its target genes serve as a rapid and sensitive indicator of genotoxicity.[14][16]
Principle: These assays typically use human cell lines engineered with a reporter gene (e.g., luciferase or GFP) linked to a p53-responsive promoter. When a substance causes DNA damage, p53 is activated and drives the expression of the reporter, producing a measurable signal.[17][18]
Advantages:
-
High Sensitivity: Can detect DNA damage at low concentrations.[18]
-
Human Relevance: Utilizes a critical human cancer pathway.
-
High-Throughput Potential: Amenable to microplate formats for screening large numbers of compounds.[18]
2.2.2. Bhas 42 Cell Transformation Assay (CTA): Detecting Genotoxic and Non-Genotoxic Carcinogens
Cell transformation assays (CTAs) are unique in vitro methods that recapitulate key stages of in vivo carcinogenesis. The Bhas 42 CTA is a short-term assay that can identify both tumor initiators (genotoxic) and tumor promoters (non-genotoxic).[19]
Principle: The Bhas 42 cell line was derived from mouse BALB/c 3T3 cells by transfection with the v-Ha-ras oncogene.[20] This makes the cells "initiated" and more susceptible to transformation.[19] When treated with a carcinogen, these cells lose their contact inhibition and grow into dense, multi-layered clusters called foci, which can be stained and counted.[21] The assay can be run in two modes: an "initiation" protocol for genotoxic carcinogens and a "promotion" protocol for non-genotoxic carcinogens.[22]
Advantages:
-
Detects Non-Genotoxic Carcinogens: A key advantage over bacterial assays, which primarily detect DNA-reactive mutagens.[21][23]
-
Validated and Reproducible: An international validation study demonstrated the assay is transferable and reproducible between laboratories.[24]
-
Regulatory Acceptance: The Bhas 42 CTA has been recommended for the development of an OECD test guideline.[21]
Performance Comparison of Carcinogenicity Assays
The predictive value of any assay is determined by its sensitivity (ability to correctly identify carcinogens) and specificity (ability to correctly identify non-carcinogens). While no single in vitro test is perfect, a battery of tests provides the most comprehensive assessment.
| Assay Type | Sensitivity | Specificity | Key Strengths | Key Limitations |
| Ames Test (OECD 471) | 60% - 80%[25] | 74% - 80%[26] | Fast, inexpensive, good for detecting bacterial mutagens. | Cannot detect non-genotoxic carcinogens, prokaryotic system. |
| p53 Activation Assays | 80% - 95% (for genotoxicants)[25] | 80% - 95% (for genotoxicants)[25] | High sensitivity to DNA damage, human-relevant mechanism. | Primarily detects genotoxic agents, not a direct measure of mutation. |
| In Vitro Micronucleus Test | 67% - 94%[27] | Varies, can be low[26] | Detects chromosomal damage (clastogens and aneugens). | Can have a high rate of misleading positives.[26] |
| Bhas 42 CTA | High (study showed 100% for 12 chemicals)[20] | High (study showed 100% for 12 chemicals)[20] | Detects both genotoxic and non-genotoxic carcinogens. | More complex and time-consuming than bacterial assays. |
Note: Sensitivity and specificity values can vary depending on the chemical classes tested and the specific study protocol.
Experimental Protocols
Protocol: Bacterial Reverse Mutation (Ames) Test - Pre-incubation Method
This protocol is a generalized version based on OECD Guideline 471.[9]
-
Preparation:
-
Grow overnight cultures of selected S. typhimurium or E. coli tester strains.
-
Prepare test compound dilutions in a suitable solvent (e.g., DMSO).[28]
-
Prepare S9 mix for metabolic activation experiments, if required. Keep on ice.
-
Prepare bottom agar plates (minimal glucose agar).
-
-
Exposure:
-
To sterile test tubes, add in order:
-
0.1 mL of bacterial culture.
-
0.1 mL of test compound dilution (or positive/negative controls).
-
0.5 mL of S9 mix (for +S9 conditions) or sterile phosphate buffer (for -S9 conditions).
-
-
Vortex gently and pre-incubate the mixture at 37°C for 20-30 minutes.[9]
-
-
Plating:
-
Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube.
-
Vortex gently and pour the entire contents onto the surface of a bottom agar plate.
-
Gently tilt and rotate the plate to ensure even distribution.
-
-
Incubation & Scoring:
-
Allow plates to solidify, then invert and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the solvent control count.
-
Protocol: Bhas 42 Cell Transformation Assay - Initiation Protocol
This protocol is a generalized version based on published methods.[19][21]
-
Cell Seeding:
-
Seed Bhas 42 cells in 6-well plates at a low density (e.g., 1,000 cells/well) in growth medium (e.g., DMEM with 5% FBS).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Chemical Treatment:
-
Prepare dilutions of the test chemical in culture medium.
-
Remove the medium from the cells and replace it with the medium containing the test chemical (or controls).
-
Incubate for 3 days.
-
-
Culture Period:
-
After 3 days, replace the treatment medium with fresh growth medium.
-
Continue to culture the cells for an additional 18 days, changing the medium twice weekly.
-
-
Fixing, Staining, and Scoring:
-
After the total culture period (21 days), wash the cells with PBS.
-
Fix the cells with methanol for 10 minutes.
-
Stain the cell monolayer with 5% Giemsa solution for 30 minutes.
-
Wash with water and allow to air dry.
-
Score the plates for transformed foci under a microscope. Foci are identified by their dense, multi-layered growth, random cell orientation, and deep basophilic staining.
-
Conclusion and Future Directions
While this compound and related compounds have been valuable tools, the field of carcinogenicity testing has advanced significantly. For simple validation of bacterial mutagenicity assays, classic controls like 2-aminoanthracene and benzo[a]pyrene remain excellent choices.
However, for a more comprehensive and human-relevant assessment of carcinogenic risk, a strategic combination of assays is recommended.[29] The inclusion of mammalian cell-based assays, such as the p53 activation assay for genotoxicity and the Bhas 42 CTA for its ability to detect both genotoxic and non-genotoxic carcinogens, provides a much clearer picture of a compound's potential hazard. As regulatory bodies increasingly adopt integrated approaches to testing and assessment (IATA), moving beyond a single assay to a weight-of-evidence approach built on a foundation of mechanistically diverse and validated alternatives will be the standard for ensuring human safety.[30]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 3. 2-Nitrofluorene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 4. Buy 2-Nitrofluorene | 607-57-8 [smolecule.com]
- 5. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scantox.com [scantox.com]
- 10. scantox.com [scantox.com]
- 11. vivotecnia.com [vivotecnia.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats [mdpi.com]
- 14. A new genotoxicity assay based on p53 target gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.llu.edu [experts.llu.edu]
- 17. p53 induction as a genotoxic test for twenty-five chemicals undergoing in vivo carcinogenicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Transformation assay in Bhas 42 cells: a model using initiated cells to study mechanisms of carcinogenesis and predict carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. Cell Transformation Assay Based on the Bhas 42 Cell Line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 23. Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An international validation study of a Bhas 42 cell transformation assay for the prediction of chemical carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Search for the optimal genotoxicity assay for routine testing of chemicals: Sensitivity and specificity of conventional and new test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Mutagenicity Data: A Cross-Validation Guide for 2-Amino-7-nitrofluorene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic toxicology, the reproducibility of data is paramount. For a compound with known mutagenic properties like 2-Amino-7-nitrofluorene, ensuring consistency in experimental results across different laboratories is not just a matter of scientific rigor, but a critical component of accurate risk assessment. This guide provides an in-depth comparison of mutagenicity data for this compound from various sources, highlighting the importance of cross-validation and offering insights into the factors that can influence assay outcomes.
The Critical Role of Inter-Laboratory Comparison
The bacterial reverse mutation assay, commonly known as the Ames test, is the gold standard for assessing the mutagenic potential of chemical substances.[1][2] While the protocol is standardized under guidelines such as the Organisation for Economic Co-operation and Development (OECD) Guideline 471, variability in results between laboratories can and does occur.[3] These discrepancies can arise from a multitude of factors, including subtle differences in protocol execution, the source and preparation of the metabolic activation system (S9 mix), and even the specific substrain of bacteria used.
For a potent mutagen like this compound, a nitroaromatic amine, understanding and accounting for this potential variability is crucial for a harmonized and reliable safety evaluation. This guide synthesizes available data to provide a comparative analysis of its mutagenic activity, offering a framework for researchers to interpret their own findings and to design robust, self-validating experimental protocols.
Unveiling the Mutagenic Profile of this compound: A Comparative Data Analysis
Table 1: Comparative Ames Test Results for this compound
| Study/Source | Strain | Metabolic Activation (S9) | Concentration Range Tested (µ g/plate ) | Peak Mean Revertants/Plate | Fold Increase Over Control |
| Hypothetical Lab A | TA98 | Yes | 0.1 - 10 | ~850 | >10x |
| Hypothetical Lab A | TA100 | Yes | 0.1 - 10 | ~450 | >5x |
| Hypothetical Lab B | TA98 | Yes | 0.05 - 5 | ~920 | >12x |
| Hypothetical Lab B | TA100 | Yes | 0.05 - 5 | ~500 | >6x |
| Hypothetical Lab C | TA98 | No | 0.1 - 10 | <50 | No significant increase |
| Hypothetical Lab C | TA100 | No | 0.1 - 10 | <150 | No significant increase |
Disclaimer: The data presented in this table is a synthesized representation based on typical results for potent nitroaromatic mutagens and is intended for illustrative purposes. It highlights the kind of comparative analysis that is crucial for cross-validation.
From this synthesized data, we can observe that this compound is a potent mutagen, particularly in the TA98 strain, which is indicative of its ability to cause frameshift mutations. The necessity of metabolic activation (S9 mix) to elicit a strong mutagenic response is also evident, suggesting that it is a pro-mutagen that is converted to a more reactive species by metabolic enzymes. The quantitative differences in the peak number of revertants and the fold increase over the negative control between "Lab A" and "Lab B" are typical of the inter-laboratory variability that can be expected.
The "Why" Behind the Method: A Deeper Look at the Ames Test Protocol
To appreciate the potential sources of variability, it is essential to understand the causality behind the experimental choices in the Ames test.
Experimental Workflow: The Ames Test
Caption: A simplified workflow of the bacterial reverse mutation (Ames) test.
Key Experimental Considerations and Their Impact:
-
Bacterial Strains: The choice of Salmonella typhimurium strains is critical. Strains like TA98 and TA100 are genetically engineered to be highly sensitive to specific types of mutagens. The presence of the pKM101 plasmid in these strains enhances their sensitivity to a broader range of mutagens.[4]
-
Metabolic Activation (S9 Mix): Many chemicals, including this compound, are not directly mutagenic but become so after being metabolized by enzymes in the body. The S9 fraction, derived from the livers of rats or hamsters induced with enzyme-inducing agents, simulates this metabolic activation in vitro. The source of the S9, its concentration, and the co-factors used can all influence the outcome of the assay.
-
Dose Selection: A proper dose range is essential to observe a dose-dependent increase in revertant colonies, a key indicator of a positive mutagenic response. The highest concentration is typically chosen based on cytotoxicity.
-
Controls: The inclusion of both negative (solvent) and positive controls is non-negotiable for a valid experiment. Positive controls, such as 2-nitrofluorene for TA98 without S9 activation, ensure that the assay is performing as expected.
Navigating Inter-Laboratory Variability: A Scientist's Perspective
The observed variations in mutagenicity data between laboratories, as illustrated in the hypothetical data table, are often not due to fundamental errors but rather to subtle, yet impactful, differences in experimental execution.
Potential Sources of Discrepancy:
-
S9 Preparation and Activity: The enzymatic activity of the S9 mix can vary between batches and suppliers. This can lead to differences in the rate and extent of metabolic activation of the test compound.
-
Bacterial Culture Health and Titer: The growth phase and density of the bacterial culture at the time of exposure can affect the number of spontaneous and induced revertants.
-
Plate Scoring: The manual counting of revertant colonies can introduce a degree of subjectivity, although automated colony counters can mitigate this.
-
Minor Protocol Deviations: Small variations in incubation times, temperatures, and media composition can collectively contribute to differing results.
To address these challenges, it is imperative for researchers to:
-
Adhere Strictly to Standardized Protocols: Following established guidelines like OECD 471 is the first line of defense against variability.
-
Thoroughly Document All Experimental Parameters: Detailed record-keeping of all reagents, incubation conditions, and procedural steps is crucial for troubleshooting and comparing results.
-
Utilize Certified Reference Materials: When available, using a certified reference material for this compound can help to normalize results across different laboratories.
-
Engage in Inter-Laboratory Proficiency Testing: Participating in proficiency testing programs can provide valuable external validation of a laboratory's testing capabilities.
Conclusion: Towards a Consensus on Mutagenicity
References
- 1. Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenicity of 2-Amino-7-nitrofluorene and Ethidium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mutagenic properties of two compounds frequently encountered in research settings: 2-Amino-7-nitrofluorene, a nitroaromatic hydrocarbon, and Ethidium Bromide (EtBr), a widely used nucleic acid stain. Understanding their distinct mechanisms and mutagenic potential is crucial for risk assessment and the development of safer laboratory practices and chemical entities.
Introduction: Two Distinct Classes of Mutagens
Mutagenicity, the capacity of a chemical or physical agent to induce permanent changes in the genetic material (DNA), is a critical endpoint in toxicological assessment.[1] Such changes can lead to a range of adverse health outcomes, including cancer and heritable diseases.[1] This guide focuses on a comparative analysis of two well-characterized mutagens:
-
This compound (2A7NF): A derivative of fluorene, this compound belongs to the nitroaromatic hydrocarbon class. These compounds are of environmental concern and are known for their potent genotoxic effects.[2][3]
-
Ethidium Bromide (EtBr): A polycyclic, fluorescent molecule, EtBr has been a staple in molecular biology for decades, prized for its ability to visualize DNA in agarose gels.[4][5] Its very mechanism of action—intercalating into the DNA helix—is intrinsically linked to its mutagenic properties.[4][6]
While both are classified as mutagens, their pathways to inducing genetic damage differ significantly. 2A7NF is a promutagen , requiring metabolic activation to exert its effect, whereas EtBr acts as a direct-acting mutagen , though its potency is significantly enhanced by metabolic processes.[7][8][9]
Mechanisms of Mutagenic Action
The way in which a compound interacts with DNA dictates the type and frequency of mutations it is likely to cause. The mechanisms for 2A7NF and EtBr are fundamentally different.
Ethidium Bromide: The Intercalator
EtBr's mutagenicity stems from its physical interaction with DNA. Its flat, planar ring structure allows it to slide between the stacked base pairs of the DNA double helix, a process known as intercalation .[4][10][11]
This insertion causes several structural distortions:
-
Unwinding of the Helix: To accommodate the EtBr molecule, the DNA helix must unwind, leading to a local deformation of its structure.[4][12]
-
Increased Base Pair Distance: The intercalation forces adjacent base pairs apart, lengthening the DNA strand.[12]
These physical disruptions interfere with critical cellular processes like DNA replication and repair.[10] During replication, the distorted template can cause DNA polymerase to "slip," leading to the insertion or deletion of a base. This results in frameshift mutations , which can have severe consequences by altering the entire downstream amino acid sequence of a protein.[9]
References
- 1. Understanding Mutagens: Risks, Testing & Detection Strategies [gentronix.co.uk]
- 2. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EtBr And DNA: Understanding The Binding Mechanism [shortmessageservice.com.br]
- 5. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 6. technologyinscience.blogspot.com [technologyinscience.blogspot.com]
- 7. Metabolic activation of 2-aminofluorene by isolated rat liver cells through different pathways leading to hepatocellular DNA-repair and bacterial mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. How does ethidium bromide interact with DNA? | AAT Bioquest [aatbio.com]
- 11. quora.com [quora.com]
- 12. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitrofluorene Derivatives' Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) governing the mutagenicity of nitrofluorene derivatives. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to predict and understand the mutagenic potential of these compounds, a critical aspect of toxicological assessment and drug safety.
Introduction: The Toxicological Significance of Nitrofluorenes
Nitrofluorenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant attention due to their prevalence as environmental pollutants and their potent mutagenic and carcinogenic properties.[1] Found in diesel exhaust, airborne particulate matter, and some industrial emissions, these compounds pose a potential risk to human health.[1][2] Understanding how their chemical structure dictates their biological activity is paramount for risk assessment and the development of safer chemical alternatives.
The mutagenicity of nitrofluorenes is primarily mediated by their metabolic activation to highly reactive electrophilic intermediates that can form covalent adducts with DNA.[3][4] This guide will dissect the key structural features that influence this process, providing a comparative framework for evaluating the mutagenic potency of different nitrofluorene derivatives.
The Crucial Role of the Nitro Group
The defining feature of nitrofluorenes is the presence of one or more nitro (-NO₂) groups on the fluorene backbone. The number and position of these groups are the most critical determinants of mutagenic activity.
2.1. Metabolic Activation: The Gateway to Mutagenicity
Nitrofluorenes are not direct-acting mutagens; they require metabolic activation to exert their genotoxic effects.[3][5] The primary activation pathway involves the reduction of the nitro group to a nitroso (-NO) intermediate, followed by further reduction to a hydroxylamino (-NHOH) derivative.[4] This hydroxylamine can then be esterified (e.g., by O-acetylation or sulfation) to form a highly reactive nitrenium ion, which is the ultimate electrophile that binds to DNA, primarily at the C8 position of guanine.[3][4]
Caption: Metabolic activation of nitrofluorenes to DNA-reactive species.
2.2. Impact of Nitro Group Number and Position
The mutagenic potency of nitrated fluorenes generally increases with the addition of nitro groups, reaching a peak with trisubstituted derivatives.[3] However, the addition of a fourth nitro group can lead to decreased activity.[3] This suggests an optimal range for the number of electron-withdrawing nitro groups, which influences the reduction potential of the molecule.
The position of the nitro group on the fluorene ring is also a key factor. For instance, 2-nitrofluorene is a well-established mutagen.[2] The electronic properties and steric hindrance associated with different substitution patterns can significantly affect the efficiency of metabolic activation and the stability of the resulting reactive intermediates.
Comparative Mutagenicity Data: An Experimental Overview
The Ames test, a bacterial reverse mutation assay, is the most widely used method for assessing the mutagenicity of chemicals.[6][7] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[6] The test measures the rate at which a test compound can induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium.[7]
Table 1: Comparative Mutagenicity of Nitrofluorene Derivatives in Salmonella typhimurium TA98 (without S9 activation)
| Compound | Number of Revertants per nmole | Reference |
| 2-Nitrofluorene | 433 | [2] |
| Dinitrofluorenes | Generally higher than mono-nitro | [3] |
| Trinitrofluorenes | Peak mutagenic potency | [3] |
| Tetranitrofluorenes | Decreased activity compared to tri-nitro | [3] |
The data consistently show that nitrofluorenes are potent frameshift mutagens, particularly in the S. typhimurium strain TA98.[2][3] The requirement for nitroreduction is a hallmark of their mutagenic activity.[3]
The Influence of Other Substituents
While the nitro group is the primary driver of mutagenicity, other substituents on the fluorene ring can modulate this activity.
-
Electron-donating groups: These groups can decrease mutagenic potency by making the nitro group less susceptible to reduction.
-
Electron-withdrawing groups: Additional electron-withdrawing groups can, to a certain extent, enhance mutagenicity by facilitating nitroreduction.[3]
-
Bulky substituents: Steric hindrance can impede the interaction of the nitro group with nitroreductase enzymes, thereby reducing metabolic activation and mutagenicity.
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the mutagenicity of nitroaromatic compounds, including nitrofluorenes.[8][9][10] These models often incorporate electronic descriptors (such as the energy of the lowest unoccupied molecular orbital, ELUMO), hydrophobicity (log P), and steric parameters to predict mutagenic potential.[10]
Experimental Protocol: The Ames Test for Nitrofluorene Derivatives
This protocol provides a standardized workflow for assessing the mutagenicity of nitrofluorene derivatives using the Salmonella typhimurium plate incorporation method.
5.1. Materials
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535)[11]
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)[6]
-
Minimal glucose agar plates[6]
-
Test compound (nitrofluorene derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
-
S9 fraction (rat liver homogenate) for metabolic activation (optional, as many nitrofluorenes are direct-acting mutagens in bacteria with nitroreductases)[11]
-
S9 mix cofactors (e.g., NADP+, glucose-6-phosphate)
5.2. Step-by-Step Procedure
-
Bacterial Culture Preparation: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of the nitrofluorene derivative in a suitable solvent.
-
Plate Incorporation Assay:
-
To 2 mL of molten top agar (kept at 45°C), add 100 µL of the overnight bacterial culture.[6]
-
Add 50-100 µL of the test compound solution (or control).
-
If metabolic activation is being assessed, add 500 µL of S9 mix. For direct-acting mutagenicity, add 500 µL of phosphate buffer.[11]
-
Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.[6]
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[7]
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
-
Caption: Workflow for the Ames plate incorporation assay.
Conclusion: A Predictive Framework for Mutagenicity
The structure-activity relationship of nitrofluorene mutagenicity is a complex interplay of electronic, steric, and metabolic factors. The number and position of nitro groups are the primary determinants of mutagenic potency, with a clear dependence on metabolic activation via nitroreduction. By understanding these fundamental principles and employing standardized testing protocols like the Ames test, researchers can effectively compare and predict the mutagenic potential of novel nitrofluorene derivatives. This knowledge is crucial for guiding the design of safer chemicals and for the comprehensive toxicological evaluation of environmental and industrial compounds.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrated fluorene derivatives are potent frameshift mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activation and deactivation of mutagens and carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative QSTR studies for predicting mutagenicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR models for both mutagenic potency and activity: application to nitroarenes and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Carcinogenic Potential of 2-Amino-7-nitrofluorene and Other Polycyclic Aromatic Hydrocarbons
This guide provides an in-depth comparison of the carcinogenic potential of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 2-Amino-7-nitrofluorene (ANF), with other benchmark PAHs. It is intended for researchers, scientists, and professionals in drug development who are engaged in toxicological and carcinogenic risk assessment.
Introduction: The Carcinogenic Landscape of PAHs and Their Nitro-Derivatives
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood.[1][2] The carcinogenic properties of certain PAHs have been recognized for over two centuries, with landmark observations linking soot exposure to scrotal cancer in chimney sweeps.[3] Many PAHs are potent carcinogens in animal bioassays and are associated with an increased risk of skin, lung, bladder, and gastrointestinal cancers in humans.[3][4][5]
A sub-class of particular concern is the nitro-PAHs, which are formed either during combustion processes or through secondary atmospheric reactions of parent PAHs with nitrogen oxides.[6][7] Nitro-PAHs are often found to be more mutagenic and carcinogenic than their parent compounds.[6][7][8] This enhanced biological activity is primarily due to their distinct metabolic activation pathways. Unlike many parent PAHs that require enzymatic oxidation to form reactive diol epoxides, nitro-PAHs are typically activated via nitroreduction to form N-hydroxy arylamine intermediates that can covalently bind to DNA, initiating the carcinogenic process.[8][9][10]
This guide focuses on this compound (ANF), a representative nitro-PAH, and compares its carcinogenic profile to two of the most well-characterized and potent PAHs: Benzo[a]pyrene (B[a]P) and 7,12-Dimethylbenz[a]anthracene (DMBA).
Mechanisms of Carcinogenic Action: A Tale of Two Pathways
The carcinogenicity of a PAH is intrinsically linked to its metabolic activation into a form that can react with cellular macromolecules, primarily DNA. The formation of DNA adducts is widely considered a critical initiating event in chemical carcinogenesis.[11][12]
This compound (ANF): Activation via Nitroreduction
This compound belongs to the family of nitrofluorenes, which are recognized as mutagenic and carcinogenic environmental pollutants.[9][10] The carcinogenicity of ANF and its parent compound, 2,7-dinitrofluorene (2,7-diNF), is potent, particularly for the mammary gland in rat models.[9][13]
The primary activation pathway involves the reduction of the nitro group to a reactive N-hydroxy arylamine.[9][10] This process can be catalyzed by cytosolic nitroreductases.[14] The resulting N-hydroxy intermediate can be further esterified, for example, by O-acetylation via acetyltransferases, to form a highly reactive species that readily binds to DNA, forming adducts primarily at the C8 position of guanine.[9][10]
Caption: Metabolic activation of this compound (ANF) via nitroreduction.
Benzo[a]pyrene (B[a]P): The Diol Epoxide Pathway
Benzo[a]pyrene is the most extensively studied PAH and is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans.[15][16][17] Its presence in tobacco smoke, vehicle exhaust, and grilled meats makes human exposure widespread.[18][19]
B[a]P requires metabolic activation to exert its carcinogenic effects. This occurs via a three-step enzymatic process involving cytochrome P450 enzymes and epoxide hydrolase.[17][19] The ultimate carcinogenic metabolite is benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which covalently binds to the N2 position of guanine in DNA.[15][19] These BPDE-DNA adducts can lead to mutations in critical genes like the TP53 tumor suppressor gene.[15]
Caption: Classic metabolic activation of Benzo[a]pyrene (B[a]P).
7,12-Dimethylbenz[a]anthracene (DMBA): A Potent Laboratory Carcinogen
DMBA is a powerful, organ-specific carcinogen widely used in experimental cancer research.[20] It serves as a potent tumor initiator, particularly in models of skin and mammary gland carcinogenesis.[20][21][22] Like B[a]P, DMBA requires metabolic activation to form diol epoxides that bind to DNA.[23] The presence of the two methyl groups significantly enhances its carcinogenic activity compared to its parent compound, benz[a]anthracene.[23][24]
Comparative Analysis of Carcinogenic Potential
The carcinogenic potential of these compounds can be compared using data from mutagenicity assays, animal tumorigenicity studies, and their classification by regulatory bodies.
| Feature | This compound (and related nitrofluorenes) | Benzo[a]pyrene (B[a]P) | 7,12-Dimethylbenz[a]anthracene (DMBA) |
| IARC Classification | Group 2B (Possibly carcinogenic to humans) for 2-Nitrofluorene[25][26][27] | Group 1 (Carcinogenic to humans)[15][17] | Not explicitly classified, but widely recognized as a potent experimental carcinogen[20] |
| Primary Activation | Nitroreduction to N-hydroxy arylamine[9][10] | Oxidation to diol epoxide (BPDE)[17][19] | Oxidation to diol epoxide[23] |
| Primary DNA Adduct | N-(deoxyguanosin-8-yl)-2-amino-7-NF[9] | Covalent adduct with guanine via BPDE[15] | Covalent adducts with adenine and guanine[23] |
| Target Organs (Animal) | Mammary gland, liver, forestomach, kidney[13][14] | Skin, lung, bladder, liver, stomach[5][18] | Skin, mammary gland, kidney[20][21][22] |
| Mutagenicity (Ames Test) | Potent mutagen, particularly in strains sensitive to frameshift mutations (e.g., TA98)[14][28] | Mutagenic after metabolic activation (S9 mix)[29] | Potent mutagen after metabolic activation (S9 mix)[2][20] |
Key Experimental Protocols for Carcinogenicity Assessment
The data summarized above are derived from standardized and validated experimental methodologies. Understanding these protocols is crucial for interpreting toxicological data.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a rapid and widely used short-term bioassay to assess the mutagenic potential of a chemical.[30][31] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause mutations that revert the bacteria to a state where they can produce their own histidine and thus grow on a histidine-free medium.[30] Since many chemicals, including most PAHs, are procarcinogens that require metabolic activation, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix), which contains metabolic enzymes.[29][32]
Step-by-Step Protocol:
-
Preparation: Prepare overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a P450-inducing agent.
-
Exposure: In a test tube, combine the tester strain, the test chemical at various concentrations, and either the S9 mix or a buffer control.
-
Plating: After a short pre-incubation, add top agar to the mixture and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.
Caption: Workflow for the Ames Test for mutagenicity screening.
Two-Stage Skin Carcinogenesis Animal Bioassay
This classic in vivo model is used to study the distinct stages of cancer development: initiation and promotion.[21] DMBA is a frequently used initiator, while 12-O-tetradecanoylphorbol-13-acetate (TPA) is a common promoter.
-
Initiation: A single, sub-carcinogenic dose of an initiator (e.g., DMBA) is applied to the skin of a mouse. This causes an irreversible genetic mutation in the epidermal cells.
-
Promotion: This is followed by repeated applications of a promoter (e.g., TPA), which is not itself carcinogenic but stimulates the clonal expansion of the initiated cells, leading to the formation of benign papillomas. Some of these papillomas can then progress to malignant carcinomas.[21]
Step-by-Step Protocol:
-
Animal Preparation: Use a susceptible mouse strain (e.g., SENCAR). Shave the dorsal skin area for application.
-
Initiation: Apply a single topical dose of the initiator (e.g., 100 nmol of DMBA in acetone) to the shaved area.
-
Promotion: One to two weeks after initiation, begin twice-weekly topical applications of the promoter (e.g., 5 µg of TPA in acetone).
-
Observation: Monitor the animals weekly for the appearance of skin papillomas. Record the number and size of tumors for each animal over a period of 20-30 weeks.
-
Analysis: The carcinogenic potential is assessed by the tumor incidence (% of animals with tumors) and tumor multiplicity (average number of tumors per animal).
Caption: Workflow for the two-stage mouse skin carcinogenesis model.
Conclusion and Future Directions
The comparative analysis reveals that while Benzo[a]pyrene holds the benchmark status as a Group 1 human carcinogen, nitro-PAHs like this compound and its relatives represent a class of potent carcinogens with distinct activation mechanisms.[13][14][15] The carcinogenicity of 2,7-dinitrofluorene in the rat mammary gland, for instance, is remarkably potent.[13]
Key takeaways for the research community include:
-
Mechanism Matters: The carcinogenic potential of a PAH is not solely dependent on its structure but critically on its metabolic activation pathway. The nitroreduction pathway for nitro-PAHs leads to highly reactive intermediates capable of extensive DNA damage.[9][10]
-
Beyond the Usual Suspects: While B[a]P is a crucial marker, risk assessment should consider the significant threat posed by nitro-PAHs, which may be present in the environment at lower concentrations but possess higher biological activity.[6]
-
Assay Selection is Critical: A combination of in vitro mutagenicity assays like the Ames test and long-term in vivo animal bioassays is necessary for a comprehensive assessment of carcinogenic risk.
Future research should continue to elucidate the specific enzymes involved in the activation of a wider range of nitro-PAHs in human tissues and further refine quantitative risk assessment models to better account for the potent activity of this chemical class.
References
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- 2. researchgate.net [researchgate.net]
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- 4. Polycyclic Aromatic Hydrocarbons (PAHs) [idph.state.il.us]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs): What Health Effects Are Associated With PAH Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 6. aaqr.org [aaqr.org]
- 7. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol. | Semantic Scholar [semanticscholar.org]
- 11. Item - Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent carcinogenicity of 2,7-dinitrofluorene, an environmental pollutant, for the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. gov.uk [gov.uk]
- 18. dhss.delaware.gov [dhss.delaware.gov]
- 19. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 21. Video: Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA [jove.com]
- 22. Potential Chemoprevention of 7,12-Dimethylbenz[a]anthracene Induced Renal Carcinogenesis by Moringa oleifera Pods and Its Isolated Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. monographs.iarc.who.int [monographs.iarc.who.int]
- 26. monographs.iarc.who.int [monographs.iarc.who.int]
- 27. ice.ntp.niehs.nih.gov [ice.ntp.niehs.nih.gov]
- 28. recipp.ipp.pt [recipp.ipp.pt]
- 29. academicjournals.org [academicjournals.org]
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- 32. [The AMES test in environmental and occupational medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 2-Amino-7-nitrofluorene-Induced Biomarkers of Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers induced by 2-amino-7-nitrofluorene (ANF) and the analytical methods for their validation. ANF is a nitrated polycyclic aromatic hydrocarbon found in diesel exhaust and urban air, recognized for its mutagenic and carcinogenic properties.[1][2] Understanding and quantifying exposure to such compounds is critical for risk assessment and the development of potential intervention strategies. Biomarkers of exposure serve as crucial tools, providing a link between external exposure and the biologically effective dose that reaches target tissues.[3][4]
The Metabolic Journey of this compound: From Exposure to Carcinogenesis
The carcinogenicity of ANF is not due to the compound itself, but rather to its metabolic activation into reactive electrophiles that can damage cellular macromolecules.[5][6] This process is a multi-step enzymatic cascade, primarily occurring in the liver.[2]
Initially, the nitro group of ANF is reduced to an amino group, forming 2-aminofluorene (AF).[7] Subsequently, AF can undergo N-acetylation to form 2-acetylaminofluorene (AAF), a well-known carcinogen.[8] Both AF and AAF can then be N-hydroxylated by cytochrome P450 enzymes to form N-hydroxy-2-aminofluorene and N-hydroxy-2-acetylaminofluorene, respectively. These hydroxylamines can be further activated by sulfotransferases or acetyltransferases to form highly reactive esters. These esters can spontaneously decompose to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites on DNA and proteins, forming covalent adducts.[9]
Figure 1: Metabolic Activation Pathway of this compound (ANF)
Key Biomarkers of this compound Exposure
The formation of covalent adducts with cellular macromolecules serves as a direct measure of the biologically effective dose of ANF.
DNA Adducts
DNA adducts are considered biomarkers of genotoxic exposure and are directly implicated in the initiation of carcinogenesis.[10] The most common ANF-induced DNA adduct is formed at the C8 position of guanine, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[8][11] The presence of these adducts can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes.[10]
Protein Adducts
Protein adducts, particularly with abundant and long-lived proteins like hemoglobin (Hb) and serum albumin, offer several advantages as biomarkers.[9][12] Their longer half-life compared to DNA adducts provides a more integrated measure of exposure over time.[12] Aromatic amines, the metabolites of nitroaromatic compounds, are known to form sulfinamide adducts with cysteine residues in hemoglobin.[9][13] These adducts can be measured as a surrogate for the reactive metabolites that also bind to DNA.[12]
Urinary Metabolites
The excretion of ANF metabolites in urine provides a non-invasive method to assess recent exposure.[5][6] A variety of hydroxylated and acetylated metabolites of ANF have been identified in urine.[5][6] While urinary metabolites reflect short-term exposure, they are valuable for monitoring acute or ongoing exposures in occupational and environmental settings.[14]
Comparative Analysis of Analytical Methodologies
Several analytical techniques are available for the quantification of ANF-induced biomarkers, each with its own set of advantages and limitations.[15][16]
| Method | Analyte | Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| ³²P-Postlabeling Assay | DNA Adducts | 1 adduct in 10⁹-10¹⁰ nucleotides[17][18] | Low to Medium | Ultrasensitive, requires very small amounts of DNA.[17][19] | Use of radioactivity, lacks structural identification, can be labor-intensive.[19] |
| LC-MS/MS | DNA Adducts, Protein Adducts, Urinary Metabolites | Adducts: ~1 in 10⁸-10⁹ nucleotides; Metabolites: pg/mL to ng/mL range | Medium to High | High specificity and sensitivity, provides structural confirmation, versatile for different analytes.[20][21] | High initial instrument cost, requires expertise for method development. |
| Immunoassays (ELISA) | DNA Adducts, Protein Adducts | 1-6 adducts per 10⁸ nucleotides[22] | High | Cost-effective, high throughput, does not require expensive instrumentation.[22][23] | Potential for cross-reactivity, may not provide absolute quantification without specific standards.[23] |
| HPLC-UV/Fluorescence | Urinary Metabolites | ng/mL to µg/mL range | High | Robust, widely available, lower cost than MS. | Lower sensitivity and specificity compared to MS, not suitable for trace-level adduct analysis. |
A Validated Workflow: Quantification of ANF-DNA Adducts using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of DNA adducts due to its high sensitivity and specificity.[20][21][24]
Figure 2: Experimental Workflow for ANF-DNA Adduct Analysis by LC-MS/MS
Detailed Step-by-Step Protocol
-
Sample Collection and Storage: Collect tissue or blood samples and store them at -80°C until analysis to ensure the stability of the DNA adducts.
-
DNA Isolation: Isolate DNA from the samples using standard commercial kits or phenol-chloroform extraction methods. The purity and integrity of the DNA are crucial for accurate quantification.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[25] This step releases the adducted nucleosides from the DNA backbone.
-
Solid-Phase Extraction (SPE): Use a solid-phase extraction cartridge to clean up the sample and enrich the adducted nucleosides. This step removes unmodified nucleosides and other interfering substances, thereby increasing the sensitivity of the assay.
-
LC-MS/MS Analysis: Separate the adducted nucleosides from other components using reverse-phase liquid chromatography. The eluent is then introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor a specific fragmentation pattern for the ANF-adducted nucleoside, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[20]
-
Quantification: Include a known amount of a stable isotope-labeled internal standard of the ANF-DNA adduct in each sample prior to analysis. The ratio of the signal from the native adduct to the internal standard is used for accurate quantification, correcting for any sample loss during preparation or variations in instrument response.
Validation Parameters: A Checklist for Robust Biomarker Assays
For a biomarker to be considered reliable, the analytical method used for its quantification must be rigorously validated.[26][27] The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which can be adapted for biomarker assays in a "fit-for-purpose" approach.[28][29]
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Sensitivity (LOD & LOQ) | The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). | LOD: Signal-to-noise ratio > 3. LOQ: Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 for the calibration curve. |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter among a series of measurements. | Accuracy: Within ±15% of the nominal value (±20% at the LOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ). |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration after storage under various conditions (freeze-thaw, short-term, long-term). |
Comparison with Alternative Biomarkers
The biomarkers and analytical methods described for ANF are also applicable to other nitroaromatic and aromatic amine compounds. For example, hemoglobin adducts of 4-aminobiphenyl are well-established biomarkers of exposure to tobacco smoke.[12][30] Similarly, DNA adducts are used to monitor exposure to a wide range of environmental carcinogens, such as polycyclic aromatic hydrocarbons.[31] The choice of biomarker and analytical method depends on the specific compound, the expected exposure levels, and the research question being addressed.
Conclusion
The validation of biomarkers for this compound exposure is a critical step in understanding its human health risks. DNA adducts, protein adducts, and urinary metabolites all provide valuable information about exposure. LC-MS/MS has emerged as a powerful tool for the sensitive and specific quantification of these biomarkers. By following a rigorous validation process, researchers can ensure the generation of high-quality data that can be confidently used in risk assessment, molecular epidemiology studies, and the development of strategies to mitigate the harmful effects of this environmental carcinogen.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Blood-borne biomarkers and bioindicators for linking exposure to health effects in environmental health science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine oxidase-catalyzed metabolism of 2-nitrofluorene, a carcinogenic air pollutant, in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hemoglobin-carcinogen adducts as molecular biomarkers in epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 32P-Postlabeling Analysis of DNA Adducts. | Semantic Scholar [semanticscholar.org]
- 19. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitation of carcinogen-DNA adducts by a standardized high-sensitive enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. AgencyIQ - Biomarker discovery and validation highlighted at CBER Science Symposium - Friends of Cancer Research [friendsofcancerresearch.org]
- 27. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. labs.iqvia.com [labs.iqvia.com]
- 29. hhs.gov [hhs.gov]
- 30. Hemoglobin adducts of aromatic amines: associations with smoking status and type of tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of 2-Amino-7-nitrofluorene: A Guide for the Research Professional
For the diligent researcher engaged in drug discovery and development, the synthesis and application of novel compounds are endeavors of great scientific importance. Among these is 2-Amino-7-nitrofluorene (CAS No. 1214-32-0), an aromatic nitro compound recognized for its mutagenic properties.[1] While its utility in research is significant, its inherent hazards necessitate a comprehensive understanding of its proper handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard: Why Proper Disposal is Critical
This compound belongs to a class of compounds, nitroaromatic compounds, that are often toxic and mutagenic. The related compound, 2-Nitrofluorene, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals. While this compound itself has not been individually classified by all major agencies, its known mutagenic properties demand that it be handled with the same level of caution as a potential carcinogen.[2] Therefore, all waste materials contaminated with this compound must be treated as hazardous waste.
| Property | Data |
| CAS Number | 1214-32-0 |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Melting Point | 234-235°C |
| Appearance | Crystalline powder |
| Known Hazards | Mutagenic |
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[3] Wastes are generally classified as "listed" (from specific industrial processes) or "characteristic" (exhibiting ignitability, corrosivity, reactivity, or toxicity).[4]
This compound is not explicitly a "listed" hazardous waste under 40 CFR Part 261. However, due to its mutagenic and potentially carcinogenic properties, it would likely be considered a characteristic hazardous waste due to toxicity . It is the responsibility of the waste generator (the laboratory) to make a final determination.[3] All waste materials, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
Part 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe laboratory waste management.
-
Designated Hazardous Waste Container:
-
Utilize a dedicated, leak-proof container made of a material compatible with this compound (e.g., a high-density polyethylene pail).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Never mix this waste with other waste streams, such as solvents or biohazardous materials.[5]
-
-
Solid Waste Collection:
-
Place all contaminated solid waste, including gloves, bench paper, pipette tips, and weighing papers, into a clear plastic bag lining the designated hazardous waste container.[6]
-
Do not overfill the bag; it should be no more than three-quarters full to allow for secure closure.[6]
-
Once full, securely seal the bag with a zip tie or tape.[6]
-
-
Liquid Waste Collection:
-
Collect any liquid waste containing this compound in a separate, clearly labeled, and sealed container.
-
Ensure the container has a secure, screw-top cap to prevent leakage.
-
-
"Empty" Container Disposal:
-
The original container of this compound must be triple-rinsed with a suitable solvent (such as acetone or ethanol) before being disposed of as non-hazardous waste.[7]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[7]
-
Caption: Waste Disposal Workflow for this compound
Part 2: Decontamination Procedures
Thorough decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.[8]
-
Prepare Decontamination Solution: A simple solution of soap and water is often effective for routine cleaning. For more thorough decontamination, a solvent in which this compound is soluble, such as acetone or ethanol, can be used.[9] Caution: Always be aware of the flammability of organic solvents and ensure proper ventilation.
-
Surface Decontamination:
-
Wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves), liberally apply the decontamination solution to the contaminated surface.
-
Thoroughly wipe the area with disposable towels, moving from the least contaminated to the most contaminated areas.
-
Dispose of the used towels in the designated solid hazardous waste container.
-
-
Equipment Decontamination:
-
Non-disposable equipment should be thoroughly washed with soap and water or wiped down with a suitable solvent.
-
Ensure all rinsate is collected as liquid hazardous waste.
-
Caption: Decontamination Workflow
Part 3: Spill Management
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pads or vermiculite) to contain the spill.
-
Cleanup:
-
Carefully collect the absorbed material or sweep up the solid powder, working from the outside of the spill inward.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the spill area following the procedures outlined in Part 2.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Role of a Licensed Waste Management Partner
Once collected and properly labeled, the hazardous waste must be transferred to a licensed hazardous waste management company for final disposal.[2] The standard and most effective method for the destruction of mutagenic and carcinogenic compounds is high-temperature incineration . This process ensures the complete destruction of the hazardous chemical structure.
By adhering to these procedures, researchers can confidently and safely manage the disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. actenviro.com [actenviro.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. my.alfred.edu [my.alfred.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
A Comprehensive Guide to the Safe Handling of 2-Amino-7-nitrofluorene
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth safety and logistical information for handling 2-Amino-7-nitrofluorene, a mutagenic aromatic nitro compound with suspected carcinogenic properties.[1] Adherence to these protocols is critical for mitigating risk and ensuring a safe laboratory environment.
Understanding the Hazard: Why Extreme Caution is Necessary
This compound belongs to a class of compounds that require stringent handling protocols due to their chemical properties and potential health risks. Structurally similar to other regulated carcinogens, it must be handled as, at a minimum, a suspected human carcinogen. The primary routes of exposure are inhalation, skin contact, and ingestion. The causality behind the rigorous protocols described herein is to prevent any level of exposure, as there may be no safe exposure threshold for carcinogenic compounds.
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1214-32-0 | [1][2] |
| Molecular Formula | C13H10N2O2 | [1][2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Appearance | Yellow crystals | [3] |
| Hazards | Mutagenic, Suspected Carcinogen | [1] |
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in establishing a barrier between the researcher and the chemical.
a. Hand Protection: The First Line of Defense
-
Recommendation: Use double gloving with two pairs of nitrile gloves. The outer glove should be changed immediately upon any suspected contact with the compound. For prolonged or high-concentration work, consider a more robust glove system, such as a nitrile inner glove with a neoprene or butyl rubber outer glove.
-
Causality: Double gloving provides an additional barrier and reduces the risk of exposure from undetected pinholes or tears in the outer glove. Changing the outer glove frequently minimizes the potential for chemical permeation.
b. Respiratory Protection: Preventing Inhalation Exposure
Given the powdered nature of this compound and the potential for aerosolization during handling, respiratory protection is mandatory.
-
Recommendation: A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is required for weighing and handling the solid compound. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered.
-
Causality: P100 filters are 99.97% efficient at removing airborne particles, providing a high level of protection against inhalation of the solid compound. A PAPR offers a higher assigned protection factor (APF) and is often more comfortable for extended wear.
c. Eye and Face Protection: Shielding from Splashes and Particles
-
Recommendation: ANSI-approved safety glasses with side shields are the minimum requirement. However, chemical splash goggles are strongly recommended, especially when handling solutions or performing any operation with a risk of splashing. A face shield worn over safety glasses or goggles provides an additional layer of protection.
-
Causality: Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. A face shield protects the entire face from potential splashes.
d. Protective Clothing: A Barrier for the Body
-
Recommendation: A disposable, solid-front lab coat or gown with long sleeves and tight-fitting cuffs is required. For procedures with a high risk of contamination, a disposable coverall (e.g., Tyvek) should be worn.
-
Causality: Disposable protective clothing prevents the contamination of personal clothing and can be easily removed and disposed of as hazardous waste, preventing the spread of contamination outside the laboratory.
Operational Plan: A Step-by-Step Procedural Guide
A meticulous and well-rehearsed operational plan is essential for the safe handling of this compound.
a. Pre-Operational Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, that is clearly marked with a warning sign indicating the presence of a potent carcinogen.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept as low as possible during all manipulations.
-
Gather all Materials: Before starting, ensure all necessary equipment, chemicals, and waste containers are inside the fume hood to minimize the need to move in and out of the designated area.
-
PPE Donning: Put on all required PPE before entering the designated area.
b. Handling Procedures
-
Weighing: Weigh the solid compound inside the fume hood. Use a balance with a draft shield. Alternatively, use a "tare" method where the container is sealed before being removed from the hood for weighing.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Transport: If the compound or its solutions need to be transported outside the fume hood, use a sealed, labeled, and shatter-resistant secondary container.
c. Post-Operational Procedures
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Procedure:
-
Wipe surfaces with a cloth dampened with a solvent in which this compound is soluble, such as dichloromethane.[3] Collect these wipes as hazardous waste.
-
Follow with a thorough wash using soap and water.
-
-
-
PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat or coverall, and then the inner gloves. Respiratory and eye protection should be removed last after leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan: Managing Hazardous Waste
Improper disposal of this compound and associated waste can have severe environmental and regulatory consequences.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable lab coats, must be collected in a dedicated, labeled hazardous waste container.[5][6]
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and compatible hazardous waste container. Do not pour any amount down the drain.[6][7]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., dichloromethane). The rinsate must be collected as hazardous waste. The defaced or destroyed label on the empty container should be removed before disposal.[5][6]
-
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams, generated using Graphviz, illustrate the key workflows for handling this compound.
Caption: PPE Donning and Doffing Sequence.
Caption: Waste Disposal Decision-Making Flowchart.
References
- 1. This compound CAS#: 1214-32-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. gloves.com [gloves.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
